3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGFCPKXTULQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353207 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199682-73-0 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and functional materials. The strategic placement of the methoxyphenyl group and the reactive carbaldehyde function on the pyrazole scaffold allows for extensive chemical modifications, making it a molecule of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a detailed exploration of a primary synthesis pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Core Synthesis Strategy: A Two-Step Approach
The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence:
-
Formation of the Pyrazole Core: Synthesis of the precursor, 3-(4-methoxyphenyl)-1H-pyrazole, through the condensation of a β-diketone or its equivalent with hydrazine.
-
C4-Formylation: Introduction of the carbaldehyde group at the C4 position of the pyrazole ring via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction.
This approach offers a high degree of modularity and generally proceeds with good to excellent yields.
Part 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole
The initial and critical phase of the synthesis is the construction of the pyrazole ring system. A common and effective method involves the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate. In this case, 4-methoxyacetophenone can be converted to a suitable β-ketoester or β-diketone, which then undergoes cyclization. An alternative and more direct route starts from a chalcone derived from 4-methoxyacetophenone.
Reaction Pathway: From Chalcone to Pyrazole
A plausible and experimentally supported route involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by cyclization with hydrazine.
Caption: Synthesis of the 3-(4-methoxyphenyl)-1H-pyrazole core.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of the chalcone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline intermediate.
-
Filter the solid, wash with cold water, and dry.
-
The resulting pyrazoline can be oxidized to the corresponding pyrazole in the next step or in some cases, the pyrazole forms directly. For oxidation, a mild oxidizing agent like air in the presence of a base or a chemical oxidant can be used. A simple method is to reflux the pyrazoline in a high-boiling solvent open to the atmosphere.
Part 2: Vilsmeier-Haack Formylation of 3-(4-methoxyphenyl)-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2][3] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Reaction Mechanism
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich C4 position of the 3-(4-methoxyphenyl)-1H-pyrazole attacks the Vilsmeier reagent. Pyrazole is a π-excessive system, making it susceptible to electrophilic aromatic substitution, primarily at the 4-position.[3]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Vilsmeier-Haack formylation of the pyrazole core.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from similar, well-documented procedures for the formylation of substituted pyrazoles.[1][5]
Materials:
-
3-(4-methoxyphenyl)-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4 equivalents) dropwise to the cooled DMF with constant stirring. Stir the mixture at 0-10 °C until a viscous, white Vilsmeier reagent is formed.[1]
-
Reaction with Pyrazole: Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 70-90 °C and maintain it for several hours (typically 4-24 hours), monitoring the reaction progress by TLC.[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Basify the aqueous solution by the slow addition of solid sodium carbonate or a solution of sodium hydroxide until the pH is greater than 10.[1]
-
Extraction: The product will often precipitate out of the solution. If it does, filter the solid, wash it with water, and dry it. If an oil forms or precipitation is incomplete, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
Data Presentation: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrazole Synthesis | Hydrazine hydrate | Ethanol | Reflux | 4-6 | 70-85 |
| 2 | Vilsmeier-Haack | POCl₃, DMF | DMF | 70-90 | 4-24 | 60-90 |
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations. The progress of each step can be reliably monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the aldehyde carbonyl group.
Conclusion
The synthesis of this compound is a robust process that relies on classical heterocyclic chemistry principles. The Vilsmeier-Haack reaction, in particular, provides a reliable and high-yielding method for the crucial formylation step. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
- Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online.
- Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Taylor & Francis.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate.
- Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate.
- Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole-4-carbaldehydes serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and theoretical underpinnings related to this compound. While a complete set of experimentally verified data for the title compound is not available in published literature, this guide synthesizes data from closely related analogs and established chemical principles to provide a robust working profile.
Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a well-established "biologically privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a highly reactive handle for further synthetic transformations, making pyrazole-4-carbaldehydes key intermediates in the construction of complex molecular architectures.
The subject of this guide, this compound, combines this versatile scaffold with a methoxyphenyl substituent. The methoxy group can significantly influence the compound's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is therefore crucial for its effective utilization in drug discovery and organic synthesis.
Synthesis and Mechanism
The primary and most efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
The synthesis of this compound proceeds via the cyclization and simultaneous formylation of a suitable precursor, typically the hydrazone of 4-methoxyacetophenone.
Reaction Mechanism: Vilsmeier-Haack Formylation
The causality behind this synthetic choice lies in its efficiency and atom economy. The Vilsmeier reagent, a chloromethyleniminium salt, is a potent electrophile that readily attacks the electron-rich pyrazole ring formed in situ.
Step 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.
Step 2: Electrophilic Attack and Cyclization The hydrazone precursor attacks the Vilsmeier reagent, leading to cyclization and the formation of the pyrazole ring.
Step 3: Formylation A subsequent electrophilic attack by another equivalent of the Vilsmeier reagent at the electron-rich C4 position of the newly formed pyrazole ring occurs.
Step 4: Hydrolysis The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
Sources
A Comprehensive Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed and validated synthesis protocol via the Vilsmeier-Haack reaction, its physicochemical properties, reactivity, and its potential as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers actively engaged in the synthesis and application of novel pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that is a cornerstone in the development of a wide array of pharmacologically active agents.[1][2] Its presence in established drugs like the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various agents with antipsychotic, analgesic, and antidepressant properties underscores the therapeutic potential of this scaffold.[1][2] The functionalization of the pyrazole ring, particularly with a carbaldehyde group, provides a versatile handle for further chemical modifications, making pyrazole-4-carbaldehydes valuable building blocks in organic synthesis.[3][4] this compound, with its methoxyphenyl substituent, is a promising candidate for the development of novel therapeutics, leveraging the known bioisosteric replacement of phenyl rings with methoxy-substituted analogues to modulate pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Physicochemical Properties
Chemical Structure
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 26033-20-5 | PubChem[5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 202.21 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI | 1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | Sigma-Aldrich |
| SMILES | COc1ccc(cc1)-c2n[nH]cc2C=O | Sigma-Aldrich |
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction.[6][7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[7] The synthesis proceeds in two main stages: the formation of the hydrazone precursor followed by the cyclization and formylation step.
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(4-methoxyphenyl)ethan-1-one phenylhydrazone [8]
-
To a solution of 4-methoxyacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone precursor.
Stage 2: Vilsmeier-Haack Cyclization and Formylation [8][9]
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3-4 equivalents) with stirring.
-
To this pre-formed Vilsmeier reagent, add the 1-(4-methoxyphenyl)ethan-1-one phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Mechanistic Insights and Self-Validation
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃.[7] The hydrazone then acts as the nucleophile, attacking the Vilsmeier reagent, which initiates a cascade of reactions leading to cyclization to the pyrazole ring and concomitant formylation at the 4-position. The success of the reaction can be validated at each stage. The formation of the hydrazone can be confirmed by melting point and spectroscopic analysis (¹H NMR, IR). The final product's identity and purity should be rigorously confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the pyrazole ring protons, the aldehyde proton, and the correct substitution pattern on the methoxyphenyl ring.[9]
-
FT-IR Spectroscopy: To identify the characteristic C=O stretching frequency of the aldehyde and the N-H stretch of the pyrazole ring.[9]
-
Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[9][10]
Reactivity and Further Functionalization
The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.[3][11]
-
Condensation Reactions: The aldehyde can readily undergo condensation with various amines to form Schiff bases (imines), which themselves can be valuable pharmacophores or can be further reduced to secondary amines.[8]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be employed to convert the aldehyde into various substituted alkenes.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other functional groups for further derivatization.
-
Knoevenagel Condensation: Reaction with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are useful intermediates in the synthesis of more complex heterocyclic systems.[12]
Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore, and derivatives of this compound are of significant interest in drug discovery due to their potential to exhibit a wide range of biological activities.[1][13][14]
-
Anti-inflammatory Agents: Many pyrazole derivatives have shown potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[15]
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[1]
-
Anticancer Agents: Pyrazole derivatives have been investigated as potential anticancer agents, with some compounds showing activity against various cancer cell lines.[13][16]
-
CNS Activity: The pyrazole scaffold has been incorporated into molecules with antidepressant and anxiolytic activities.[2]
The 4-methoxyphenyl group can enhance the pharmacokinetic properties of the molecule, potentially improving oral bioavailability and metabolic stability. The aldehyde functionality provides a convenient point for the attachment of various pharmacophoric groups to modulate the biological activity and selectivity of the resulting compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The Vilsmeier-Haack reaction provides a reliable and efficient route for its synthesis. The presence of the reactive aldehyde group allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of compound libraries for biological screening. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and further explore the potential of this promising pyrazole derivative.
References
- Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
- Bagle, A. S., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research and Reports, 4(1), 1-10. [Link]
- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 30(1), 1-2. [Link]
- Semantic Scholar. (n.d.).
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Yadav, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-153. [Link]
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
- Shetty, S. N., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- ResearchGate. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- Faria, J. V., et al. (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 16. Buy 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and utility as a synthetic building block.[1][2] The title compound, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, incorporates three key functional motifs: a pyrazole core, a methoxy-activated phenyl ring, and a reactive aldehyde group. This combination makes it a valuable intermediate for synthesizing more complex heterocyclic systems.[3][4] Accurate and unambiguous structure elucidation is the bedrock upon which all subsequent research and development rests. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, moving from initial synthetic evidence to definitive spectroscopic and crystallographic analysis. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of structural chemistry principles.
Part 1: The Synthetic Blueprint - Vilsmeier-Haack Formylation
The most common and efficient route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][5][6] This reaction provides the foundational evidence for the compound's atomic connectivity. The process involves the formylation of an activated precursor, in this case, the hydrazone formed from 4-methoxyacetophenone and hydrazine.
The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, a chloromethyleniminium salt generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.[6]
Experimental Protocol: Synthesis
-
Vilsmeier Reagent Formation: To a cooled (-10 °C to 0 °C) solution of dry DMF (4 equivalents), add POCl₃ (2-4 equivalents) dropwise under an inert atmosphere (e.g., Argon).[3] Stir the mixture until a viscous, white precipitate of the Vilsmeier reagent forms.
-
Precursor Preparation: Synthesize the precursor, N'-(1-(4-methoxyphenyl)ethylidene)hydrazine, by reacting 4-methoxyacetophenone with hydrazine hydrate in an appropriate solvent like ethanol.
-
Formylation: Dissolve the hydrazone precursor (1 equivalent) in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.[3][7]
-
Reaction & Work-up: Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours.[3] Monitor progress by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) or purify by column chromatography to obtain the pure this compound.[3]
The successful synthesis via this pathway strongly implies the formation of a pyrazole ring with a carbaldehyde group at the 4-position and the methoxyphenyl group at the 3-position.
Caption: Synthetic workflow for this compound.
Part 2: Spectroscopic Confirmation
While synthesis provides a proposed structure, it is the combination of spectroscopic techniques that validates the atomic arrangement, functional groups, and electronic environment of the molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum provides direct evidence for the presence of the aldehyde and the aromatic systems.
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the range of 1660-1705 cm⁻¹.[8] Conjugation with the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹). A reported value for a similar compound is 1667 cm⁻¹.[3][9]
-
N-H Stretch (Pyrazole): A broad absorption band is typically observed in the 3100-3400 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring.[10]
-
C-H Stretches:
-
C=C and C=N Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the pyrazole and phenyl rings.[14][15]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| N-H Stretch | 3100 - 3400 (broad) | Confirms pyrazole ring proton |
| Aromatic C-H Stretch | > 3000 | Confirms aromatic rings |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Diagnostic for aldehyde |
| C=O Stretch | 1660 - 1680 (strong, sharp) | Confirms aldehyde carbonyl |
| C=N / C=C Stretches | 1450 - 1600 | Aromatic/heteroaromatic rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. A deuterated solvent like DMSO-d₆ is ideal as it allows for the observation of the exchangeable N-H proton.
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5 - 10.5 ppm .[8][12] Its downfield shift is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It appears as a singlet as there are no adjacent protons.[13]
-
Pyrazole Protons (C5-H and N1-H):
-
C5-H: A singlet is expected around δ 8.0 - 8.5 ppm . Its deshielding is due to its position within the aromatic heterocyclic ring.
-
N1-H: A very broad singlet, exchangeable with D₂O, will appear far downfield, typically > δ 12.0 ppm , due to its attachment to the electronegative nitrogen atom.
-
-
Methoxyphenyl Protons:
-
Aromatic Protons (AA'BB' system): The four protons on the 4-methoxyphenyl ring will appear as two distinct doublets due to symmetry. The protons ortho to the pyrazole ring (H-2', H-6') will be slightly more deshielded (δ 7.6 - 7.9 ppm ) than the protons ortho to the methoxy group (H-3', H-5') (δ 6.9 - 7.1 ppm ).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be seen around δ 3.8 - 3.9 ppm .[3]
-
The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Aldehyde Carbonyl (-CHO): The most deshielded carbon, appearing far downfield around δ 180 - 190 ppm .[3][12]
-
Aromatic/Heteroaromatic Carbons: The carbons of the pyrazole and phenyl rings will resonate in the δ 110 - 165 ppm region.[3] Key signals include the methoxy-bearing carbon (C-4') around δ 160 ppm and the pyrazole carbons (C-3, C-4, C-5).
-
Methoxy Carbon (-OCH₃): A distinct signal around δ 55 - 56 ppm .[3]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| -CHO | 9.5 - 10.5 (s, 1H) | 180 - 190 | Aldehyde proton to C4, C5 |
| Pyrazole C5-H | 8.0 - 8.5 (s, 1H) | ~130 | C5-H to C3, C4, Aldehyde C |
| Pyrazole N1-H | > 12.0 (br s, 1H) | - | N/A |
| Phenyl H-2',6' | 7.6 - 7.9 (d, 2H) | ~128 | H-2',6' to C3, C4' |
| Phenyl H-3',5' | 6.9 - 7.1 (d, 2H) | ~115 | H-3',5' to C1', C4' |
| -OCH₃ | 3.8 - 3.9 (s, 3H) | 55 - 56 | Methoxy protons to C4' |
2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments by showing correlations between protons and carbons separated by 2-3 bonds.[3][9]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺•): For C₁₁H₁₀N₂O₂, the expected exact mass is 202.0742 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.[3][16]
-
Key Fragmentation Patterns: The molecule is relatively stable due to its aromatic nature. Common fragmentation pathways would involve:
-
Loss of CO (M-28) from the aldehyde.
-
Loss of a methyl radical (M-15) from the methoxy group.
-
Cleavage of the pyrazole ring.
-
Sources
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jpsionline.com [jpsionline.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vce.studypulse.au [vce.studypulse.au]
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde chemical structure
An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core chemical structure, synthesis, characterization, and its pivotal role as a versatile intermediate in the fields of medicinal chemistry and materials science.
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a heterocyclic organic compound featuring a central pyrazole ring. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is substituted at the C3 position with a 4-methoxyphenyl group and at the C4 position with a formyl (carbaldehyde) group. The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of the reactive carbaldehyde group makes this molecule an exceptionally valuable and versatile building block for the synthesis of more complex molecular architectures.[3]
Physicochemical Properties and Structural Data
The unique arrangement of the pyrazole, the electron-donating methoxyphenyl group, and the electron-withdrawing aldehyde function dictates the compound's chemical reactivity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Solid (typically a white to yellow powder) | [3] |
| IUPAC Name | This compound | |
| SMILES String | COc1ccc(cc1)-c2n[nH]cc2C=O | |
| InChI Key | QSGGFCPKXTULQQ-UHFFFAOYSA-N | |
| Melting Point | 146-148 °C (for the related 3-phenyl analog) | [3] |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Causality of the Experimental Choice
The Vilsmeier-Haack reaction is the method of choice for several reasons:
-
High Regioselectivity: The reaction reliably formylates the C4 position of the 1H-pyrazole ring, which is the most nucleophilic site.
-
Versatility: It is tolerant of a wide range of functional groups on the pyrazole precursors.
-
Accessible Reagents: The Vilsmeier reagent is readily prepared in situ from common laboratory chemicals, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the final carbaldehyde product.
Synthetic Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for Vilsmeier-Haack formylation of pyrazoles.[1][5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dry dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature until a viscous, white Vilsmeier reagent forms.
-
Reactant Addition: Dissolve the starting material, 3-(4-methoxyphenyl)-1H-pyrazole (1 equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 70-90 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice containing a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.
-
Isolation: The solid product typically precipitates upon neutralization. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound is unambiguously confirmed through a combination of spectroscopic techniques. The data presented below are typical values based on analyses of structurally similar compounds.[5][7]
| Technique | Characteristic Signals and Interpretation |
| ¹H NMR | δ 9.8-10.0 ppm (s, 1H): Sharp singlet characteristic of the aldehyde proton (-CHO).δ 8.0-8.5 ppm (s, 1H): Singlet for the C5 proton of the pyrazole ring.δ 7.5-7.8 ppm (d, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring ortho to the pyrazole.δ 6.9-7.1 ppm (d, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring meta to the pyrazole.δ 3.8-3.9 ppm (s, 3H): Sharp singlet corresponding to the methoxy (-OCH₃) protons. |
| ¹³C NMR | δ 183-190 ppm: Carbonyl carbon of the aldehyde group.δ ~160 ppm: C4 of the phenyl ring (attached to -OCH₃).δ ~150-155 ppm: C3 of the pyrazole ring.δ ~110-140 ppm: Remaining aromatic and pyrazole carbons.δ ~55 ppm: Methoxy group carbon. |
| FT-IR (cm⁻¹) | ~1660-1680 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.~2800-2900 cm⁻¹: C-H stretching of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings. |
| HRMS (ESI-TOF) | [M+H]⁺: Calculated for C₁₁H₁₁N₂O₂⁺, observed value should match closely. |
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its utility as a versatile chemical intermediate.
Scaffold for Medicinal Chemistry
The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening. This is a cornerstone of modern drug discovery.
-
Synthesis of Schiff Bases (Aldimines): The aldehyde readily condenses with various primary amines to form Schiff bases, which are themselves a class of biologically active compounds.[8]
-
Precursor to Fused Heterocycles: The formyl group can participate in cyclization reactions to build more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are scaffolds for potent kinase inhibitors and other therapeutic agents.[5]
-
Wittig and Related Reactions: The aldehyde can be converted into alkenes, providing another route for molecular elaboration.
Caption: Role as a central scaffold in generating diverse chemical derivatives.
Intermediate in Materials Science
Beyond pharmaceuticals, pyrazole-4-carbaldehyde derivatives have been identified as valuable precursors in materials science. Their conjugated electronic systems and potential for functionalization make them suitable for creating novel organic materials. Reported applications for related compounds include the synthesis of fluorescent sensors, materials for solar cells, and organic light-emitting diodes (OLEDs).[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value chemical entity whose importance is derived from its strategic combination of a biologically relevant pyrazole core and a synthetically versatile aldehyde handle. Its straightforward synthesis via the Vilsmeier-Haack reaction and its demonstrated utility as a precursor to a vast array of more complex molecules solidify its role as a critical building block for innovation in pharmaceutical discovery, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.
References
- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science.
- Juskenaite, M., Vaskelis, A., Tumkevicius, S., Bieliauskas, A., & Kleiziene, N. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Juskenaite, M., Vaskelis, A., Tumkevicius, S., Bieliauskas, A., & Kleiziene, N. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Teimuri-mofrad, R., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University -ORCA.
- Shetty, S. N., et al. (n.d.).
- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- SpectraBase. (n.d.). 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. nbinno.com [nbinno.com]
- 4. ijacskros.com [ijacskros.com]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. asianpubs.org [asianpubs.org]
The Multifaceted Biological Activities of Methoxyphenyl Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. When functionalized with a methoxyphenyl moiety, this scaffold gives rise to a class of compounds with remarkable therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of methoxyphenyl pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action, providing detailed experimental protocols for their evaluation, and summarizing key structure-activity relationships (SAR) to guide future drug design efforts.
Introduction: The Synergy of Pyrazole and Methoxyphenyl Moieties
The unique electronic properties and synthetic tractability of the pyrazole ring make it an ideal foundation for the development of novel therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, allows for diverse interactions with biological targets. The incorporation of a methoxyphenyl group further enhances the pharmacological profile of these compounds. The methoxy group (-OCH3) can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through hydrogen bonding and steric interactions. This synergistic combination has led to the discovery of numerous methoxyphenyl pyrazole derivatives with potent and selective biological activities.
This guide will systematically explore the key therapeutic areas where these compounds have shown significant promise, providing the necessary technical details to empower researchers in their drug discovery endeavors.
Anticancer Activity: Targeting the Hallmarks of Cancer
Methoxyphenyl pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of methoxyphenyl pyrazoles are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
-
Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling. Notably, certain methoxyphenyl pyrazole compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of tumor angiogenesis and growth.[2][3] The inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of tumor progression.
-
Induction of Apoptosis: Many methoxyphenyl pyrazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase-dependent apoptotic pathways.[4][5] Studies have shown that these compounds can trigger the externalization of phosphatidylserine, activate caspases-3/7, and cause DNA fragmentation, all hallmarks of apoptosis.[6]
-
Cell Cycle Arrest: Disruption of the cell cycle is another key anticancer strategy employed by these compounds. By interfering with the progression of the cell cycle, typically at the G2/M or S phase, they prevent cancer cells from dividing and proliferating.[4][7]
Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of representative methoxyphenyl pyrazole compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference(s) |
| Compound 1 (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | Apoptosis Induction (ROS, Caspase-3) | 14.97 (24h), 6.45 (48h) | [4][5] |
| Compound 2 (12) | HepG-2 (Liver Cancer) | EGFR, VEGFR-2 | 3.74 | [2][8] |
| Compound 2 (12) | HCT-116 (Colon Cancer) | EGFR, VEGFR-2 | 2.96 | [2][8] |
| Compound 3 | IGROV1 (Ovarian Cancer) | Not specified | 0.04 | [9][10] |
| Compound 4 (6h) | HT-29 (Colon Cancer) | VEGFR-2 | 2.36 | [11] |
| Compound 4 (6h) | MCF-7 (Breast Cancer) | VEGFR-2 | 6.59 | [11] |
| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Tubulin Polymerization | Low micromolar range | [6] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl pyrazole compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the methoxyphenyl pyrazole compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of methoxyphenyl pyrazole compounds.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Methoxyphenyl pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Targeting COX and Inflammatory Mediators
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][13][14] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Beyond COX inhibition, some methoxyphenyl pyrazoles have been shown to modulate the production of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]
Quantitative Data: Anti-inflammatory Potency
The following table presents the in vitro inhibitory activity of selected methoxyphenyl pyrazole compounds against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Compound 5f | >100 | 1.50 | >66.7 | [16] |
| Compound 6f | >100 | 1.15 | >86.9 | [16] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [17] |
| Compound 5s | 131.32 | 1.80 | 72.95 | [17] |
| Compound 8b | 13.57 | 0.043 | 316 | [18] |
| Compound 8g | 12.06 | 0.045 | 268 | [18] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized colorimetric or fluorometric probe.
Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of the methoxyphenyl pyrazole compound.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength for a specified period.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway Visualization
Caption: Anti-inflammatory mechanisms of methoxyphenyl pyrazole compounds.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Methoxyphenyl pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[19][20]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The specific spectrum of activity can vary depending on the substitution pattern on the pyrazole and methoxyphenyl rings.
Quantitative Data: Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of representative methoxyphenyl pyrazole compounds against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 16 | Staphylococcus aureus | Not specified, comparable to ciprofloxacin | [19] |
| Compound 17 | Candida albicans | Not specified, 25% of clotrimazole MIC | [19] |
| Compound 5a | Staphylococcus aureus (MRSA) | High activity | [21] |
| Compound 6e | Escherichia coli | High activity | [21] |
| Compound 22 | Enterococcus faecalis | 32 | [22] |
| Compound 24 | Enterococcus faecalis | 32 | [22] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the methoxyphenyl pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing health challenge. Emerging evidence suggests that methoxyphenyl pyrazole compounds may offer neuroprotective benefits through various mechanisms.[23][24]
Mechanism of Action: A Multifaceted Defense
The neuroprotective effects of these compounds are linked to their ability to combat oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some methoxyphenyl pyrazoles can scavenge free radicals and upregulate endogenous antioxidant defenses, thereby protecting neurons from oxidative damage.
-
Anti-inflammatory Effects: As discussed previously, the anti-inflammatory properties of these compounds, particularly the inhibition of COX-2 and pro-inflammatory cytokines, can help to mitigate the chronic neuroinflammation that is a hallmark of many neurodegenerative conditions.
-
Modulation of Signaling Pathways: Methoxyphenyl pyrazoles can influence signaling pathways crucial for neuronal health, such as the Nrf2/ARE and NF-κB pathways, promoting cell survival and reducing apoptosis.[23][25]
Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.
Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to induce oxidative stress and apoptosis in dopaminergic neurons, mimicking some aspects of Parkinson's disease. The neuroprotective effect of a compound is assessed by its ability to rescue cells from 6-OHDA-induced cell death.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyphenyl pyrazole compound for a specified period (e.g., 24 hours).
-
Neurotoxin Challenge: Expose the cells to a neurotoxic concentration of 6-OHDA.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Compare the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
Signaling Pathway Visualization
Caption: Neuroprotective mechanisms of methoxyphenyl pyrazole compounds.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of methoxyphenyl pyrazole derivatives is typically achieved through well-established synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[26][27] The versatility of this chemistry allows for the facile introduction of various substituents on both the pyrazole and phenyl rings, enabling the exploration of structure-activity relationships.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a chalcone (an α,β-unsaturated ketone) with a substituted hydrazine.
Protocol:
-
Chalcone Synthesis: The chalcone is typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative in the presence of a base.
-
Cyclization: The purified chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent (e.g., ethanol or acetic acid) under reflux to yield the corresponding pyrazoline, which can then be oxidized to the pyrazole.
Key Structure-Activity Relationship Insights
-
Anticancer Activity:
-
The nature and position of substituents on the phenyl rings significantly influence anticancer activity. Electron-withdrawing groups on the phenyl rings often enhance potency.[1]
-
The presence of a 4-methoxyphenyl group at certain positions is often crucial for activity.
-
Modifications at the N1 position of the pyrazole ring can modulate selectivity and potency.
-
-
Anti-inflammatory Activity:
-
A key feature for COX-2 selectivity is the presence of a sulfonamide or a similar group on one of the phenyl rings, which can interact with a side pocket in the COX-2 active site.[28]
-
The substitution pattern on the N1-phenyl ring is critical for potent COX-2 inhibition.
-
Conclusion and Future Directions
Methoxyphenyl pyrazole compounds represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in the realms of oncology, inflammation, infectious diseases, and neurodegeneration underscores their significant potential. The continued exploration of their structure-activity relationships, guided by the mechanistic insights and experimental methodologies outlined in this guide, will undoubtedly pave the way for the discovery of next-generation drugs with improved potency, selectivity, and safety profiles. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potential into in vivo efficacy and, ultimately, clinical success.
References
- Jahantigh, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cell Journal (Yakhteh), 23(4), 458–466. [Link]
- Jahantigh, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- Elkamhawy, A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bohrium. [Link]
- Purnomo, H., et al. (2021). Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. Taylor & Francis Online. [Link]
- Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(15), 10143-10161. [Link]
- Fathy, U., et al. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
- Jahantigh, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- Ramos-Mandujano, G., et al. (2024).
- Gürsoy, E. A., et al. (2014). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 19(7), 10382-10403. [Link]
- Yadav, A., et al. (2024).
- Yakaiah, P., et al. (2018). Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 351(1), e1700234. [Link]
- Amr, A. E., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- Al-Ostath, A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9808. [Link]
- El-Gamal, M. I., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21469-21485. [Link]
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(22), 10345-10359. [Link]
- Yakaiah, P., et al. (2018). Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors. Semantic Scholar. [Link]
- Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 16(18), 8816-8823. [Link]
- Natsume, T., et al. (1995). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical & Pharmaceutical Bulletin, 43(6), 987-994. [Link]
- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5413. [Link]
- Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 283-301. [Link]
- Soares, A., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1869(9), 159516. [Link]
- Thong-asa, W., et al. (2020). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Oncology Letters, 20(4), 1-1. [Link]
- Aytac, S. P., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 367-375. [Link]
- Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2435789. [Link]
- Al-Ghorbani, M., et al. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl.
- Fahmy, H. H., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]
- Fahmy, H. H., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives.
- Kapupara, P. P., et al. (2011). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents.
- Sharma, P., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1361. [Link]
- Al-Amiery, A. A., et al. (2021). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Singh, R., et al. (2024).
- Chate, A. V., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-4-ones. Journal of the Korean Chemical Society, 56(3), 349-355. [Link]
- Fahmy, H. H., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1324. [Link]
- Al-Salahi, R., et al. (2022). Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and sEH, and interfering with the JAK/STAT signaling pathway.
- Consensus. (2024). Signaling pathways involved in phytochemical neuroprotection. Consensus. [Link]
- Ghorab, M. M., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1851. [Link]
- Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
- Li, J., et al. (2024). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 22(18), 3619-3623. [Link]
- Consensus. (2024). Signaling pathways involved in phytochemical neuroprotection. Consensus. [Link]
- Herfindo, N., et al. (2021). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives.
- E., S. K., et al. (2021). SYNTHESIS OF PYRAZOLE DERIVATIVES OF 1H -IMIDAZO[4,5-b] PYRIDINES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 8(7), 123-131. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgpubs.org [acgpubs.org]
- 22. turkjps.org [turkjps.org]
- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Spectroscopic and Synthetic Guide to 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structural motif" due to its presence in numerous FDA-approved drugs and bioactive compounds.[1][2] Derivatives of pyrazole exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate. The strategic placement of the methoxyphenyl group, the reactive aldehyde function, and the pyrazole core offers multiple points for diversification, making it a valuable building block for developing novel therapeutic agents and functional materials.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, grounded in experimental data and established chemical principles. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into spectral interpretation. Furthermore, a detailed, validated synthetic protocol is presented to empower researchers in its preparation and application.
Molecular Structure and Synthesis
The structural architecture of the title compound features a central 1H-pyrazole ring, substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with a formyl (carbaldehyde) group.
Caption: Molecular structure of this compound.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The most reliable and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.[2][6] The synthesis proceeds by cyclizing a substituted acetophenone phenylhydrazone, which is then formylated in the same pot.
Caption: Synthetic workflow via the Vilsmeier-Haack reaction.
Spectroscopic Data Elucidation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence for the structure. The aldehyde proton is characteristically found at the far downfield region, while the methoxy and aromatic protons appear in their expected regions. The data presented here is based on analysis of closely related structures and established chemical shift principles.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.95 | Singlet (s) | Aldehyde H (CHO) | Strong deshielding by the electronegative oxygen and magnetic anisotropy of the C=O bond. |
| ~9.25 | Singlet (s) | Pyrazole H5 | Aromatic proton on the electron-deficient pyrazole ring, appears as a sharp singlet. |
| ~7.90 | Doublet (d) | Aryl H (ortho to pyrazole) | Protons on the methoxyphenyl ring closest to the pyrazole substituent. |
| ~7.45 | Multiplet (m) | Aryl H (N-phenyl, if present) | In N-unsubstituted pyrazoles, this signal is absent. The N-H proton is often broad and may exchange.[9] |
| ~7.05 | Doublet (d) | Aryl H (ortho to OCH₃) | Protons on the methoxyphenyl ring shielded by the electron-donating methoxy group. |
| ~3.83 | Singlet (s) | Methoxy H (OCH₃) | Characteristic singlet for the three equivalent protons of the methoxy group. |
| Broad | Singlet (br s) | Pyrazole NH | Often broad due to quadrupolar relaxation from ¹⁴N and chemical exchange; may not be observed in protic solvents.[9] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework. The carbonyl carbon of the aldehyde is the most downfield signal.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | Aldehyde C (CHO) | The carbonyl carbon is highly deshielded. |
| ~160.0 | Aryl C-OCH₃ | Quaternary aromatic carbon attached to the electron-donating methoxy group. |
| ~151.0 | Pyrazole C3 | Carbon atom of the pyrazole ring attached to the methoxyphenyl group. |
| ~138.0 | Pyrazole C5 | Carbon atom of the pyrazole ring bearing the H5 proton. |
| ~130.0 | Aryl CH (ortho to pyrazole) | Aromatic carbons of the methoxyphenyl ring. |
| ~125.0 | Aryl C (ipso, attached to pyrazole) | Quaternary carbon of the methoxyphenyl ring attached to the pyrazole. |
| ~122.0 | Pyrazole C4 | Quaternary carbon of the pyrazole ring attached to the aldehyde group. |
| ~114.5 | Aryl CH (ortho to OCH₃) | Aromatic carbons shielded by the methoxy group. |
| ~55.5 | Methoxy C (OCH₃) | Aliphatic carbon of the methoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups, most notably the strong carbonyl stretch of the aldehyde.
| Frequency (ν, cm⁻¹) | Assignment | Description |
| ~3100-3200 | N-H Stretch | Broad absorption characteristic of the pyrazole N-H bond. |
| ~3050 | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic rings. |
| ~2840 | Aldehyde C-H Stretch | Characteristic C-H stretch for the formyl group, often seen as a weaker shoulder. |
| ~1670 | C=O Stretch (Aldehyde) | Very strong, sharp absorption confirming the presence of the carbonyl group.[10][11] |
| ~1500-1600 | C=C and C=N Stretches | Aromatic and heterocyclic ring stretching vibrations. |
| ~1250 | Asymmetric C-O-C Stretch | Strong stretch from the aryl-ether linkage of the methoxy group. |
| ~1025 | Symmetric C-O-C Stretch | Stretch from the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The molecular formula is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of 202.21 g/mol .[12] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Expected Molecular Ion:
-
[M]⁺˙: m/z = 202.0742 (calculated for C₁₁H₁₀N₂O₂)
-
[M+H]⁺: m/z = 203.0815
-
[M+Na]⁺: m/z = 225.0634
Caption: Proposed key fragmentation pathway for the title compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures.[5][7]
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until a viscous, pale-yellow reagent is formed.
-
Hydrazone Formation (Precursor Step): In a separate flask, reflux 4-methoxyacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol with a catalytic amount of glacial acetic acid for 2-3 hours. Cool the mixture to obtain the crude hydrazone precursor, which can be filtered and used directly.
-
Cyclization and Formylation: Dissolve the crude hydrazone (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Carefully neutralize the mixture to pH 8-9 with a cold, saturated solution of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure title compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters for acquisition can be used. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
Sample Prep: Record the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Acquire the spectrum typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
References
- Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146. [Link]
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- Verma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27575-27600. [Link]
- ResearchGate. (2023). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. [Link]
- ResearchGate. (2025).
- Kaunas University of Technology ePubl. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Shetty, P., et al. (2012). Synthesis and Pharmacological Evaluation of New Aldimine Derivatives of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]
- ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 767-780. [Link]
- Abood, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
- Aumanen, A., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 821-825. [Link]
- Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 689. [Link]
- Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
- Supplementary Information for: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). [Link]
- SpectraBase. (n.d.). 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. [Link]
- Kumar, V., et al. (2016). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Jasinski, J. P., et al. (2011). 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2962–o2963. [Link]
- SpectraBase. (n.d.). 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Ahsan, M. J., et al. (2014). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Arkivoc, 2014(6), 25-37. [Link]
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]
- SpectraBase. (n.d.). 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - [1H NMR] - Spectrum. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved a significant number of pyrazole-containing drugs for a wide array of clinical indications, ranging from inflammatory diseases to various cancers.[2][3][4] This guide provides an in-depth technical exploration of the key therapeutic targets of pyrazole-based compounds, delving into the molecular mechanisms of action, and presenting detailed experimental methodologies for target identification and validation, aimed at researchers, scientists, and drug development professionals.
I. Protein Kinases: A Major Frontier for Pyrazole-Based Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective kinase inhibitors.[1][5]
A. Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[6] Aberrant activation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders.[7][8]
Mechanism of Action: Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib , act as ATP-competitive inhibitors of JAK1 and JAK2.[7][9][10] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and ultimately, the transcription of target genes involved in cell proliferation and inflammation.[8][9][10]
B. Cyclin-Dependent Kinases (CDKs) and Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle.[11] Uncontrolled cell cycle progression is a fundamental characteristic of cancer. Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK4 and CDK6.
Mechanism of Action: FDA-approved Palbociclib , a pyrazole-containing molecule, selectively inhibits CDK4 and CDK6.[11][12] In the G1 phase of the cell cycle, the cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes required for the G1 to S phase transition. Palbociclib prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state and inducing a G1 cell cycle arrest.[11][13]
III. Experimental Protocols for Target Identification and Validation
The identification and validation of therapeutic targets for novel pyrazole-based compounds involve a multi-faceted approach, combining in vitro biochemical and cell-based assays with in silico and structural biology techniques.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a specific kinase.
1. Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations.
2. Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP using a reagent such as ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the ADP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal. [14] 4. Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. [15]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Exploring the Reactivity of the Carbaldehyde Group in Pyrazoles: A Synthetic Chemist's Guide to a Privileged Scaffold
An In-depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2][3] The functionalization of this scaffold is key to modulating its pharmacological profile, and among the most versatile synthetic handles for this purpose is the carbaldehyde group. The introduction of a formyl moiety onto the pyrazole ring opens a gateway to a vast landscape of chemical transformations, enabling the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the synthesis of pyrazole-carbaldehydes and the subsequent reactivity of the aldehyde group, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of key transformations for researchers, scientists, and drug development professionals.
The Strategic Importance of Pyrazole-Carbaldehydes
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that make it ideal for molecular recognition at biological targets.[3] Attaching a carbaldehyde group transforms this stable aromatic core into a highly reactive and versatile building block. This electrophilic center readily participates in a multitude of reactions, including oxidation, reduction, and a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility is paramount in drug discovery, where the ability to rapidly generate diverse libraries of compounds from a common intermediate is crucial for structure-activity relationship (SAR) studies.[4][5] From anti-inflammatory agents to cutting-edge kinase inhibitors, the journey of many modern drugs begins with the humble pyrazole-carbaldehyde.[6][7]
Synthesis of Pyrazole-Carbaldehydes: The Vilsmeier-Haack Reaction
While several methods exist for the synthesis of pyrazole-carbaldehydes, the Vilsmeier-Haack reaction remains the most widely employed and robust strategy due to its reliability, scalability, and tolerance of various functional groups.[5][8] This reaction facilitates the formylation of electron-rich heterocyclic systems, including pyrazoles and their precursors.
Mechanism and Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloromethyleniminium salt, generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9] This potent electrophile then attacks the electron-rich C4 position of the pyrazole ring. Subsequent elimination and hydrolysis during aqueous workup yield the desired carbaldehyde. The causality behind its success lies in the mild conditions and the high electrophilicity of the Vilsmeier reagent, which efficiently overcomes the aromatic stability of the pyrazole ring.[10]
A common and highly efficient pathway involves the Vilsmeier cyclization of hydrazones, which simultaneously forms the pyrazole ring and installs the C4-carbaldehyde in a single operational step.[11]
Figure 1: General workflow for the synthesis of pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization of hydrazones.
Experimental Protocol: Vilsmeier-Haack Cyclization of an Aryl Hydrazone
This protocol is adapted from a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes and serves as a self-validating system.[11] The successful formation of the product is confirmed by standard analytical techniques (NMR, MS), and the purity is assessed by chromatography.
Materials:
-
Aryl hydrazone (1.0 mmol, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol, 3.0 eq)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aryl hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (3.0 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C. The dropwise addition is critical to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the resulting mixture carefully onto crushed ice. This step hydrolyzes the reaction intermediate and quenches excess reagents.
-
Neutralize the aqueous solution with dilute sodium hydroxide until a precipitate forms.
-
Allow the mixture to stand, often overnight, to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by flash column chromatography using an ethyl acetate/petroleum ether solvent system to yield the pure pyrazole-4-carbaldehyde.[11]
| Reactant | Conditions | Product | Yield | Reference |
| Benzaldehyde (4-methoxy)phenylhydrazone | POCl₃/DMF, 80 °C, 4h | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 85% | [11] |
| Acetophenone phenylhydrazone | POCl₃/DMF, 70-80 °C, 2h | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Good | [8] |
| Galloyl hydrazide derived hydrazones | POCl₃/DMF | 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Good | [6] |
Table 1: Representative yields for pyrazole-4-carbaldehyde synthesis via the Vilsmeier-Haack reaction.
Core Reactivity of the Pyrazole-Carbaldehyde Group
The formyl group is a nexus of reactivity, enabling a broad spectrum of transformations critical for molecular diversification.
Oxidation and Reduction: Modulating the Oxidation State
-
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding pyrazole-carboxylic acid, a key functional group for forming amides, esters, or serving as a carboxylic acid isostere. Standard oxidizing agents like potassium permanganate or Jones reagent can be employed. This transformation is also observed in biological systems, where aldehyde dehydrogenases can convert pyrazole-carbaldehydes into their acid forms.[4][12]
-
Reduction to Alcohol: Conversely, selective reduction of the aldehyde to a primary alcohol (a pyrazolylmethanol) is cleanly achieved using hydride reagents like sodium borohydride (NaBH₄).[13] This introduces a hydroxymethyl group, which is a valuable linker and hydrogen-bond donor.
Protocol: Reduction of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde [13]
-
Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to control the effervescence.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazolylmethanol.
Carbon-Carbon Bond Formation: Building Molecular Complexity
The electrophilic nature of the carbaldehyde carbon is central to its utility in forming new C-C bonds, which is the essence of building complex organic molecules.
This reaction involves the condensation of the pyrazole-carbaldehyde with an active methylene compound (e.g., malononitrile, cyanoacetate) in the presence of a basic catalyst.[14] The resulting α,β-unsaturated product is a versatile Michael acceptor and a precursor for more complex heterocyclic systems. The choice of a mild base like ammonium carbonate and green solvents like water can make this an environmentally benign and highly efficient process.[14]
Figure 2: Logical flow of the Knoevenagel condensation with pyrazole-carbaldehydes.
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[15][16] This reaction is synthetically powerful because the resulting product contains two versatile functional groups: the nitro group can be reduced to an amine, and the alcohol can be oxidized or eliminated. This provides a direct route to valuable β-amino alcohols and nitroalkenes from pyrazole-carbaldehydes.[16]
To convert the C=O bond of the aldehyde into a C=C bond, the Wittig reaction is the classic and reliable choice.[4] The pyrazole-carbaldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene. This allows for the introduction of various vinyl and styryl moieties onto the pyrazole core, significantly expanding the accessible chemical space.[13]
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
A paramount application of pyrazole-carbaldehyde reactivity is in the synthesis of fused heterocyclic scaffolds, particularly the pyrazolo[3,4-d]pyrimidine core. This scaffold is central to numerous clinically important Janus Kinase (JAK) inhibitors, which are used to treat autoimmune diseases and cancers.[4]
The synthetic pathway leverages the versatility of the aldehyde. A typical workflow involves converting the aldehyde to a nitrile, which is a key precursor for constructing the adjacent pyrimidine ring.
Figure 3: Synthetic workflow from a pyrazole-carbaldehyde to the core scaffold of JAK inhibitors.
Protocol: Conversion of Pyrazole-4-carbaldehyde to Oxime [4] This is the first key step in the workflow towards the nitrile.
-
To a solution of 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the oxime product with a suitable organic solvent.
-
The subsequent dehydration of the oxime (e.g., using acetic anhydride) yields the crucial pyrazole-4-carbonitrile intermediate.[4]
Conclusion
Pyrazole-carbaldehydes are not merely synthetic intermediates; they are strategic linchpins in the design and development of functional molecules. The reactivity of the formyl group, governed by fundamental principles of electrophilicity and condensation chemistry, provides a reliable and versatile toolkit for the modern synthetic chemist. From the robust Vilsmeier-Haack synthesis to a diverse array of C-C bond-forming reactions, these building blocks enable the efficient construction of complex and biologically relevant scaffolds. As the demand for novel therapeutics continues to grow, a deep, mechanistic understanding of pyrazole-carbaldehyde chemistry will remain an invaluable asset for professionals in drug discovery and development.
References
- Al-Jaff, G. S., Al-Issa, S. A., Hussein, F. A., & Kareem, H. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 830-838. [Link]
- Lenart, A., Jedelská, T., & Pěnčík, A. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry, 138, 129-137. [Link]
- Svirkova, O., Petraitytė, V., & Šačkus, A. (2023). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]
- Krasavin, M., Shetnev, A., & Parchinsky, V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
- Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11633-11641. [Link]
- Verma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27395. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-199. [Link]
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1148-1209. [Link]
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1148-1209. [Link]
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 241-248. [Link]
- Al-Ostath, R. A., et al. (2022). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
- Request PDF. (2024). Synthesis and reactions of pyrazole-4-carbaldehydes.
- Feriel, F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. [Link]
- de la Torre, P., & Orozco-Castañeda, H. J. (2022).
- de la Torre, P., & Orozco-Castañeda, H. J. (2022).
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- St. Amant, A. H., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
- Request PDF. (2024). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Cherian, B., Kumar, A. R., & Vinod, B. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
- Wikipedia. (n.d.). Henry reaction. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Henry Reaction [organic-chemistry.org]
- 16. Henry reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Core Starting Materials and Strategic Selection
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the primary synthetic pathways for obtaining 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The following sections provide an in-depth analysis of the key starting materials, the rationale behind their selection, and detailed protocols grounded in established chemical literature.
Introduction: The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold
The 3-aryl-1H-pyrazole-4-carbaldehyde framework is a "privileged scaffold" in drug discovery. The pyrazole ring acts as a stable, aromatic core, while the aldehyde functional group provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures and diverse compound libraries. The 4-methoxyphenyl substituent at the 3-position is frequently incorporated to modulate pharmacokinetic properties and enhance binding interactions with biological targets.
The selection of a synthetic route is a critical decision dictated by factors such as the availability and cost of starting materials, reaction scalability, and overall efficiency. This guide will focus on the most prevalent and reliable methods, emphasizing the foundational materials that initiate the synthetic cascade.
Primary Synthetic Strategy: Two-Step Synthesis via Vilsmeier-Haack Formylation
The most robust and widely reported method for synthesizing this compound involves a two-step process. This approach first constructs the pyrazole ring and then introduces the aldehyde group in a subsequent formylation reaction.
Logical Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Part 1: Synthesis of the Pyrazole Core - 3-(4-methoxyphenyl)-1H-pyrazole
The initial step involves the formation of the core heterocyclic structure. This is efficiently achieved by constructing an enaminone intermediate, which readily undergoes cyclization with hydrazine.
-
4-Methoxyacetophenone: This commercially available substituted ketone provides the foundational carbon skeleton that will become the 4-methoxyphenyl group at the C3 position of the pyrazole. The methoxy group is an important pharmacophore, and the acetyl group provides the necessary reactivity.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent serves as a source of a one-carbon unit and activates the methyl group of the acetophenone. It reacts to form a highly reactive β-enaminoketone intermediate, which is primed for cyclization.
-
Hydrazine Hydrate (N₂H₄·H₂O): This is the essential nitrogen source for building the pyrazole ring. It acts as a dinucleophile, attacking the enaminone at two positions to form the five-membered heterocyclic ring.
-
Step 1a (Enaminone Formation): A mixture of 4-methoxyacetophenone (1.0 eq) and DMF-DMA (1.2 eq) is heated, typically at reflux, for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 1b (Solvent Removal): After the reaction is complete, the excess DMF-DMA and volatile byproducts are removed under reduced pressure to yield the crude enaminone, (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, which is often used in the next step without further purification.
-
Step 2 (Cyclization): The crude enaminone is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is heated to reflux for 4-8 hours.
-
Step 3 (Workup and Isolation): Upon cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. Further purification can be achieved by recrystallization to afford pure 3-(4-methoxyphenyl)-1H-pyrazole.
Part 2: The Vilsmeier-Haack Formylation
With the pyrazole core in hand, the next critical step is the introduction of the carbaldehyde group at the C4 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.
The pyrazole ring is an electron-rich heterocycle. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile is highly reactive and attacks the electron-rich C4 position of the pyrazole ring, leading to formylation after hydrolysis.
-
3-(4-methoxyphenyl)-1H-pyrazole: The substrate synthesized in the previous stage.
-
Phosphoryl Chloride (POCl₃): Acts as a dehydrating and activating agent to convert DMF into the active Vilsmeier reagent.
-
N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.
-
Step 1 (Reagent Preparation): An appropriate amount of DMF is cooled in an ice bath (0-5 °C). Phosphoryl chloride (typically 2.0-3.0 eq) is added dropwise while maintaining the low temperature to form the Vilsmeier reagent. The mixture is stirred for 30-60 minutes.
-
Step 2 (Addition of Substrate): A solution of 3-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in DMF is added slowly to the pre-formed Vilsmeier reagent, ensuring the temperature remains low.
-
Step 3 (Reaction): After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours until TLC indicates the consumption of the starting material.
-
Step 4 (Hydrolysis and Workup): The reaction mixture is cooled and then carefully poured into crushed ice with vigorous stirring. The acidic solution is neutralized by the slow addition of a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is basic.
-
Step 5 (Isolation): The precipitated solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried. Recrystallization from a suitable solvent like ethanol yields the pure this compound.
Alternative Strategy: One-Pot Multicomponent Synthesis
Recent advancements in synthetic methodology have led to the development of one-pot procedures that combine the ring formation and formylation steps, offering improved efficiency and reduced waste.
Conceptual Framework for One-Pot Synthesis
Caption: Logic of a one-pot synthesis combining multiple steps.
Core Starting Materials:
This approach utilizes the same fundamental building blocks but combines them in a single reaction vessel.
-
4-Methoxyacetophenone
-
Vilsmeier Reagent (POCl₃/DMF)
-
Hydrazine Hydrate
In this strategy, the 4-methoxyacetophenone is first treated with the Vilsmeier reagent (POCl₃/DMF). This doesn't form an enaminone but rather a β-chlorovinyl aldehyde intermediate. Without isolating this intermediate, hydrazine hydrate is added directly to the reaction mixture. The hydrazine then undergoes a cyclization-condensation reaction with the β-chlorovinyl aldehyde to directly form the final product, this compound. This method circumvents the need to isolate the intermediate pyrazole, thereby saving time and resources.
Data Summary: Comparison of Synthetic Routes
| Parameter | Two-Step Synthesis | One-Pot Synthesis |
| Key Starting Materials | 4-Methoxyacetophenone, DMF-DMA, Hydrazine, POCl₃, DMF | 4-Methoxyacetophenone, POCl₃, DMF, Hydrazine |
| Intermediate Isolation | Yes (3-(4-methoxyphenyl)-1H-pyrazole) | No |
| Typical Overall Yield | 70-85% | 75-90% |
| Process Complexity | Higher (multiple steps and workups) | Lower (streamlined process) |
| Key Advantage | Robust, well-established, easier to troubleshoot | Higher efficiency, less waste, faster |
Conclusion
The synthesis of this compound is most reliably achieved through two primary strategies, both originating from the common starting material 4-methoxyacetophenone . The choice between a classical two-step approach involving the isolation of an intermediate pyrazole followed by Vilsmeier-Haack formylation, or a more modern one-pot multicomponent reaction, depends on the specific needs of the laboratory. The two-step method offers clear, well-defined stages, while the one-pot synthesis provides a more elegant and efficient route. Both pathways are highly effective and rely on readily available and inexpensive starting materials, making this valuable scaffold accessible for further research and development.
References
- Reddy, C. V., et al. (2010). A new one-pot synthesis of 3-aryl-4-formyl-1-phenyl-1H-pyrazoles and their reactions. Tetrahedron Letters, 51(49), 6490-6493. [Link]
- Siddiqui, Z. N., & Khan, S. A. (2010). A facile one-pot synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes using Vilsmeier–Haack reagent. Journal of the Serbian Chemical Society, 75(1), 27-33. [Link]
- Bawa, S., & Kumar, S. (2009). Synthesis of some new pyrazole derivatives of biological interest. Journal of Pharmacy and Bioallied Sciences, 1(1), 24. [Link]
- Selvi, S. T., et al. (2004). A facile one-pot synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes. Tetrahedron, 60(16), 3629-3632. [Link]
- Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction. Part V. The reaction of acetylenic compounds with the Vilsmeier reagent. Journal of the Chemical Society C: Organic, (4), 513-515. [Link]
Theoretical Exploration of the Electronic Properties of Methoxyphenyl Pyrazoles: A Computational Approach to Drug Design
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2][3] Their derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[4][5][6][7] The versatility of the pyrazole nucleus makes it a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. When substituted with a methoxyphenyl group, the electronic landscape of the pyrazole core is significantly modulated. The methoxy group, being an electron-donating substituent, can influence the molecule's reactivity, stability, and, crucially, its interaction with biological targets.[8][9]
This guide serves as a technical exploration into the theoretical and computational methodologies employed to dissect the electronic properties of methoxyphenyl pyrazoles. As a senior application scientist, the goal is not merely to present protocols but to elucidate the causal relationships between computational choices, the resulting electronic data, and their tangible implications for rational drug design. We will delve into how quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights that guide the synthesis and development of novel therapeutic agents.[5][10]
Part 1: The Quantum Mechanical Lens - Foundations of DFT
To understand the behavior of a molecule at the subatomic level, we turn to computational chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely-used quantum mechanical tool for investigating the electronic structure of molecules.[5][11] It offers an optimal balance between computational cost and accuracy, making it ideal for the systems of interest in drug discovery.[10]
Expertise in Method Selection: The "Why" Behind the Protocol
The reliability of any DFT study hinges on two critical choices: the functional and the basis set. These are not arbitrary selections but are grounded in the specific chemical nature of methoxyphenyl pyrazoles.
-
Functional Selection (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation from other sources. For organic molecules containing heteroatoms like nitrogen and oxygen, B3LYP has consistently provided reliable geometries and electronic properties, making it a trustworthy starting point for these studies.[11][12][13]
-
Basis Set Selection (e.g., 6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
6-311G: This indicates a split-valence basis set, where core electrons are described by one function and valence electrons are described by three, allowing for greater flexibility in describing chemical bonds.
-
++: These diffuse functions are crucial for accurately describing molecules with lone pairs and for modeling non-covalent interactions, which are paramount in drug-receptor binding.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling the geometry and electronic distribution in a complex aromatic system like a methoxyphenyl pyrazole.[11]
-
Protocol: A Self-Validating DFT Workflow
A rigorous DFT protocol ensures that the calculated properties are derived from a stable, realistic molecular conformation.
-
Structure Generation: Construct the 3D structure of the methoxyphenyl pyrazole derivative using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization calculation (e.g., using B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy structure, which represents the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This step is a critical self-validation of the optimized structure.
-
Single-Point Energy Calculation: Using the validated, optimized geometry, a final, more accurate single-point energy calculation is performed to derive the electronic properties.
Part 2: Deciphering the Electronic Landscape
Once a validated structure is obtained, we can extract a wealth of information about the molecule's electronic character.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Its energy is related to the electron affinity.[14]
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. A small gap indicates a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[14][15]
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.[11]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack and likely to act as hydrogen bond donors.
Understanding the MEP is fundamental to predicting how a methoxyphenyl pyrazole will "dock" into the active site of a protein.[16]
Quantitative Data: Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the electronic properties.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability[14] |
| LUMO Energy (ELUMO) | - | Electron-accepting ability[14] |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability[14][15] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution[14][15] |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; high softness indicates high reactivity[14] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Part 3: Bridging Theory and Application in Drug Development
Theoretical calculations are not merely academic exercises; they are predictive tools that accelerate the drug discovery pipeline.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17][18] The electronic descriptors calculated via DFT serve as powerful variables in these models.
Protocol: A Typical QSAR Study
-
Dataset Assembly: A series of methoxyphenyl pyrazole analogues with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
Descriptor Calculation: DFT calculations are performed for each molecule in the series to obtain a set of electronic descriptors (e.g., EHOMO, ELUMO, ΔE, dipole moment).
-
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the observed biological activity.[17]
-
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).[17][19] A robust model can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking
Molecular docking predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme.[10][20][21] This in silico technique is indispensable for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Protocol: A Standard Molecular Docking Workflow
-
Target & Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, co-factors, and adding hydrogen atoms.
-
Ligand: Use the DFT-optimized 3D structure of the methoxyphenyl pyrazole.
-
-
Active Site Definition: Define a "grid box" that encompasses the known or predicted binding site of the protein.
-
Docking Simulation: Run the docking algorithm (e.g., using AutoDock). The software will systematically explore various conformations and orientations of the ligand within the active site.[20]
-
Pose and Score Analysis: Analyze the results, focusing on:
-
Binding Poses: The predicted 3D orientations of the ligand in the active site.
-
Binding Affinity/Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower binding energies typically indicate more favorable binding.[20][21]
-
Intermolecular Interactions: Identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.
-
Conclusion
The theoretical study of the electronic properties of methoxyphenyl pyrazoles provides a powerful, predictive framework that is integral to modern drug discovery. By employing robust computational methods like DFT, researchers can move beyond trial-and-error synthesis to a paradigm of rational design. Analyses of frontier molecular orbitals, electrostatic potential, and global reactivity descriptors offer a deep understanding of a molecule's intrinsic behavior. When integrated into QSAR and molecular docking studies, these theoretical insights directly inform the design of novel derivatives with enhanced potency and specificity, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025).
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- Synthesis, computational and biological study of pyrazole derivatives.
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
- Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed.
- Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. (2021). Asian Journal of Pharmacy and Pharmacology.
- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. (2020).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and DFT Calculation of Novel Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). PMC - NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. (2023).
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
- Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. (2025).
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
- Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. (2014). PubMed.
- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). (2025).
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
- 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. IUCr. G22T3FY9KpVT7DSwxXxRiM=)
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurasianjournals.com [eurasianjournals.com]
- 11. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 12. science.su.edu.krd [science.su.edu.krd]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijrpr.com [ijrpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the X-ray Crystal Structure of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural intricacies of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives. Pyrazole-based compounds are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] Understanding their precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and establishing structure-activity relationships (SAR). This document details the synthetic methodologies, protocols for obtaining diffraction-quality single crystals, and a comprehensive analysis of the resulting molecular geometry and supramolecular architecture. We delve into the critical role of intermolecular forces, such as hydrogen bonds and π-π stacking, in dictating crystal packing, which in turn influences key pharmaceutical properties like solubility and stability.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in modern pharmacology.[1][2] Their structural versatility and ability to participate in various non-covalent interactions have led to their incorporation into a multitude of approved drugs and clinical candidates. These compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3]
The specific class of this compound derivatives is of particular interest. The methoxyphenyl group can act as a key pharmacophoric feature, while the carbaldehyde moiety provides a reactive handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[4][5][6] It provides unambiguous information on bond lengths, bond angles, conformational preferences, and the intricate network of intermolecular interactions that govern how molecules arrange themselves in a crystal lattice.[4][7] This atomic-level insight is indispensable for understanding molecular recognition at receptor sites and for the strategic optimization of lead compounds in drug development.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
A robust and reproducible synthesis is the foundational step for any crystallographic study. The Vilsmeier-Haack reaction is a powerful and widely adopted method for the formylation of activated aromatic and heterocyclic rings, making it exceptionally well-suited for the synthesis of pyrazole-4-carbaldehydes.[3][8][9][10]
Verified Synthesis Protocol: Vilsmeier-Haack Formylation
This protocol describes a general and reliable method for synthesizing the target pyrazole carbaldehyde derivatives.[3][10]
Causality in Protocol Design: The Vilsmeier reagent (formed from POCl₃ and DMF) acts as a mild electrophile. The reaction is initiated by the nucleophilic attack of the electron-rich pyrazole ring onto the electrophilic carbon of the Vilsmeier reagent. The choice of pouring the reaction mixture onto ice is critical; it serves to quench the reaction and hydrolyze the intermediate iminium salt to the desired aldehyde, while also precipitating the organic product from the aqueous solution. Neutralization with a weak base like sodium bicarbonate is necessary to remove any remaining acidic components.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature until a viscous, white Vilsmeier reagent is formed.
-
Reaction with Hydrazone Precursor: Dissolve the appropriate hydrazone precursor (e.g., 1-(4-methoxyphenyl)ethan-1-one hydrazone) (1 eq.) in a minimal amount of DMF. Add this solution to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Stir for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the final this compound derivative.[3]
-
Self-Validation: Confirm the identity and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) before proceeding to crystallization.
The Art of Crystallization: Growing Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step in a structural study. The slow evaporation method is a widely successful technique for small organic molecules.
Causality in Protocol Design: The principle behind this method is to create a supersaturated solution from which the solute can slowly deposit onto a growing crystal lattice. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but allow it to become sparingly soluble as the solvent slowly evaporates at a constant temperature. This slow, controlled process minimizes the formation of defects and prevents the rapid precipitation of an amorphous powder, favoring the growth of a single, well-ordered crystal.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. Ethanol, methanol, or ethyl acetate are often good starting points.
-
Solution Preparation: Dissolve the purified compound in the chosen solvent in a clean vial. Gentle warming may be required to achieve full dissolution.
-
Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.
X-ray Diffraction and Structure Determination
The process of determining a crystal structure involves diffracting X-rays off the electron clouds of the atoms within the crystal.[11][12] The resulting diffraction pattern contains the information needed to reconstruct a 3D model of the molecule.[4][6]
Workflow: From Crystal to Structure
Caption: Workflow from synthesis to final structure validation.
Key Steps:
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The intensities and positions of the diffracted X-rays are recorded by a detector.[6]
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to produce a list of reflection intensities.
-
Structure Solution: For small molecules, direct methods are typically used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, precise atomic coordinates and thermal parameters.
Structural Analysis of a Representative Derivative
To illustrate the principles, we will discuss the crystallographic features of a representative compound from this class, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which shares key structural motifs with the topic molecule.[13]
Molecular Geometry
The analysis of a crystal structure begins with the geometry of the individual molecule. The pyrazole ring in such derivatives typically adopts a non-planar, twisted conformation.[13] The dihedral angles between the pyrazole ring and its aromatic substituents are crucial conformational parameters. For instance, in the representative structure, the tolyl ring is nearly coplanar with the pyrazole mean plane, while the 4-methoxyphenyl ring is significantly twisted out of the plane, at an angle of 86.22 (9)°.[13] This perpendicular arrangement minimizes steric hindrance between the substituents.
Table 1: Selected Crystallographic and Geometric Data (Data based on a representative pyrazole derivative[13])
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₈H₁₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0839 (9) |
| b (Å) | 6.4197 (5) |
| c (Å) | 19.7427 (18) |
| β (°) | 104.8264 (12) |
| Volume (ų) | 1480.5 (2) |
| Selected Dihedral Angles (°) | |
| Pyrazole / Tolyl Ring | 4.40 (9) |
| Pyrazole / Methoxyphenyl Ring | 86.22 (9) |
| Tolyl / Methoxyphenyl Ring | 88.75 (9) |
Supramolecular Assembly via Intermolecular Interactions
The packing of molecules in the crystal is directed by a combination of non-covalent interactions.[2][7] Understanding these interactions is vital, as they model the forces involved in ligand-receptor binding. In pyrazole derivatives, hydrogen bonds and π-stacking are often the dominant forces.[7][14]
Diagram: Key Intermolecular Interactions
Caption: Dominant interactions linking molecules in the crystal.
-
C—H···O Hydrogen Bonds: The aldehyde oxygen is an effective hydrogen bond acceptor. In many pyrazole carbaldehyde structures, C—H bonds from the aromatic rings or the pyrazole core act as weak hydrogen bond donors, linking molecules into chains or sheets. For example, bifurcated C—H···(O,O) interactions involving the aldehyde and methoxy oxygens can be observed.[13][15]
-
C—H···π Interactions: The electron-rich π systems of the phenyl and methoxyphenyl rings can act as acceptors for hydrogen atoms from neighboring molecules. These interactions play a significant role in stabilizing the three-dimensional packing arrangement.[7][13]
-
π-π Stacking: Although not always present, offset face-to-face or edge-to-face stacking between aromatic rings of adjacent molecules can contribute significantly to the lattice energy, further stabilizing the crystal structure.
Implications for Drug Development
The detailed structural information gleaned from X-ray crystallography has profound implications for the drug development process:
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, researchers can correlate specific conformations and intermolecular interaction patterns with biological activity. This allows for the design of new analogues with improved potency and selectivity.
-
Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings) defines the molecule's pharmacophore. This can be used to screen virtual libraries for new hits or to design molecules that better fit a target receptor site.
-
Physicochemical Properties: The crystal packing and intermolecular forces directly influence properties like melting point, solubility, and dissolution rate, which are critical for formulation and bioavailability. Different crystalline forms (polymorphs) of the same drug can arise from different packing arrangements, leading to vastly different properties.[14]
Conclusion
X-ray crystallography provides an unparalleled, high-resolution view into the molecular world of this compound derivatives. This guide has detailed the essential methodologies for their synthesis and crystallization and has illuminated the analysis of their molecular and supramolecular structures. The insights gained from these studies—from the subtle twist of a phenyl ring to the extensive network of hydrogen bonds defining the crystal lattice—are not merely academic. They are fundamental, actionable data that empower medicinal chemists and drug development professionals to design the next generation of more effective and safer pyrazole-based therapeutics.
References
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
- Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. [Link]
- Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Journal of Molecular Structure. [Link]
- Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures… OUCI. [Link]
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. [Link]
- Small molecule crystallography. Excillum. [Link]
- X-ray Diffraction Protocols and Methods.
- X-Ray Diffraction Basics.
- X-ray crystallography. Wikipedia. [Link]
- Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E. [Link]
- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
- Access Structures.
- 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed. [Link]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
- 3-(3,4-dimethoxyphenyl)-1h-pyrazole-4-carbaldehyde. PubChem. [Link]
- CCDC 2179030: Experimental Crystal Structure Determin
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 3. jpsionline.com [jpsionline.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Vilsmeier-Haack Reaction: A Robust and Versatile Method for the Synthesis of Pyrazole-4-carbaldehydes
An Application Guide for Researchers
Abstract
Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a vast array of complex heterocyclic structures.[1][2][3][4] The Vilsmeier-Haack (V-H) reaction stands out as one of the most efficient, economical, and widely adopted methods for introducing a formyl group onto the C4 position of the pyrazole nucleus.[5][6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the Vilsmeier-Haack reaction for this purpose. We will explore the underlying mechanism, present detailed and validated experimental protocols, discuss key optimization parameters, and offer practical troubleshooting advice to ensure successful synthesis.
Introduction: The Strategic Importance of Formylpyrazoles
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous marketed drugs with activities ranging from anti-inflammatory to anti-cancer.[3][8] The introduction of a formyl (-CHO) group at the 4-position of this ring system unlocks immense synthetic potential. This aldehyde functionality acts as a chemical handle for subsequent transformations, including Schiff base formation, Wittig reactions, oxidations, and reductions, enabling the rapid diversification of the pyrazole core to generate libraries of novel compounds for biological screening.
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a formylation reaction that utilizes a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃) to generate an electrophilic iminium salt, the "Vilsmeier reagent".[9][10] This reagent is particularly effective for the formylation of electron-rich aromatic and heteroaromatic systems, making it ideally suited for pyrazole synthesis.[6][11]
The Reaction Mechanism: A Tale of Two Pathways
The synthesis of pyrazole-4-carbaldehydes via the V-H reaction can be understood through two primary mechanistic routes, with the cyclization-formylation of hydrazones being the most common and versatile approach.
2.1. Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the active electrophile, the (chloromethylene)dimethyliminium salt, also known as the Vilsmeier reagent. This occurs through the reaction of DMF with POCl₃. This step is highly exothermic and moisture-sensitive.[11][12][13]
2.2. Pathway A: Direct Formylation of a Pyrazole
For substrates where the pyrazole ring is already formed, the electron-rich C4 position acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.[1][14]
2.3. Pathway B: Concurrent Cyclization and Formylation of Hydrazones
A more powerful application of the V-H reaction involves using ketone-derived hydrazones as the starting material.[2][8][9] In this elegant one-pot process, the Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the C4 position. This approach is highly efficient for constructing the functionalized pyrazole core from acyclic precursors.[2][5]
The generalized mechanism for the more common hydrazone route is depicted below.
Caption: Figure 1: Generalized Mechanism of Pyrazole-4-carbaldehyde Synthesis from a Hydrazone.
Experimental Protocols & Workflow
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazole-4-carbaldehyde from a substituted acetophenone hydrazone.
Materials and Equipment
| Reagents & Materials | Recommended Purity | Equipment |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Round-bottom flasks (2-neck) |
| Phosphorus oxychloride (POCl₃) | >99% | Magnetic stirrer with hotplate |
| Substituted Hydrazone | As prepared/purchased | Ice-water bath |
| Sodium Acetate or NaHCO₃ | ACS Grade | Dropping funnel |
| Ethyl Acetate (EtOAc) | ACS Grade | Reflux condenser, CaCl₂ guard tube |
| Hexanes | ACS Grade | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Rotary evaporator |
| Silica Gel | 230-400 mesh | Glass column for chromatography |
Detailed Step-by-Step Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (e.g., 10 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (e.g., 3-5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. The formation of a viscous, white-to-pale-yellow solid or slurry indicates the formation of the Vilsmeier reagent.[7][13][14]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Reaction with Hydrazone Substrate:
-
Add the hydrazone substrate (1.0 equivalent), either neat or as a solution in a minimal amount of anhydrous DMF, to the pre-formed Vilsmeier reagent. The addition may be exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Progression and Monitoring:
-
Workup and Hydrolysis:
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a solution of sodium acetate until the pH is ~7-8.[12][15]
-
Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. A precipitate of the crude product may form.
-
-
Extraction and Purification:
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrazole-4-carbaldehyde.[12]
-
Experimental Workflow Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemmethod.com [chemmethod.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jocpr.com [jocpr.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ijacskros.com [ijacskros.com]
Application Notes and Protocols: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The title compound, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is a versatile synthetic intermediate. The aldehyde functional group at the 4-position of the pyrazole ring serves as a crucial handle for further molecular elaboration, enabling the synthesis of more complex, biologically active molecules and novel heterocyclic systems.[4][5][6] This document provides a comprehensive and technically detailed protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative literature.
The synthetic strategy outlined herein involves a two-step process. The first step is the synthesis of the pyrazole precursor, 3-(4-methoxyphenyl)-1H-pyrazole, which is typically achieved through the condensation of a chalcone intermediate with hydrazine. The second, and key, step is the regioselective formylation of the pyrazole ring at the 4-position using the Vilsmeier-Haack reaction.[4][5][7] This reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5]
This guide is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling researchers to troubleshoot and adapt the protocol as needed.
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole: This intermediate is prepared via a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine hydrate.
-
Vilsmeier-Haack Formylation: The pyrazole intermediate is then formylated to introduce the carbaldehyde group at the C4 position.
Reaction Scheme
Figure 1. Overall synthetic pathway for this compound.
Part 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole
This initial phase involves the base-catalyzed condensation of an acetophenone with an aldehyde to form a chalcone, which is then cyclized with hydrazine.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier (Example) |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 g/mol | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 g/mol | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | ≥97% | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 g/mol | 95% or Absolute | VWR |
| Hydrazine Hydrate | H₆N₂O | 50.06 g/mol | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 g/mol | ≥99.7% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 g/mol | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
Step-by-Step Protocol: Chalcone Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol.[8] Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Slowly add a solution of sodium hydroxide (0.02 mol) in 5 mL of water to the stirred mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) as the eluent.[1] A precipitate of the chalcone product should form during this time.
-
Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl (10%) until the pH is neutral.
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry the product.[9] The crude chalcone can be purified by recrystallization from ethanol.
Step-by-Step Protocol: Pyrazole Synthesis from Chalcone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 g) in 10 mL of glacial acetic acid.[1]
-
Hydrazine Addition: To this solution, add hydrazine hydrate (0.64 g) dropwise with stirring.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate of 3-(4-methoxyphenyl)-1H-pyrazole will form.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure pyrazole intermediate.
Part 2: Vilsmeier-Haack Formylation of 3-(4-methoxyphenyl)-1H-pyrazole
This is the critical step to introduce the aldehyde functionality onto the pyrazole ring. The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride and dimethylformamide.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier (Example) |
| 3-(4-methoxyphenyl)-1H-pyrazole | C₁₀H₁₀N₂O | 174.20 g/mol | (Synthesized in Part 1) | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 g/mol | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Experimental Workflow
Figure 2. Step-by-step workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, place anhydrous DMF (4 equivalents). Cool the flask in an ice bath to 0°C. Add phosphorus oxychloride (2 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 5°C.[4][5] After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.[4]
-
Addition of Pyrazole: Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 70-80°C and reflux for 2-4 hours.[5] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to yield the pure this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂O₂[10] |
| Molecular Weight | 202.21 g/mol [10] |
| Appearance | Solid[10] |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8-10.0 (s, 1H, -CHO), ~8.1-8.3 (s, 1H, pyrazole-H5), ~7.5-7.7 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~3.8-3.9 (s, 3H, -OCH₃). Note: The NH proton of the pyrazole may be broad and its chemical shift can vary. |
| IR (KBr, cm⁻¹) | ~1660-1680 (C=O stretch of aldehyde) |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive.
-
All reactions should be performed in a well-ventilated fume hood.
References
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology.
- OJS UMMADA. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Riset Kimia.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
- International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.
- Scribd. (n.d.). Synthesis of 4-Methoxychalcone. Scribd.
- Zainab, A. M. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of Education for Pure Science-University of Thi-Qar.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Studylib. (n.d.). Solvent-Free Chalcone Synthesis: Aldol Condensation with Solid NaOH. Studylib.
- Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate.
- SAGE Publications Inc. (1993). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Organic Preparations and Procedures International.
- YouTube. (2021, April 21). Synthesis of Substituted Chalcones. YouTube.
- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health.
- Shetty, S. N., et al. (n.d.).
- ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- ResearchGate. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
- ResearchGate. (2011). (PDF) 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
- ResearchGate. (2004). 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. ResearchGate.
- PubMed Central. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmascholars.com [pharmascholars.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry. This document delves into the synthesis, biological significance, and therapeutic potential of this versatile heterocyclic scaffold, offering detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules. The presence of the methoxyphenyl group can enhance lipophilicity and influence interactions with biological targets, while the reactive carbaldehyde function provides a synthetic handle for further molecular elaboration.[6]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.
Synthetic Protocol: Vilsmeier-Haack Reaction
This protocol outlines the synthesis of this compound from the corresponding hydrazone of 4-methoxyacetophenone.
Materials:
-
4-methoxyacetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Suitable recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.
-
Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add 4-methoxyacetophenone phenylhydrazone portion-wise while maintaining a low temperature.
-
Cyclization and Formylation: After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to 70-80°C for several hours to facilitate the cyclization and formylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.
-
Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[12]
Causality behind Experimental Choices:
-
The use of ice-cold DMF during the addition of POCl₃ is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
The stepwise heating of the reaction mixture ensures the completion of both the cyclization to form the pyrazole ring and the subsequent formylation at the 4-position.
-
Quenching the reaction with ice water hydrolyzes the intermediate and precipitates the product. Neutralization is necessary to isolate the final compound, which is typically a solid.
Caption: Synthetic scheme for this compound.
Applications in Medicinal Chemistry
This compound is a versatile scaffold for the development of novel therapeutic agents across various disease areas.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.[13][14][15] The pyrazole core can be elaborated to synthesize compounds that target various cancer-related pathways. For instance, it serves as a precursor for pyrazolo[3,4-b]pyridines, which have shown inhibitory activity against cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation.[15]
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)[13]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and the positive control (doxorubicin). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT assay to assess anticancer activity.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being established drugs.[2] Compounds derived from this compound have also been investigated for their potential to modulate inflammatory pathways.[8][9][16][17][18][19][20][21]
Mechanism of Action: The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a standard in vivo model to assess the anti-inflammatory potential of novel compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized pyrazole derivatives
-
Diclofenac sodium (standard drug)[17]
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the synthesized compounds and the standard drug (diclofenac sodium) orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Control | - | 0 |
| Diclofenac Sodium | 10 | ~85%[17] |
| Pyrazole Derivative X | 20 | Varies |
| Pyrazole Derivative Y | 20 | Varies |
| Caption: Representative table for summarizing in vivo anti-inflammatory activity data. |
Antimicrobial Activity
The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents to combat bacterial and fungal infections.[21][22][23][24][25] Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic microorganisms.[26]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized pyrazole derivatives
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microplates
-
Resazurin or INT (p-iodonitrotetrazolium violet)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by using a colorimetric indicator like resazurin.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carbaldehyde group make it an ideal starting point for the creation of diverse molecular libraries. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of its derivatives underscore the significant potential of this scaffold in the development of novel therapeutic agents. The protocols and insights provided in these application notes are intended to facilitate further research and drug discovery efforts centered around this promising heterocyclic core.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- International Journal of Pharmaceutical Sciences and Research. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Pavia, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Molecules, 27(1), 123.
- MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
- The Role of Pyrazole Derivatives in Modern Chemical Synthesis. (n.d.).
- Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- National Institutes of Health. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- ResearchGate. (n.d.). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
- ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- National Institutes of Health. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones.
- National Institutes of Health. (2015). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
- ResearchGate. (n.d.). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents.
- National Institutes of Health. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
- National Institutes of Health. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- ResearchGate. (n.d.). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
- National Center for Biotechnology Information. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- National Institutes of Health. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Buy 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemmethod.com [chemmethod.com]
- 23. jpsionline.com [jpsionline.com]
- 24. researchgate.net [researchgate.net]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous marketed drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse hydrogen bonding interactions. This makes it an ideal scaffold for engaging with biological targets. The compound 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable building block in this context. Its strategic design incorporates three key features:
-
The Pyrazole Core: Provides the foundational biologically active scaffold.
-
The 4-methoxyphenyl Group: The electron-donating methoxy group can enhance pharmacokinetic properties like solubility and bioavailability and offers a potential metabolic site.[3]
-
The C4-Carbaldehyde Functionality: This aldehyde group is a highly versatile chemical handle, enabling a vast array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[4][5]
These application notes provide a comprehensive guide for researchers on the synthesis and multifaceted applications of this intermediate, focusing on robust protocols and the underlying chemical principles.
Part 1: Synthesis via Vilsmeier-Haack Reaction
The most direct and widely employed method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction accomplishes a one-pot cyclization and formylation of an appropriate hydrazone precursor. The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This potent electrophile drives the reaction to completion.[4][8]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of hydrazones.[9][10]
Step 1: Synthesis of 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (Hydrazone Precursor)
-
Reagents & Setup: To a 250 mL round-bottom flask, add 4-methoxyacetophenone (10 mmol), phenylhydrazine (10 mmol), and 50 mL of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Vilsmeier-Haack Cyclization to yield 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation (Critical Step): In a flame-dried, three-necked 250 mL flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 40 mmol). Cool the flask to 0°C in an ice-salt bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 12 mmol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of a solid, white complex (the Vilsmeier reagent) will be observed. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve the hydrazone precursor (10 mmol) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 6-8 hours.[9] The reaction color will typically darken. Monitor progress by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. A solid precipitate will form.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
| Reagent/Material | Step | Molar Eq. | Purpose |
| 4-Methoxyacetophenone | 1 | 1.0 | Carbonyl source |
| Phenylhydrazine | 1 | 1.0 | Hydrazine source |
| Ethanol | 1 | - | Solvent |
| Glacial Acetic Acid | 1 | cat. | Catalyst |
| Phosphorus Oxychloride (POCl₃) | 2 | 1.2 | Vilsmeier reagent formation |
| N,N-Dimethylformamide (DMF) | 2 | 4.0 | Vilsmeier reagent formation & Solvent |
Part 2: Applications in Derivatization for Drug Discovery
The C4-formyl group is an exceptionally versatile functional handle for constructing diverse libraries of pyrazole derivatives. Its reactivity allows for the exploration of a wide chemical space around the core scaffold, which is fundamental to identifying lead compounds in drug discovery.
Caption: Synthetic utility of the aldehyde intermediate.
Protocol: Synthesis of a Schiff Base (Aldimine) Derivative
The condensation of the aldehyde with primary amines to form Schiff bases is a robust and high-yielding reaction, often used to link the pyrazole core to other pharmacophores.[9] Derivatives have shown promising antimicrobial and anti-inflammatory activities.[10][11]
-
Reagents & Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 15 mL of absolute ethanol. If necessary, warm gently to ensure complete dissolution.
-
Amine Addition: To this solution, add the desired primary amine (e.g., a substituted aniline, 1 mmol).
-
Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Heat the mixture to reflux for 4-7 hours. The formation of the product can often be observed as a precipitate.
-
Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Collect the precipitated Schiff base by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed if higher purity is required.
Part 3: Biological Significance of Derivatives
The derivatization of this compound has yielded compounds with a wide spectrum of biological activities. The ability to easily modify the C4 position allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
| Derivative Class | Synthetic Transformation | Reported Biological Activity | Reference(s) |
| Aldimines (Schiff Bases) | Condensation with amines | Analgesic, Anxiolytic, Antimicrobial | [9][10] |
| Chalcones | Claisen-Schmidt condensation | Anti-inflammatory (TNF-α, IL-6 inhibition) | [11] |
| Substituted Pyrazoles | Various cross-coupling reactions | Anti-inflammatory | [2][12] |
| Nitrofuran-Pyrazoles | Condensation | Antibacterial, Antifungal | [11] |
This versatility underscores the intermediate's role as a powerful platform for generating novel therapeutic agents. For instance, pyrazole-based chalcones derived from such aldehydes have demonstrated potent inhibition of inflammatory cytokines like TNF-α and IL-6.[11]
Part 4: Analytical Characterization
Confirming the identity and purity of the synthesized intermediate and its derivatives is crucial. Standard analytical techniques are employed:
-
FT-IR Spectroscopy: A characteristic and intense peak for the formyl group (C=O stretch) is expected around 1660-1670 cm⁻¹.[13]
-
¹H NMR Spectroscopy: The aldehyde proton will appear as a distinct singlet far downfield, typically between δ 9.5-10.5 ppm. Other signals will correspond to the aromatic protons on the phenyl and methoxyphenyl rings and the pyrazole ring proton.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 185-195 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[13]
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde group make it an ideal starting point for the development of diverse molecular libraries. The proven track record of its derivatives in exhibiting a range of biological activities, particularly in the anti-inflammatory and antimicrobial domains, confirms its value.[3][14] Future research will likely focus on leveraging this intermediate in combinatorial chemistry workflows and for the synthesis of targeted covalent inhibitors, where the aldehyde can react with nucleophilic residues in a protein's active site. The continued exploration of new reaction pathways originating from this intermediate will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-199.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. National Center for Biotechnology Information.
- Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- Synthesis and Pharmacological Evaluation of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. National Center for Biotechnology Information.
- Pandhurnekar, C. P., et al. (2021). Pyrazole: A Versatile Moiety. Journal of Advanced Scientific Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sciensage.info [sciensage.info]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 9. asianpubs.org [asianpubs.org]
- 10. chemmethod.com [chemmethod.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis and Application of Schiff Bases Derived from 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references. We delve into the causality behind experimental choices, provide robust characterization methodologies, and explore the therapeutic potential of this promising class of compounds.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous pyrazole-containing drugs commercially available for treating a range of disorders, including inflammation, cancer, and obesity.[1] When the versatile pyrazole scaffold is functionalized with a Schiff base (azomethine or imine) linkage (–C=N–), the resulting compounds often exhibit enhanced and diverse biological activities.[3][4] This is attributed to the structural flexibility, chelating capabilities, and the hydrogen bonding potential of the imine group.[1]
Recent research has highlighted that pyrazole-based Schiff bases are promising multi-target agents, demonstrating potential as anti-diabetic, anti-Alzheimer's, anti-inflammatory, and cytotoxic agents.[5][6][7] The synthesis of these compounds typically involves a straightforward condensation reaction between a pyrazole carbaldehyde and a primary amine. This guide focuses specifically on derivatives of this compound, a key intermediate that combines the established bioactivity of the pyrazole core with the electronic properties of the methoxyphenyl substituent.
Synthetic Protocol: From Aldehyde to Schiff Base
The synthesis of Schiff bases from this compound is achieved via a nucleophilic addition-elimination reaction with a primary amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to yield the final imine product.
General Reaction Scheme
The general synthetic route is depicted below. The 'R' group represents a variable substituent from the primary amine, allowing for the creation of a diverse library of Schiff base derivatives.
Caption: General synthesis of Schiff bases.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% Purity | Commercial Supplier |
| Substituted Primary Amine (e.g., Aniline, o-aminophenol) | Reagent Grade, ≥98% | Sigma-Aldrich, Merck |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid (Optional Catalyst) | ACS Reagent Grade | VWR Chemicals |
| Diethyl Ether (for washing) | ACS Reagent Grade | Commercial Supplier |
| Deuterated Solvents (for NMR) | ≥99.8 atom % D | Cambridge Isotope Labs |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Experimental Protocol
This protocol describes a general procedure that can be adapted for various primary amines.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1 eq.) in absolute ethanol (30-40 mL).
-
Amine Addition: To this stirring solution, add an equimolar amount of the selected primary amine (10 mmol, 1 eq.). For less reactive amines, a few drops (2-3) of glacial acetic acid can be added to catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78-85 °C) and maintain for 4-8 hours.[1][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., benzene:acetone 8:2 or hexane:ethyl acetate 7:3) to observe the disappearance of the starting aldehyde spot.[8]
-
Product Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with cold ethanol or diethyl ether to remove any unreacted starting materials.[1]
-
Drying and Yield Calculation: Dry the purified product in a vacuum oven at 40-50 °C. Record the final weight and calculate the percentage yield. For further purification, recrystallization from a suitable solvent like ethanol is recommended.[8]
Causality Behind Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easy to remove post-reaction. Its boiling point is suitable for reflux without degrading the pyrazole core.
-
Catalyst: While many Schiff base formations proceed without a catalyst, a mild acid like acetic acid can significantly accelerate the rate-limiting dehydration step of the hemiaminal intermediate.
-
Monitoring: TLC is crucial for determining the reaction endpoint, preventing the formation of side products from prolonged heating.
Structural Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[1][9]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic signatures for a successful synthesis.
| Technique | Key Observational Evidence |
| FT-IR (KBr, cm⁻¹) | - Disappearance of the strong aldehyde C=O stretching band (typically ~1670-1700 cm⁻¹).- Appearance of a characteristic imine (-CH=N-) stretching band around 1600-1625 cm⁻¹ .[8][10]- Presence of aromatic C=C and pyrazole C=N stretching bands (~1500-1590 cm⁻¹).[8] |
| ¹H NMR (DMSO-d₆) | - Appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.6-8.9 ppm .[8][11]- Disappearance of the aldehyde proton signal (typically δ 9.5-10.0 ppm).- Signals corresponding to the methoxy group (-OCH₃) around δ 3.8 ppm.- Multiplets in the aromatic region (δ 7.0-8.0 ppm) for the pyrazole and amine substituents.[9] |
| ¹³C NMR (DMSO-d₆) | - Appearance of the imine carbon (-CH=N-) signal around δ 158-165 ppm .[8]- Disappearance of the aldehyde carbonyl carbon signal (typically δ >185 ppm).- Signals for the pyrazole and aromatic ring carbons in their expected regions. |
| Mass Spec. (MS) | - The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[8] |
Potential Applications in Drug Development
The synthesized library of this compound Schiff bases serves as a valuable platform for drug discovery. The pyrazole core is a known pharmacophore, and modifying the 'R' group on the imine nitrogen allows for the fine-tuning of physicochemical properties and biological activity.
Reported Biological Activities of Pyrazole Schiff Bases
Extensive research has demonstrated the broad therapeutic potential of this class of compounds.
| Biological Activity | Target/Mechanism of Action (Examples) | References |
| Anticancer | Cytotoxicity against various cancer cell lines (e.g., A549 lung, Caco-2 colon, MCF-7 breast); induction of apoptosis.[3][5][12] | [3][5][12] |
| Antimicrobial | Inhibition of bacterial dihydrofolate reductase (DHFR) and DNA gyrase; activity against Gram-positive and Gram-negative bacteria.[3] | [3] |
| Anti-inflammatory | Inhibition of protein denaturation and proteinase enzymes; potential COX-2 inhibition.[2][5] | [2][5] |
| Anti-diabetic | Inhibition of α-amylase and α-glucosidase enzymes, which are key targets in managing hyperglycemia.[2][5][7] | [2][5][7] |
| Anti-Alzheimer's | Inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2][5][7] | [2][5][7] |
Comprehensive Experimental Workflow
The following diagram illustrates the logical flow from synthesis to biological evaluation, providing a clear roadmap for researchers.
Caption: Workflow for Schiff base synthesis and screening.
References
- Alqahtani, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655. [Link]
- Alqahtani, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases... Pure Help Center. [Link]
- Kumari, P., et al. (2024). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]
- Alqahtani, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases... PubMed, 38837131. [Link]
- Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7150. [Link]
- Garai, M., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. yavuzlab. [Link]
- Alqahtani, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases... PubMed Central, PMC11133171. [Link]
- Zhang, J., et al. (2015). Synthesis of pyrazole purine schiff base.
- Hassan, A. S., et al. (2023). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.
- El-Sayed, W. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2633. [Link]
- Alkahtani, H. M., et al. (2023). The pharmacological activities of Schiff bases 1–4, the pyrazole...
- Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Semantic Scholar. [Link]
- Patel, K. D., et al. (2012). Synthesis, characterization of Schiff base Pyrazolone compound.
- Khan, I., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed, 36825708. [Link]
- Kumari, P., et al. (2024). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central, PMC11153177. [Link]
- Urbonaitė, S., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Anupama, B., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol.
- Elgammal, W. E., et al. (2022). FT-IR spectra of (a) pyrazole/chitosan Schiff base and (b) aminochitosan derivatives.
- Shakyawar, D., et al. (2022). Infrared Spectral data of the Schiff base and metal complexes.
- Al-Maiythum, A. J., et al. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][5]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. [Link]
- Belmar, J., et al. (2013).
- Al-Amery, M. H. A. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR.
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Notes & Protocols: A Strategic Guide to Developing Anti-Inflammatory Agents from Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research
Inflammation is a fundamental protective response of the body's immune system to infection or injury. This complex process, orchestrated by mediators like prostaglandins and cytokines, is essential for healing. However, when dysregulated, chronic inflammation becomes a driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1]
At the heart of the inflammatory cascade are the cyclooxygenase (COX) enzymes, which exist in two primary isoforms. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation, where it is responsible for producing the prostaglandins that mediate pain and swelling.[2][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. Their inhibition of COX-1 is responsible for common and sometimes severe side effects, such as gastrointestinal ulcers and bleeding.[4] This limitation spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory relief with a more favorable safety profile.
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry for targeting COX-2.[5][6] This was powerfully demonstrated by the development and success of Celecoxib , a diaryl-substituted pyrazole that is a potent and selective COX-2 inhibitor used worldwide for the management of arthritis and acute pain.[2][7][8] The structure of Celecoxib serves as a foundational blueprint, highlighting the key pharmacophoric features required for selective COX-2 inhibition.[9]
This guide provides an integrated strategy and detailed protocols for the rational design, synthesis, and evaluation of novel pyrazole derivatives as next-generation anti-inflammatory agents.
Section 1: Synthesis of a Core 1,5-Diarylpyrazole Scaffold
Causality and Rationale: The synthesis strategy focuses on the 1,5-diarylpyrazole framework, a motif central to many selective COX-2 inhibitors, including Celecoxib.[7] The classical and robust Knorr pyrazole synthesis, proceeding through a chalcone intermediate, is a highly effective and versatile method for constructing this core structure.[4][10] This approach allows for facile modification of the aryl rings (at the 1 and 5 positions), which is critical for modulating potency and selectivity. The reaction of a 1,3-dicarbonyl compound (or its α,β-unsaturated ketone precursor, the chalcone) with a hydrazine derivative is a cornerstone of heterocyclic chemistry, providing a reliable route to the target pyrazole ring.[10]
Protocol 1.1: Two-Step Synthesis of a 1,5-Diarylpyrazole Derivative
This protocol details the synthesis of a model compound, 1-(4-sulfamoylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, the chemical structure of Celecoxib.
Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate
-
Reagents & Setup: To a stirred solution of 4'-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) in ethanol, add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, neutralize the reaction mixture with dilute HCl. The resulting precipitate, the 1,3-dicarbonyl intermediate, is filtered, washed with cold water, and dried under vacuum. This intermediate is often used directly in the next step without extensive purification.
Step 2: Cyclocondensation with Hydrazine to form the Pyrazole Ring
-
Reagents & Setup: Dissolve the dicarbonyl intermediate from Step 1 (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux (80-100°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude pyrazole derivative can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Screening Cascade for Anti-Inflammatory Activity
Causality and Rationale: A tiered screening approach is essential for efficient drug discovery. The cascade begins with a broad, cell-based assay to identify compounds with general anti-inflammatory properties. Promising "hits" from this primary screen are then advanced to a more specific, target-based enzymatic assay to confirm their mechanism of action and determine selectivity. This logical progression ensures that resources are focused on the most promising candidates.
Protocol 2.1: Primary Assay - Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages.[11] Upon stimulation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a burst of nitric oxide (NO) production, a key pro-inflammatory mediator.[12] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophage cells is a robust and widely-used method to screen for potential anti-inflammatory activity.[13] NO is unstable, so its concentration is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[15]
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in phenol red-free DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "unstimulated control" wells.[12]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 2.2: Secondary Assay - Selective COX-1/COX-2 Inhibition Assay
Principle: This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. This is crucial for confirming the mechanism of action and determining the selectivity of the pyrazole derivatives.[1][16] Commercially available screening kits provide a standardized and reliable method for this evaluation.
-
Assay Principle: These kits typically use purified ovine or human COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, where arachidonic acid is converted to Prostaglandin G₂ (PGG₂) and then reduced to PGH₂. A chromogenic substrate is oxidized during this reduction, leading to a colorimetric signal that can be measured.
-
General Procedure (based on commercial kits):
-
Prepare dilutions of the test pyrazole compounds.
-
In a 96-well plate, add the assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compound or appropriate control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.
-
Incubate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2 enzymes.
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2, which is the desired profile.
-
Data Presentation: COX-2 Selectivity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
| Ibuprofen (Ref.) | 2.5 | 5.1 | 0.5 |
| Pyrazole-A | 25.2 | 0.08 | 315 |
| Pyrazole-B | >100 | 1.2 | >83 |
| Pyrazole-C | 5.5 | 4.8 | 1.1 |
Table displays hypothetical data for illustrative purposes.
Section 3: In Vivo Efficacy Assessment in an Acute Inflammation Model
Causality and Rationale: While in vitro assays are crucial for determining potency and mechanism, they cannot replicate the complex physiology of a living organism. In vivo models are therefore indispensable for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model is the gold-standard for screening acute anti-inflammatory drugs.[17][18] The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, followed by a later phase (3-6 hours) dominated by prostaglandin synthesis, making it highly relevant for assessing the efficacy of COX-2 inhibitors.[19]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)
-
Group III-V: Test Pyrazole Derivatives (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) via gavage.[17]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[17][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][21]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Section 4: Elucidating the Mechanism of Action
Causality and Rationale: Understanding the underlying signaling pathways provides a deeper validation of the drug's mechanism. The anti-inflammatory effects of COX-2 inhibitors are intrinsically linked to their ability to suppress the production of prostaglandins, which are downstream products of the NF-κB signaling pathway. LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then moves to the nucleus to promote the transcription of pro-inflammatory genes, most notably PTGS2, the gene encoding the COX-2 enzyme.[4] By inhibiting COX-2, pyrazole derivatives intervene at a critical downstream point in this pro-inflammatory cascade.
Conclusion
The development of novel anti-inflammatory agents from pyrazole derivatives represents a scientifically validated and highly promising strategy in drug discovery. By leveraging the foundational success of molecules like Celecoxib, researchers can employ a rational design and synthesis approach. The integrated workflow presented here—combining robust chemical synthesis with a logical cascade of in vitro and in vivo evaluations—provides a clear and effective pathway from initial concept to a validated preclinical candidate. This systematic approach, grounded in a solid understanding of the underlying molecular mechanisms, is critical for identifying the next generation of safer and more effective treatments for inflammatory diseases.
References
- Gautam R, et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Mohamed, K. A. A. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
- Li, W., et al. (2022). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry.
- Murahari, M., et al. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- MDPI (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI.
- Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- ResearchGate (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Mohamed, K. A. A. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
- Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International.
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta.
- Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.
- Leite, D. S., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics.
- Ghorbani-Choghamarani, A., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts.
- Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Bruno, A., & Tacconelli, S. (2023). Celecoxib. StatPearls.
- George, S., & Kumar, D. R. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- ResearchGate (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Slideshare (n.d.). Screening models for inflammatory drugs. Slideshare.
- ResearchGate (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate.
- Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals.
- Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- Semantic Scholar (n.d.). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Semantic Scholar.
- Bio-protocol (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol.
- Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences.
- PubChem (n.d.). Celecoxib. PubChem.
- Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- ResearchGate (n.d.). Structures of celecoxib and the target compounds 1a–k. ResearchGate.
- Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.
- ResearchGate (n.d.). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
- Bekhit, A. A., et al. (2010). Synthesis and anti-inflammatory activity of celecoxib like compounds. European Journal of Medicinal Chemistry.
- ResearchGate (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate.
- Sari, D. C. R., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.
- Lu, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules.
- Tadesse, S., et al. (2016). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. Planta Medica.
- Puder, M., et al. (2001). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
Application Notes and Protocols: Evaluating the Antimicrobial Activity of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Derivatives
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole-based heterocycles represent a promising class of compounds, with derivatives of pyrazole-4-carbaldehyde acting as versatile scaffolds in medicinal chemistry.[1][2][3] This guide provides an in-depth technical overview and a series of validated protocols for the synthesis and comprehensive antimicrobial evaluation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a structured approach from initial synthesis to advanced characterization of antimicrobial efficacy, including bactericidal/bacteriostatic determination, time-dependent killing kinetics, and anti-biofilm potential.
Introduction: The Rationale for Pyrazole Scaffolds in Antimicrobial Research
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5] The pyrazole-4-carbaldehyde core is of particular interest as the formyl group provides a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1][6][7] The 3-(4-methoxyphenyl) substituent is a common feature in bioactive molecules, and its incorporation into the pyrazole scaffold serves as a critical starting point for generating novel derivatives with potential antimicrobial efficacy.
This document outlines the essential workflows to robustly assess these compounds, ensuring that the generated data is reproducible, reliable, and directly applicable to early-stage drug discovery programs.
Synthesis of the Core Scaffold
The foundational step in exploring this class of compounds is the efficient and reliable synthesis of the parent aldehyde. The Vilsmeier-Haack reaction is the method of choice for the formylation of activated aromatic and heterocyclic systems, such as the precursor hydrazones required for pyrazole synthesis.[6][8][9][10] This reaction offers a direct and high-yielding route to the desired pyrazole-4-carbaldehyde scaffold.
Protocol 2.1: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes a common two-step synthesis beginning from a substituted acetophenone.
Principle: The initial step involves the condensation of 4-methoxyacetophenone with phenylhydrazine to form a hydrazone. In the second step, this hydrazone undergoes a Vilsmeier-Haack cyclization and formylation reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to yield the target pyrazole.[6][7]
Materials:
-
4-Methoxyacetophenone
-
Phenylhydrazine
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon), cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.
-
Add POCl₃ (3 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve the hydrazone from the previous step (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After addition, allow the reaction to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).
-
The crude product will precipitate. Filter the solid or extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[1][8][11]
-
Protocols for Antimicrobial Efficacy Evaluation
A tiered approach is essential for evaluating antimicrobial activity. This begins with determining the minimum concentration required to inhibit growth (MIC), followed by assessing the concentration needed to kill the microbe (MBC). Further characterization involves understanding the rate of killing (Time-Kill Assay) and the compound's effect on complex microbial communities (Anti-Biofilm Assay).
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[12][13] This assay is fundamental for quantifying the potency of a novel compound. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Materials:
-
Test compounds (dissolved in DMSO, stock solution at 10 mg/mL)
-
96-well, sterile, flat-bottom microtiter plates
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[12]
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Plate Preparation:
-
Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock to minimize solvent concentration) to the first well of each row (Column 1). This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this final diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.
-
-
Incubation:
-
Reading the MIC:
Protocol 3.3: Time-Kill Kinetics Assay
Principle: This dynamic assay provides critical information on the rate of antimicrobial activity. It measures the decrease in a viable bacterial population over time after exposure to a specific concentration of the compound. [15][16][17]The results help classify an agent's pharmacodynamic properties and confirm bactericidal (≥3-log₁₀ or 99.9% kill) versus bacteriostatic activity. [15][17] Materials:
-
Mid-logarithmic phase culture of the test organism
-
Test compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Step-by-Step Procedure:
-
Inoculum and Test Preparation:
-
Prepare a standardized bacterial inoculum in broth to a final concentration of ~5 x 10⁵ CFU/mL.
-
Prepare flasks containing broth with the test compound at the desired concentrations (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling Over Time:
-
Immediately after inoculation (T=0), and at subsequent predefined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask. [15]
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that yield between 30 and 300 CFUs.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. A ≥3-log₁₀ reduction compared to the initial inoculum is considered bactericidal. [17]
-
Protocol 3.4: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
Principle: Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. The crystal violet assay is a simple, high-throughput method to quantify the ability of a compound to either inhibit the formation of a biofilm or eradicate a pre-formed biofilm. [18][19][20]The amount of dye retained by the biofilm is proportional to the total biofilm biomass. [20][21] Materials:
-
96-well, sterile, flat-bottom tissue culture-treated plates
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Step-by-Step Procedure:
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) in TSB with glucose.
-
Add 200 µL of the inoculum to each well of the 96-well plate. To test for inhibition of formation, add the test compound at various concentrations at this stage.
-
Incubate the plate under static conditions at 37°C for 24-48 hours. [22]
-
-
Washing:
-
Staining:
-
Final Wash and Solubilization:
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate.
-
Measure the absorbance at 590 nm using a plate reader. [18]The absorbance value is directly correlated with the amount of biofilm.
-
Data Presentation and Interpretation
To facilitate analysis and comparison, quantitative data should be systematically organized.
Table 1: Example Summary of Antimicrobial Activity
| Compound ID | Modification on Scaffold | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | % Biofilm Inhibition at MIC |
| PYR-001 | Parent (H) | 16 | 32 | 2 | 65% |
| PYR-002 | 4-Chloro on Phenyl Ring | 8 | 16 | 2 | 78% |
| PYR-003 | 4-Nitro on Phenyl Ring | 4 | 32 | 8 | 45% |
| Ciprofloxacin | (Control) | 0.5 | 1 | 2 | 92% |
Interpretation:
-
MIC/MBC: A lower MIC value indicates higher potency. An MBC/MIC ratio of ≤4 suggests bactericidal activity (e.g., PYR-001, PYR-002), while a ratio >4 suggests bacteriostatic activity (e.g., PYR-003). [23]* Biofilm Inhibition: Higher percentage values indicate greater efficacy against biofilm formation. This is a critical parameter as it suggests potential utility against persistent infections.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial antimicrobial characterization of novel this compound derivatives. Positive results from these assays, particularly compounds exhibiting low MIC/MBC values and significant anti-biofilm activity, warrant further investigation. Subsequent steps should include toxicity screening against mammalian cell lines, evaluation against a broader panel of resistant clinical isolates, and mechanistic studies to elucidate the molecular target, which for many pyrazole derivatives has been suggested to be DNA gyrase or cell wall synthesis pathways. [2][24]By adhering to these standardized and comprehensive methodologies, researchers can efficiently identify and advance promising new antimicrobial candidates.
References
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
- Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
- National Institutes of Health (NIH). Antibacterial pyrazoles: tackling resistant bacteria. PMC.
- National Institutes of Health (NIH). Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. PMC.
- NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique).
- Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
- National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Nikopharmad. MIC/MBC Testing | International and Accredited Lab.
- BMG Labtech. The minimum bactericidal concentration of antibiotics.
- Bio-protocol. Broth microdilution susceptibility testing.
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- International Journal of Pharmaceutical Sciences and Research. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Biointerface Research in Applied Chemistry. Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
- Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Emery Pharma. Time-Kill Kinetics Assay.
- Taylor & Francis Online. Preparation of some pyrazoline derivatives and evaluation of their antifungal activities.
- National Center for Biotechnology Information (NCBI). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- iGEM. General Biofilm Assay Protocol.
- Bentham Science. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight.
- PubMed. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model.
- Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- National Institutes of Health (NIH). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC.
- JoVE. Video: Microtiter Dish Biofilm Formation Assay.
- Scribd. Time Kill Assay | PDF | Antimicrobial.
- MDPI. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
- ResearchGate. Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
- ResearchGate. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
- ResearchGate. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
- National Institutes of Health (NIH). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- JournalsPub. Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives.
- ResearchGate. Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes | Request PDF.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. journalspub.com [journalspub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. ableweb.org [ableweb.org]
- 20. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 22. static.igem.org [static.igem.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Agrochemical Synthesis: A Guide to Modern Catalytic and Flow Methodologies
Abstract
The relentless demand for increased agricultural productivity, coupled with mounting environmental and regulatory pressures, necessitates a paradigm shift in the synthesis of agrochemicals. Traditional synthetic routes, often characterized by multiple steps, harsh reaction conditions, and significant waste generation, are increasingly being supplanted by more efficient, selective, and sustainable methodologies. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge synthetic strategies— C-H activation, photoredox catalysis, and continuous flow chemistry—that are reshaping the landscape of agrochemical discovery and manufacturing. Through detailed application notes, step-by-step protocols, and illustrative case studies, this guide illuminates the causality behind experimental choices and offers a practical framework for implementing these transformative technologies.
The Evolving Challenge in Agrochemical Innovation
The journey from a promising hit molecule to a commercial agrochemical is a long and arduous one, with an average timeline of over 12 years and costs exceeding $300 million.[1] Key challenges driving the need for synthetic innovation include the emergence of pest and weed resistance, the imperative for active ingredients with more favorable toxicological and environmental profiles, and the economic pressure to develop cost-effective manufacturing processes.[2][3][4] Modern synthetic chemistry offers powerful tools to address these hurdles, enabling the creation of complex molecular architectures with greater precision and efficiency.
Strategic Synthesis: The Power of C-H Activation
Directly functionalizing ubiquitous carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic logic, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] This approach is particularly valuable in the late-stage functionalization of complex intermediates, allowing for rapid diversification and optimization of lead compounds.
The Rationale for C-H Activation
The primary driver for employing C-H activation is the simplification of synthetic routes. By targeting C-H bonds directly, chemists can bypass multiple steps of pre-functionalization, thereby reducing waste, saving time, and lowering costs.[5] The choice of catalyst, typically a transition metal complex of palladium, rhodium, or ruthenium, is crucial and depends on the specific C-H bond to be activated and the desired transformation.[6] Ligands play a key role in tuning the reactivity and selectivity of the metal catalyst.[7]
Case Study: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides, such as Sedaxane, are a vital class of agrochemicals that function by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi.[2][5][7][8][9][10] The synthesis of these molecules often involves the coupling of a pyrazole carboxylic acid with a substituted aniline. C-H activation strategies can be employed to efficiently construct the biaryl linkage in these anilines.
Diagram: Generalized Agrochemical Development Pipeline
Caption: A simplified workflow of the agrochemical development process.
Protocol: Palladium-Catalyzed C-H Arylation of a Pyrazole Moiety
This protocol describes a general procedure for the direct arylation of a pyrazole, a key structural motif in many fungicides, using a palladium catalyst.
Materials:
-
N-substituted pyrazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the N-substituted pyrazole (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the pyrazole) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor. PPh₃ is used as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: K₂CO₃ is a crucial component that acts as a base to facilitate the C-H activation step.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reagents and withstand the high reaction temperatures.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Illuminating New Pathways: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[11][12][13] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby activating otherwise unreactive molecules.[11][12][14]
The Rationale for Photoredox Catalysis
The key advantage of photoredox catalysis lies in its ability to access novel reaction pathways that are often inaccessible through traditional thermal methods.[11][12][14] By using visible light as a traceless and sustainable energy source, these reactions can often be conducted at room temperature, exhibiting high functional group tolerance. The choice of photocatalyst, typically a ruthenium or iridium complex, is dictated by its redox potentials and absorption spectrum.[12]
Diagram: Mechanism of Photoredox Catalysis
Caption: A generalized representation of a photoredox catalytic cycle.
Case Study: Trifluoromethylation of Aromatic Scaffolds
The trifluoromethyl (CF₃) group is a highly sought-after moiety in agrochemical design due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[15] Photoredox catalysis provides a direct and efficient method for the trifluoromethylation of arenes and heteroarenes, which are common structural motifs in agrochemicals.[15][16]
Protocol: Photoredox-Mediated Trifluoromethylation of an Arene
This protocol outlines a general procedure for the trifluoromethylation of an electron-rich arene using a commercially available iridium photocatalyst and a trifluoromethyl source.
Materials:
-
Arene substrate
-
Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium triflate)
-
fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III))
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial (e.g., 4 mL)
-
Blue LED light source (e.g., 450 nm)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a 4 mL vial, combine the arene substrate (1.0 equivalent), Umemoto's reagent (1.5 equivalents), and fac-Ir(ppy)₃ (1-2 mol%).
-
Solvent Addition: Add anhydrous MeCN to achieve a concentration of 0.1 M with respect to the arene.
-
Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vial and place it in front of a blue LED light source with stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Photocatalyst: fac-Ir(ppy)₃ is a commonly used photocatalyst with appropriate redox potentials to interact with both the trifluoromethyl source and the arene substrate.
-
Trifluoromethyl Source: Umemoto's reagent is an electrophilic trifluoromethylating agent that can be readily activated by the photocatalyst.
-
Solvent: Acetonitrile is a suitable solvent for this reaction due to its polarity and transparency to visible light.
-
Light Source: A blue LED is used as it emits light at a wavelength that is strongly absorbed by the iridium photocatalyst.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so it is removed to ensure efficient reaction.
Intensifying Processes: Continuous Flow Chemistry
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.[17][18] This technology is increasingly being adopted in the agrochemical industry for both discovery and manufacturing.
The Rationale for Flow Chemistry
The primary benefits of flow chemistry stem from the high surface-area-to-volume ratio in microreactors, which allows for superior heat and mass transfer.[17][18] This enhanced control enables reactions to be performed at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times and improved yields.[18][19] Furthermore, the small reactor volumes enhance safety when working with hazardous reagents or highly exothermic reactions.[17]
Table: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, dependent on vessel size | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often limited by stirring | Rapid and efficient mixing |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reactor volumes |
| Scalability | Challenging, requires re-optimization | Straightforward, by running longer or in parallel |
| Reaction Time | Often hours to days | Seconds to minutes |
| Reproducibility | Can be variable | Highly reproducible |
Protocol: Lab-Scale Flow Chemistry Setup for a Grignard Reaction
This protocol describes a general setup for performing a Grignard reaction, a common C-C bond-forming reaction, in a continuous flow system.
Materials & Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubing (e.g., PFA or PTFE) of a known internal diameter and length (to define the reactor volume)
-
Back-pressure regulator
-
Collection flask
-
Solutions of the Grignard reagent and the electrophile in an appropriate anhydrous solvent (e.g., THF)
Procedure:
-
System Assembly: Assemble the flow chemistry system as shown in the diagram below. Ensure all connections are secure.
-
Priming: Prime the pumps and tubing with the anhydrous solvent to remove any air or moisture.
-
Reagent Pumping: Set the flow rates of the two syringe pumps to deliver the desired stoichiometric ratio of the Grignard reagent and the electrophile. The total flow rate and the reactor volume will determine the residence time.
-
Reaction: The reagents are mixed in the T-mixer and react as they flow through the reactor tubing. The back-pressure regulator can be used to heat the reaction above the solvent's boiling point if necessary.
-
Collection: The product stream is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).
-
Work-up and Purification: Once the desired amount of product has been collected, the reaction is stopped, and the collected solution is worked up and purified using standard laboratory techniques.
Diagram: Lab-Scale Flow Chemistry Setup
Caption: A schematic of a basic lab-scale continuous flow chemistry setup.
Causality of Experimental Choices:
-
Syringe Pumps: Provide precise and pulseless flow, which is crucial for maintaining accurate stoichiometry and residence time.
-
T-Mixer: Ensures rapid and efficient mixing of the reagent streams.
-
Reactor Tubing: The material is chosen for its chemical inertness. The length and diameter are selected to achieve the desired residence time for the reaction to go to completion.
-
Back-Pressure Regulator: Allows for superheating of the reaction mixture, which can significantly accelerate reaction rates.
Conclusion and Future Outlook
The adoption of modern synthetic methodologies such as C-H activation, photoredox catalysis, and continuous flow chemistry is no longer a niche academic pursuit but a critical component of a successful agrochemical research and development program. These technologies provide the tools to not only synthesize novel and complex active ingredients but also to do so in a more efficient, sustainable, and cost-effective manner. As the challenges facing modern agriculture continue to evolve, the innovative application of synthetic chemistry will remain at the forefront of developing the next generation of crop protection solutions.
References
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2021). Molecular Diversity, 26(1), 205–214. [Link]
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2025).
- 7 Things to Keep in Mind When Adopting Flow Chemistry. (n.d.). Lab Unlimited. [Link]
- Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (n.d.). Mettler Toledo. [Link]
- Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. (2007). Organic Letters, 9(8), 1449–1451. [Link]
- Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment. (2012). Pest Management Science, 68(10), 1361–1369. [Link]
- Ten key issues in modern flow chemistry. (2011). Chemical Society Reviews, 40(5), 2535–2554. [Link]
- Biological activity of sedaxane - a novel broad-spectrum fungicide for seed tre
- New Agrochemical Product Study. (n.d.). AgbioInvestor. [Link]
- Comparison between batch and flow process; advantages and challenges in... (n.d.).
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020). Journal of the Brazilian Chemical Society, 31(5), 1034–1043. [Link]
- Biostimulant Effects of Seed-Applied Sedaxane Fungicide: Morphological and Physiological Changes in Maize Seedlings. (2017). Frontiers in Plant Science, 8, 2137. [Link]
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. [Link]
- Batch vs. Continuous Process - Flow Chemistry. (n.d.). Kilolabs. [Link]
- Scaling up continuous flow chemistry. (2023). Stoli Chem. [Link]
- Regiodivergent Arylation of Pyridines via Zincke Intermediates. (n.d.).
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi. [Link]
- Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Authorea. [Link]
- Dawn of photoredox catalysis. (2022). Proceedings of the Japan Academy, Series B, 98(7), 328–342. [Link]
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine. (2016). Dalton Transactions, 45(2), 525–531. [Link]
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. (2017). Accounts of Chemical Research, 50(9), 2196–2206. [Link]
- Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. (2025).
- Comparison batch-flow. (n.d.).
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. (n.d.).
- C-H arylation of pyridines: High regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. (2011). Journal of the American Chemical Society, 133(41), 16338–16341. [Link]
- Photoredox Catalysis in Organic Chemistry. (2016). Chemical Reviews, 116(17), 10075–10166. [Link]
- Picoxystrobin preparation method. (n.d.).
- PICOXYSTROBIN (258). (2012).
- Florpyrauxifen-benzyl. (2025). Cultivar Magazine. [Link]
- Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. (2023). Molecules, 28(13), 4969. [Link]
- Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Rice. (2023).
- Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. (n.d.). SciELO. [Link]
- Preparation method of picoxystrobin. (n.d.).
- Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. (2020). Mass.gov. [Link]
Sources
- 1. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H arylation of pyridines: High regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring - Lookchem [lookchem.com]
- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic synthesis using photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. labunlimited.com [labunlimited.com]
Application Notes & Protocols: Strategic Functionalization of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of a key pyrazole intermediate, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This versatile building block offers three primary sites for chemical modification: the N1 nitrogen, the C4-aldehyde, and the C5 carbon. We present validated, step-by-step protocols for derivatization at each of these positions, discuss the chemical rationale behind the methodologies, and provide insights into the potential applications of the resulting compound libraries in modern drug discovery programs.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its significance as a privileged scaffold.[3] The value of pyrazoles lies in their metabolic stability, their ability to act as bioisosteres for other functional groups, and the diverse pharmacological activities exhibited by their derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4]
The subject of this guide, this compound, is a particularly valuable starting material. It possesses three distinct and chemically addressable functional handles, allowing for systematic exploration of the chemical space around the pyrazole core. This strategic approach, often termed "late-stage functionalization," enables the rapid generation of diverse compound libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug development.
This document will detail protocols for:
-
N1-Functionalization: Introducing substituents on the pyrazole ring's nitrogen to modulate physicochemical properties and explore new binding interactions.
-
C4-Aldehyde Derivatization: Leveraging the reactivity of the aldehyde for chain extension and introduction of diverse functional groups through classic condensation and reductive amination reactions.
-
C5-Functionalization: Modifying the carbon adjacent to the N1 position, often through C-H activation or halogenation-cross-coupling sequences, to introduce further structural diversity.
Strategic Functionalization Pathways
The derivatization of this compound can be systematically approached by targeting its three reactive centers. The choice of which position to modify first depends on the overall synthetic strategy and the stability of the desired functional groups to subsequent reaction conditions.
Figure 1: Key functionalization pathways for the pyrazole scaffold.
N1-Functionalization: Alkylation and Arylation
The imino hydrogen on the N1 position of the pyrazole ring is weakly acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation or arylation. This modification is crucial for blocking the hydrogen bond donor capability of the N-H group and for introducing substituents that can occupy new pockets in a target protein.
Rationale and Mechanistic Insight
Standard N-alkylation proceeds via an SN2 mechanism. A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), deprotonates the pyrazole N1-H to form the pyrazolate anion. This potent nucleophile then attacks an alkyl halide (e.g., benzyl bromide, ethyl iodide) to form the N-alkylated product. The choice of base and solvent is critical; stronger bases and polar aprotic solvents like DMF or acetonitrile facilitate the reaction. For N-arylation, more advanced copper- or palladium-catalyzed methods, such as the Buchwald-Hartwig or Ullmann condensation, are typically required, often employing a ligand to facilitate the cross-coupling process.[5]
Protocol: N1-Benzylation
This protocol describes a representative N-alkylation using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylated pyrazole.
| Substituent (R-X) | Base | Yield (%) | Key 1H NMR Signal (CH2) |
| Benzyl bromide | K2CO3 | 85-95% | ~5.4 ppm (s, 2H) |
| Ethyl iodide | Cs2CO3 | 80-90% | ~4.2 ppm (q, 2H) |
| Methyl iodide | K2CO3 | 90-98% | ~3.9 ppm (s, 3H) |
| Table 1: Representative yields for N1-alkylation reactions. |
C4-Aldehyde Derivatization
The aldehyde at the C4 position is a versatile handle for introducing a wide array of chemical functionalities through well-established carbonyl chemistry.
Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[6][7] This reaction introduces a vinyl linkage, which can act as a rigid spacer or a Michael acceptor for further reactions.[8] The choice of catalyst, such as ammonium carbonate or piperidine, is often mild enough to avoid side reactions.[6]
Protocol: Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of ammonium carbonate (0.2 eq).[6]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the vinyl dinitrile product.
Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for introducing amine diversity.[9][10] The reaction proceeds in two steps: the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could be detrimental to other functional groups.[9]
Figure 2: Workflow for the reductive amination protocol.
Protocol: Synthesis of a Secondary Amine Derivative
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired primary amine (e.g., aniline, benzylamine) (1.1 eq).
-
Add a few drops of acetic acid to catalyze imine formation and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS or TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the target amine.
| Amine | Yield (%) | 1H NMR Signal (CH2-N) |
| Benzylamine | 75-85% | ~3.8 ppm (s, 2H) |
| Aniline | 70-80% | ~4.3 ppm (d, 2H) |
| Morpholine | 80-90% | ~2.5 ppm (t, 4H) |
| Table 2: Representative yields for reductive amination reactions. |
C5-Functionalization
The C5 position of the pyrazole ring is often the most acidic C-H bond, making it susceptible to deprotonation and subsequent reaction with electrophiles.[11][12] However, for more controlled and versatile derivatization, a halogenation-cross-coupling strategy is highly effective.
Rationale and Strategy
Direct C-H functionalization at C5 is possible but can sometimes lead to regioselectivity issues.[11][13] A more robust and widely applicable two-step strategy involves:
-
Regioselective Halogenation: Introduction of a halogen (Br or I) at the C5 position. This is typically achieved using an electrophilic halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[14][15] The presence of an N1-substituent often enhances the regioselectivity for the C5 position.
-
Palladium-Catalyzed Cross-Coupling: The resulting C5-halopyrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino groups, respectively.[16][17][18]
Protocol: C5-Bromination
Materials:
-
N1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the N1-benzylated starting material (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours. The reaction is often complete when TLC shows full consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water.
-
Dry the organic layer over Na2SO4, concentrate, and purify by chromatography to yield the 5-bromo-pyrazole.
Protocol: C5-Arylation via Suzuki Coupling
Rationale: The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds between an aryl halide and an organoboron species (e.g., a boronic acid).[17] It requires a palladium catalyst, a base, and typically a phosphine ligand to facilitate the catalytic cycle.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Procedure:
-
To a microwave vial, add the 5-bromo-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, heat conventionally at 90 °C for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water, dry the organic layer over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the 5-aryl-pyrazole product.
Conclusion
This compound serves as an exemplary platform for the rapid and systematic generation of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for the selective functionalization of the N1, C4, and C5 positions. By employing these strategies, researchers in drug development can efficiently explore the chemical space around the pyrazole core, facilitating the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The inherent versatility of this scaffold, combined with the power of modern synthetic methodologies, ensures its continued importance in the field of medicinal chemistry.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
- Request PDF. (n.d.).
- PMC - NIH. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
- Research & Reviews: Journal of Chemistry. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- PMC - PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
- PMC - NIH. (2017).
- ResearchGate. (2012). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. [Link]
- Request PDF. (2016).
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- ResearchGate. (2022).
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. [Link]
- pubs.acs.org. (2019).
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
- ResearchGate. (2017).
- onlinelibrary.wiley.com. (2007).
- ResearchGate. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
- Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Asian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
- NIH. (2016).
- ResearchGate. (2020). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
- ResearchGate. (n.d.). Knoevenagel reactions of 3-formyl chromones and 4-formyl pyrazoles with pyrazolone by conventional and now conventional methods. [Link]
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- NIH. (n.d.).
- ResearchGate. (2014). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
- PubMed. (2011). 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- NIH. (2015).
- ResearchGate. (2015).
- www.ijc.org.in. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (2009).
- onlinelibrary.wiley.com. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- PMC - NIH. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- Semantic Scholar. (2022).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ineosopen.org [ineosopen.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
scale-up synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
An Application Note on the Scale-Up Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described two-step synthesis utilizes the Vilsmeier-Haack reaction, a robust and well-documented method for the formylation of electron-rich heterocyclic systems.[2][3] This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety considerations, and data presentation to ensure successful and safe implementation on a larger scale.
Introduction and Strategic Overview
This compound is a valuable heterocyclic building block. The pyrazole core is a prominent scaffold in medicinal chemistry, and the presence of the aldehyde functional group allows for a wide array of subsequent chemical transformations, making it a versatile precursor for constructing complex molecular architectures.[1]
The synthetic strategy detailed herein is a two-stage process designed for scalability and efficiency:
-
Hydrazone Formation: The initial step involves the condensation of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone intermediate. This is a straightforward and high-yielding reaction.
-
Vilsmeier-Haack Cyclization & Formylation: The hydrazone intermediate undergoes a cyclization and formylation reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and N,N-dimethylformamide) to yield the target aldehyde.[4][5][6][7] This reaction is a cornerstone of heterocyclic synthesis due to its reliability and effectiveness.[3]
This guide emphasizes the causal relationships behind each procedural choice, ensuring that the protocol is not just a list of steps but a self-validating system built on established chemical principles.
Reaction Mechanism and Workflow
The overall synthetic pathway is depicted below. The key transformation is the Vilsmeier-Haack reaction, where the hydrazone is converted into the formylated pyrazole ring in a single, efficient step.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Rationale of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich compounds.[2] The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide (DMF) with phosphorus oxychloride. This reagent then acts as the formylating agent. In this specific synthesis, it facilitates both the cyclization of the hydrazone and the subsequent formylation of the newly formed pyrazole ring at the electron-rich C4 position. The use of anhydrous DMF is critical, as the Vilsmeier reagent is highly reactive towards water.[5]
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Detailed Scale-Up Protocol
Safety Precaution: This protocol involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. N,N-Dimethylformamide is a reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
Part A: Synthesis of 4-Methoxyacetophenone Hydrazone (Intermediate)
| Reagent/Material | Molecular Wt. | Moles | Molar Eq. | Quantity |
| 4-Methoxyacetophenone | 150.17 g/mol | 1.00 | 1.0 | 150.2 g |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | ~1.50 | ~1.5 | ~117 mL |
| Ethanol (95%) | - | - | - | 750 mL |
Procedure:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 4-methoxyacetophenone (150.2 g) and ethanol (750 mL). Begin stirring to dissolve the solid.
-
Add hydrazine hydrate (~117 mL) dropwise to the stirred solution over 30 minutes. The addition may cause a mild exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system until the starting acetophenone spot is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 200 mL) to remove any unreacted hydrazine hydrate.
-
Drying: Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically >90%.
Part B: Vilsmeier-Haack Synthesis of this compound
| Reagent/Material | Molecular Wt. | Moles | Molar Eq. | Quantity |
| 4-Methoxyacetophenone Hydrazone | 164.20 g/mol | 0.50 | 1.0 | 82.1 g |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 2.00 | 4.0 | 155 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 1.50 | 3.0 | 137 mL |
| Crushed Ice | - | - | - | ~2 kg |
| Sodium Hydroxide (50% w/v) | 40.00 g/mol | - | - | As needed |
Procedure:
-
Vilsmeier Reagent Preparation:
-
Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DMF (155 mL) and cool the flask in an ice-salt bath to 0°C.
-
CRITICAL STEP: Add phosphorus oxychloride (137 mL) dropwise via the dropping funnel to the cold, stirred DMF. Maintain the internal temperature below 10°C throughout the addition. This is a highly exothermic process. The formation of a white, viscous Vilsmeier reagent will be observed.[9]
-
After complete addition, stir the reagent at 0-5°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Add the dried 4-methoxyacetophenone hydrazone (82.1 g) portion-wise to the Vilsmeier reagent over 30-45 minutes. Control the addition rate to keep the internal temperature below 20°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[5] The mixture will darken in color.
-
-
Monitoring: Monitor the reaction by TLC (7:3 hexane:ethyl acetate) until the hydrazone intermediate is consumed.
-
Work-up and Quenching:
-
CRITICAL STEP: In a separate large vessel (e.g., a 10 L beaker), prepare a slurry of crushed ice (~2 kg).
-
Very slowly and carefully, pour the hot reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure the process is done in an efficient fume hood.
-
-
Neutralization and Precipitation:
-
Once the quench is complete, slowly add a 50% (w/v) sodium hydroxide solution to the acidic slurry to neutralize it to a pH of 7-8. The product will precipitate as a pale yellow solid.[5]
-
-
Isolation and Purification:
-
Stir the slurry for 1 hour, then collect the crude product by vacuum filtration.
-
Wash the filter cake extensively with water until the filtrate is neutral.
-
For purification on a large scale, recrystallization is the preferred method. Recrystallize the crude solid from hot ethanol.[10]
-
Dry the purified product in a vacuum oven at 60°C. The expected yield is typically in the range of 55-70%.
-
Safety and Hazard Management
A summary of key hazards and handling recommendations is provided below. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Hazard Class | Key Hazards | Handling Precautions |
| Phosphorus Oxychloride | Corrosive | Reacts violently with water, causes severe skin burns and eye damage.[8] | Handle in a fume hood, wear acid-resistant gloves, face shield, and lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills. |
| N,N-Dimethylformamide | Toxic | May damage fertility or the unborn child, harmful in contact with skin or if inhaled. | Avoid inhalation and skin contact. Use in a well-ventilated area. |
| Hydrazine Hydrate | Toxic, Carcinogen | Toxic if swallowed or inhaled, causes severe skin burns, may cause cancer. | Handle with extreme care, using appropriate engineering controls and PPE. |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. | Wear gloves and eye protection. Neutralization is highly exothermic. |
References
- Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-carbaldehydes. Degres Journal. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O. PubChem. [Link]
- Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
- 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chemmethod.com [chemmethod.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1][2] Its prevalence in blockbuster drugs such as Celecoxib (Celebrex®), a selective COX-2 inhibitor, underscores the importance of efficient and versatile methods for its functionalization.[3][4][5][6][7] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted strategies for the precise installation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds onto the pyrazole ring.[8][9][10]
These reactions offer unparalleled control over molecular architecture, enabling the synthesis of complex pyrazole derivatives that would be challenging to access through traditional methods.[11][12] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key palladium-catalyzed cross-coupling reactions of pyrazole derivatives, including detailed, field-proven protocols and insights into the causality behind experimental choices.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[13][14] This reaction is instrumental in creating biaryl and vinyl-substituted pyrazoles, which are common motifs in pharmacologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction, particularly with heterocyclic substrates like pyrazoles which can potentially coordinate to the palladium center and inhibit catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a Halopyrazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.[15]
Materials
| Reagent/Material | Purpose | Typical Grade |
| 4-Bromo-1-substituted-pyrazole | Starting material | >98% |
| Arylboronic acid | Coupling partner | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | >98% |
| Sodium carbonate (Na₂CO₃) | Base | Anhydrous, >99% |
| 1,4-Dioxane | Solvent | Anhydrous, degassed |
| Water | Co-solvent | Degassed |
| Diethyl ether or Ethyl acetate | Extraction solvent | ACS grade |
| Brine | Washing agent | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent | Anhydrous |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-bromo-1-substituted-pyrazole (1.0 eq), arylboronic acid (1.1-1.5 eq), sodium carbonate (2.5 eq), and Pd(PPh₃)₄ (5 mol %).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a pyrazole concentration of ~0.1 M).
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Boronic Esters: Pinacol esters of pyrazoleboronic acid are often preferred over the corresponding boronic acids due to their enhanced stability and ease of handling, leading to more reproducible results.[13][16][17]
-
Dehalogenation: A common side reaction is the dehalogenation of the halopyrazole. Bromo- and chloropyrazoles can be superior to iodopyrazoles as they show a reduced tendency for this side reaction.[18]
-
Catalyst Choice: For challenging substrates, more advanced catalyst systems such as those using XPhos Pd G2 precatalysts can be highly effective.[19]
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.[10] This reaction is crucial for introducing amine functionalities to the pyrazole core, a key step in the synthesis of many biologically active molecules.[20][21]
Mechanistic Considerations
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the halopyrazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to yield the aminated pyrazole and regenerate the Pd(0) catalyst. The choice of ligand is paramount to success, with bulky, electron-rich biarylphosphine ligands such as tBuDavePhos often being highly effective.[22][23]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20517C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazoles
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Sildenafil (Viagra®, for erectile dysfunction) feature the pyrazole scaffold, underscoring its therapeutic relevance.[5][6] The demand for structurally diverse pyrazole libraries for high-throughput screening has driven the development of efficient and sustainable synthetic methodologies.[1][7]
Traditional multi-step syntheses of functionalized pyrazoles often involve tedious purification of intermediates, leading to lower overall yields and significant solvent waste. One-pot syntheses, particularly multicomponent reactions (MCRs), have emerged as a powerful strategy to overcome these limitations.[1][8] By combining multiple reaction steps in a single flask without isolating intermediates, one-pot approaches offer increased efficiency, atom economy, and reduced environmental impact, aligning with the principles of green chemistry.[9][10][11] This guide provides detailed protocols and mechanistic insights into several robust one-pot methods for synthesizing functionalized pyrazoles, tailored for researchers in organic synthesis and drug development.
Methodology 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a highly efficient, environmentally friendly one-pot, four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles.[9][12] This class of fused pyrazoles is of significant interest due to its diverse biological activities. The reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Reaction Principle and Workflow
The synthesis brings together an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate in the presence of a catalyst. The selection of a catalyst is crucial for the reaction's efficiency, with options ranging from basic catalysts like piperidine to various green catalysts such as zinc acetate or nano-eggshell/Ti(IV).[9][10][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines for Pharmaceutical Research
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold that holds a position of prominence in modern medicinal chemistry. Its structure is isosteric to adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors in the ATP-binding sites of numerous enzymes, particularly protein kinases.[3][4]
The versatility of this scaffold has led to the development of compounds with a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] Notably, derivatives of this class are extensively investigated as inhibitors of critical signaling proteins like cyclin-dependent kinases (CDKs), Src, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), making them highly valuable for oncology and immunology research.[2][3][8][9]
This guide provides an in-depth overview of the core synthetic strategies, field-proven protocols, and the chemical logic underpinning the construction of this vital scaffold, designed to empower researchers in their quest for novel therapeutics.
Core Synthetic Philosophies: Building the Bicyclic Core
The construction of the pyrazolo[3,4-d]pyrimidine system is most efficiently achieved by building the pyrimidine ring onto a pre-functionalized pyrazole precursor. The choice of substituents on the starting pyrazole dictates the final substitution pattern of the bicyclic product and the subsequent synthetic route. The most robust and widely adopted strategies begin with 5-aminopyrazole derivatives bearing a cyano or carboxylate group at the 4-position.
Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
The following diagram illustrates the primary synthetic pathways, starting from a functionalized pyrazole core and proceeding to key intermediates and final products.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Synthetic Strategy I: From 5-Aminopyrazole-4-carbonitriles
This is arguably the most prevalent and versatile method. The 5-amino and 4-cyano groups on the pyrazole ring are perfectly poised for cyclization with a single carbon source to form the pyrimidine ring.
Causality and Rationale:
The reaction proceeds via an initial attack of the exocyclic amino group onto the carbon source (e.g., formamide), followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the nitrile carbon. This sequence efficiently constructs the six-membered pyrimidine ring, yielding the 4-aminopyrazolo[3,4-d]pyrimidine scaffold directly.
Protocol 1: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Step A: Synthesis of the Precursor (5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile)
-
Reagents & Setup: To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add (ethoxymethylene)malononitrile (1.05 eq). Fit the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The resulting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is often pure enough for the next step. If necessary, recrystallize from ethanol.
Step B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Reagents & Setup: Place the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Add an excess of formamide, which acts as both the reagent and solvent.[1]
-
Reaction: Heat the mixture to a high temperature (typically 180-190°C) and reflux for 6-8 hours. The reaction is often accompanied by the evolution of ammonia.[10]
-
Work-up: Cool the reaction mixture to room temperature, which usually results in the precipitation of the product. Add water to the flask to aid precipitation and break up the solid.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to obtain pure 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Scientist's Note: Formamide is the classic reagent for this transformation. For the synthesis of 4,6-disubstituted analogs, other reagents can be used. For example, reacting the aminopyrazole precursor with urea yields 4,6-dihydroxy derivatives, while guanidine carbonate can be used to synthesize 4,6-diamino derivatives.[1]
Synthetic Strategy II: Post-Synthesis Functionalization of the Core
For creating compound libraries for structure-activity relationship (SAR) studies, a common strategy is to first synthesize a key intermediate, such as a 4-hydroxy- or 4-chloro-pyrazolo[3,4-d]pyrimidine, which can then be functionalized. The 4-position is particularly amenable to modification.
Causality and Rationale:
The 4-hydroxy tautomer is often the product when using precursors like 5-aminopyrazole-4-carboxylates.[1] However, the hydroxyl group is a poor leaving group for nucleophilic substitution. It must first be activated by converting it into a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃).[1][10] The resulting 4-chloro derivative is highly electrophilic and readily undergoes nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles.
Workflow for 4-Position Functionalization
Caption: Key steps for functionalizing the C4-position.
Protocol 2: Synthesis of 4-Substituted Amines via a 4-Chloro Intermediate
Step A: Chlorination of 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
-
Reagents & Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent).
-
Reaction: Heat the mixture to reflux (approx. 106°C) for 4-6 hours. The suspension should gradually become a clear solution as the reaction proceeds.[10]
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.
-
Purification: The 4-chloro product will precipitate from the aqueous solution. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~7. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be used directly in the next step.
Step B: Nucleophilic Substitution to Yield a 4-Amino Derivative
-
Reagents & Setup: Dissolve or suspend the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), isopropanol, or acetonitrile.[11]
-
Reaction: Add the desired nucleophile. For the synthesis of the parent 4-aminopyrazolo[3,4-d]pyrimidine, aqueous ammonium hydroxide can be added.[11] For other derivatives, add the desired primary or secondary amine (1.1 - 2.0 eq). Often, a non-nucleophilic base like diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct. Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) for 2-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The purification method depends on the product's properties. It may involve trituration with a solvent like acetonitrile or water to induce crystallization, followed by filtration.[11] Alternatively, column chromatography on silica gel may be required to obtain the pure 4-substituted amino product.
Scientist's Note: The reactivity of the 4-chloro intermediate is excellent, allowing for the rapid synthesis of a diverse library of compounds by simply varying the amine nucleophile used in Step B. This is a cornerstone of SAR exploration for kinase inhibitors and other drug candidates.
Summary of Synthetic Approaches
The table below summarizes the key synthetic strategies discussed, providing a quick reference for experimental design.
| Strategy | Key Precursor | Key Reagents | Resulting Scaffold | Key Advantages |
| Strategy I | 5-Aminopyrazole-4-carbonitrile | Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | Direct, efficient route to the 4-amino scaffold. |
| Strategy I (Variant) | 5-Aminopyrazole-4-carbonitrile | Urea / Guanidine Carbonate | 4,6-Dihydroxy / 4,6-Diamino analogs | Access to different substitution patterns at C4 and C6.[1] |
| Strategy II | 4-Hydroxy-pyrazolo[3,4-d]pyrimidine | 1. POCl₃2. Nucleophile (R-NH₂) | 4-Substituted Amino Derivatives | Highly versatile for library synthesis and SAR studies.[1][11] |
| Alternative | 5-Aminopyrazole-4-carboxylate | Formamide | 4-Hydroxy-pyrazolo[3,4-d]pyrimidine | Avoids potentially harsh nitrile hydrolysis conditions.[1] |
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field with robust and adaptable protocols. The primary strategies, revolving around the cyclization of functionalized 5-aminopyrazoles, provide a reliable foundation for accessing the core scaffold. Furthermore, the ability to perform post-synthesis modifications, particularly at the 4-position, grants medicinal chemists the flexibility needed to fine-tune the biological activity of these potent molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery and development programs.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Elsevier Inc.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation.
- 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. ChemicalBook.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
Application Notes & Protocols: The Development of Fluorescent Probes Using Pyrazole-4-carbaldehydes
Introduction: The Ascendancy of Pyrazole Scaffolds in Fluorescent Probe Design
Fluorescent bioimaging has become an indispensable technique in modern biological research and drug development, offering real-time, non-invasive visualization of complex cellular processes.[1] At the heart of this technique are fluorescent probes—small organic molecules designed to report on the presence and concentration of specific analytes. Among the vast array of fluorogenic scaffolds, N-heteroaromatic compounds are particularly valuable for their robust electronic properties and inherent biocompatibility.[2][3]
Pyrazole derivatives, in particular, have emerged as a privileged scaffold in the design of high-performance fluorescent probes.[2][4] Their appeal stems from several key advantages:
-
Synthetic Versatility: The pyrazole ring is readily synthesized and functionalized, allowing for precise tuning of its photophysical and chemical properties.[1][5]
-
Chelating Ability: The two adjacent nitrogen atoms in the pyrazole ring act as an effective coordination site for metal ions, making them ideal for developing chemosensors.[6][7]
-
Photostability and High Quantum Yields: Many pyrazole-based fluorophores exhibit excellent photostability and high fluorescence quantum yields, which are critical for sensitive and reliable imaging applications.[1]
Within this class of compounds, pyrazole-4-carbaldehydes serve as exceptionally versatile building blocks. The aldehyde group provides a reactive handle for a wide range of chemical transformations, most notably the formation of Schiff bases, enabling the straightforward conjugation of the pyrazole core to various recognition moieties and signaling units.[8][9] This guide provides a detailed exploration of the design, synthesis, characterization, and application of fluorescent probes derived from pyrazole-4-carbaldehydes, intended for researchers in chemistry, biology, and materials science.
Part 1: Probe Design and Synthesis
The rational design of a fluorescent probe begins with two key components: a fluorophore that provides the optical signal and a receptor (or recognition unit) that selectively interacts with the target analyte. The pyrazole-4-carbaldehyde framework is a superb platform for linking these components. A common and highly effective strategy is the condensation reaction between the pyrazole-4-carbaldehyde and an amino-functionalized molecule to form a Schiff base (imine). This reaction is typically high-yielding and procedurally simple.
The choice of the amine component is critical as it defines the probe's selectivity. For instance, incorporating a polyamine structure can create a binding pocket for metal ions like Cu²⁺, while using an aniline derivative with an electron-donating group can modulate the probe's electronic properties for pH sensing. The underlying sensing mechanism is often based on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).[10][11] In a CHEF-based sensor, the non-fluorescent or weakly fluorescent probe coordinates with a metal ion, which rigidifies the structure and blocks non-radiative decay pathways, leading to a "turn-on" fluorescence response.[10]
Logical Workflow for Probe Synthesis
The synthesis of a pyrazole-4-carbaldehyde-based probe typically follows a two-stage process: first, the synthesis of the core aldehyde, often via the Vilsmeier-Haack reaction, followed by its condensation with a chosen amine to yield the final probe.[12][13]
Caption: General workflow for synthesizing pyrazole-Schiff base probes.
Protocol 1: Synthesis of a Representative Pyrazole-Schiff Base Probe for Metal Ion Sensing
This protocol describes the synthesis of a fluorescent probe based on a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold and 2-aminophenol, a common structure for detecting metal ions.[8][9]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus with magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248.3 mg) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: To this solution, add 2-aminophenol (1.0 mmol, 109.1 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for imine formation while serving as a suitable solvent for both reactants and the product. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base product should form. If not, reduce the solvent volume by half using a rotary evaporator to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard techniques:
-
¹H & ¹³C NMR: To confirm the molecular structure, particularly the presence of the imine (-CH=N-) proton signal.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
-
FT-IR: To verify the formation of the C=N imine bond and the disappearance of the C=O aldehyde and N-H amine stretches.
-
Part 2: Photophysical Characterization
Once the probe is synthesized and purified, its photophysical properties must be thoroughly characterized to establish its potential for fluorescence applications. These experiments are typically performed in a suitable solvent, such as DMSO, acetonitrile, or a buffered aqueous solution, depending on the intended application.
Protocol 2: Characterization of Photophysical Properties
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., THF, Acetonitrile, Methanol, DMF)[14]
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.
-
UV-Vis Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λ_abs). This is crucial for determining the optimal excitation wavelength.
-
-
Fluorescence Emission Spectrum:
-
Using the same 10 µM solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength (λ_ex) to the λ_abs value determined in the previous step.
-
Scan the emission spectrum over a longer wavelength range (e.g., λ_ex + 20 nm to 800 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation: The Stokes shift is the difference in energy between the absorption and emission maxima. It is a critical parameter indicating the separation between the two spectra, with larger shifts being desirable to minimize self-absorption.
-
Calculate as: Stokes Shift (nm) = λ_em - λ_abs
-
-
Fluorescence Quantum Yield (Φ_F) Measurement: The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance and the integrated fluorescence intensity of both the sample probe and the standard at the same excitation wavelength. Ensure the absorbance of both solutions at this wavelength is low (< 0.1) to avoid inner filter effects.
-
Calculate Φ_F using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Solvatochromism Study: The sensitivity of a probe's fluorescence to the polarity of its environment is a key characteristic.[15]
-
Record the absorption and emission spectra of the probe in a series of solvents with varying polarities (e.g., from non-polar toluene to polar methanol).
-
Analyze the shifts in λ_abs and λ_em as a function of solvent polarity. A significant shift indicates a change in the dipole moment of the fluorophore upon excitation and suggests sensitivity to the local environment.[1]
-
Typical Photophysical Data
The following table summarizes representative data for a hypothetical pyrazole-based probe.
| Property | Value | Rationale & Significance |
| λ_abs (nm) | 385 | Wavelength for optimal excitation; located in the near-UV/visible region. |
| λ_em (nm) | 490 | Emission in the blue-green region of the spectrum, suitable for many biological imaging systems. |
| Stokes Shift (nm) | 105 | A large shift minimizes spectral overlap and re-absorption, leading to a more accurate signal. |
| Quantum Yield (Φ_F) (free) | 0.04 | Low intrinsic fluorescence is ideal for a "turn-on" sensor. |
| Quantum Yield (Φ_F) (bound) | 0.45 | Significant enhancement upon analyte binding indicates a strong "turn-on" response. |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption, contributing to a bright signal. |
Part 3: Application in Analyte Sensing
A primary application of these probes is the detection of specific analytes, such as metal ions. The interaction between the probe and the analyte modulates the fluorescence output, allowing for quantitative analysis.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Many pyrazole-based probes for metal ions operate via the CHEF mechanism. The nitrogen atoms of the pyrazole and the imine, along with a heteroatom (like oxygen from a phenol group), form a binding cavity. In the free state, photoinduced electron transfer (PET) from the receptor to the fluorophore quenches fluorescence. Upon chelation with a metal ion, the receptor's redox potential is lowered, inhibiting PET and "turning on" the fluorescence.
Caption: "Turn-on" sensing via Chelation-Enhanced Fluorescence (CHEF).
Protocol 3: Fluorescence Titration for Cu²⁺ Detection
This protocol details how to quantify the probe's response to a target metal ion, copper (II).
Materials:
-
Probe stock solution (1 mM in DMSO)
-
CuCl₂ stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a 10 µM solution of the probe in HEPES buffer containing a small percentage of DMSO (e.g., 1%) to ensure solubility.
-
Initial Measurement: Transfer 2 mL of the 10 µM probe solution to a cuvette and record its fluorescence emission spectrum (ex: 385 nm, em: 420-600 nm). This is the "0 equivalent" reading.
-
Titration: Sequentially add small aliquots of the Cu²⁺ stock solution to the cuvette to achieve final concentrations ranging from 0.1 to 2.0 equivalents (or more) relative to the probe concentration.
-
Self-Validating System: After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the new emission spectrum. The gradual increase in fluorescence should be systematic and lead to a clear saturation point, validating the binding interaction.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 490 nm) against the concentration of Cu²⁺.
-
The resulting curve should show a sigmoidal or hyperbolic shape, indicating a binding equilibrium that becomes saturated at higher concentrations.
-
-
Selectivity Test: To confirm the probe is selective for Cu²⁺, repeat the experiment by adding other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺, Ni²⁺) at a high concentration (e.g., 10 equivalents) to the probe solution. A selective probe will show a significant fluorescence change only in the presence of Cu²⁺.[7][11]
-
Limit of Detection (LOD) Calculation: The LOD is the lowest concentration of the analyte that can be reliably detected. It can be calculated from the titration data at low analyte concentrations.
-
Record the fluorescence of a blank solution (buffer only) multiple times (n ≥ 10) to determine the standard deviation of the blank (σ).
-
Calculate the slope (m) of the linear portion of the fluorescence intensity vs. [Cu²⁺] plot at low concentrations.
-
Calculate LOD using the formula: LOD = 3σ / m . A low LOD (in the nanomolar or low micromolar range) is indicative of a highly sensitive probe.[16][17]
-
Part 4: Application in Live Cell Imaging
The ultimate test for many fluorescent probes is their performance in a complex biological environment. This protocol provides a general workflow for using a pyrazole-based probe to image intracellular ions.
Protocol 4: Imaging Intracellular Cu²⁺ in Live Cells
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Probe stock solution (1 mM in DMSO)
-
CuCl₂ solution (1 mM in water)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)
Caption: Experimental workflow for live-cell fluorescence imaging.
Procedure:
-
Cell Culture: One day before imaging, seed HeLa cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Cell Treatment (Control Group): For a positive control, treat one set of cells with a Cu²⁺ source. For example, incubate the cells with 50 µM CuCl₂ in serum-free medium for 30 minutes. A negative control group receives no additional copper.
-
Probe Loading: Wash the cells twice with warm PBS. Then, incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37 °C in a CO₂ incubator.
-
Expertise Note: The optimal probe concentration and incubation time must be determined empirically. High concentrations or long incubation times can lead to cytotoxicity or probe aggregation, resulting in artifacts. Always run a toxicity assay (e.g., MTT) to determine a safe working concentration range.
-
-
Washing: After incubation, wash the cells three times with warm PBS to remove any extracellular probe that could contribute to background fluorescence.
-
Imaging: Immediately add fresh PBS or imaging buffer to the cells. Place the dish on the stage of a fluorescence microscope.
-
Excite the cells using a light source appropriate for the probe's λ_abs (e.g., a 405 nm laser or a DAPI filter cube).
-
Capture the fluorescence emission using a filter corresponding to the probe's λ_em (e.g., a GFP filter cube).
-
Acquire images for both the control and Cu²⁺-treated cells.
-
-
Image Analysis: A significant increase in intracellular fluorescence in the Cu²⁺-treated cells compared to the control cells demonstrates the probe's ability to detect changes in intracellular copper levels. Image analysis software (e.g., ImageJ) can be used to quantify the mean fluorescence intensity per cell.
Conclusion and Future Outlook
Fluorescent probes derived from pyrazole-4-carbaldehydes represent a powerful and adaptable class of chemical tools. Their straightforward synthesis, tunable photophysical properties, and demonstrated efficacy in both chemical and biological systems underscore their immense potential.[2][11] Future research will likely focus on developing probes with even greater sophistication, such as those with near-infrared (NIR) emission for deeper tissue imaging, ratiometric responses for more accurate quantification, and multi-analyte sensing capabilities. The foundational protocols and principles outlined in this guide provide a solid framework for researchers to innovate and expand the applications of these remarkable molecules in science and medicine.
References
- Arbačiauskienė, E., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 29(14), 3432.
- Tigreros, A., & Portilla, J. (2021). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Current Chinese Science, 1(2), 197-206.
- Yang, Y., et al. (2019). A highly selective colorimetric fluorescent probe for detection of Hg2+ and its application on test strips. Journal of Fluorescence, 29(5), 1169-1175.
- Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(34), 20234-20252.
- Portilla, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-22.
- Ciupa, A., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 14(4), 2533-2539.
- Zhang, Y., et al. (2021). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31(1), 29-38.
- Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
- Nayak, N., et al. (2018). Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. RSC Advances, 8(31), 17355-17365.
- Singh, R., et al. (2018). Synthesis, Characterization, Molecular Docking Studies and Anticancer Activity of Schiff Bases Derived from 3-(Substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-Aminophenol. Journal of the Chinese Chemical Society, 65(7), 831-840.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
- Ghoshal, A., et al. (2022). One Scaffold, Different Organelle Sensors: pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. ChemBioChem, 23(9), e202100378.
- A., Y. S., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(9), e202300092.
- Mohan, P., et al. (2016). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Journal of Applicable Chemistry, 5(4), 819-826.
- El-Metwaly, N. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
- Al-Zoubi, W., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2618.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications [ouci.dntb.gov.ua]
- 5. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 12. globethesis.com [globethesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Corrosion Inhibitors for Copper
Introduction: The Imperative for Advanced Copper Protection
Copper and its alloys are indispensable materials in a vast array of industrial and technological applications, prized for their exceptional electrical and thermal conductivity, malleability, and inherent resistance to biofouling. However, their Achilles' heel lies in their susceptibility to corrosion in various aggressive environments, such as acidic industrial cleaning solutions, marine atmospheres, and cooling water systems. This degradation not only compromises the structural integrity and functionality of copper components but also leads to significant economic losses. The development of effective corrosion inhibitors is, therefore, a critical endeavor in materials science and engineering.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis, characterization, and performance evaluation of cutting-edge organic corrosion inhibitors for copper. Moving beyond a mere recitation of procedures, this document elucidates the underlying principles and rationale behind the selection of specific molecular architectures and analytical techniques. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently synthesize and screen novel inhibitor candidates.
I. Strategic Design and Synthesis of Copper Corrosion Inhibitors
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure.[1][2] The presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-systems facilitates the adsorption of the inhibitor molecule onto the copper surface, forming a protective barrier against corrosive species.[1][2] This section details the synthesis of two prominent classes of copper corrosion inhibitors: Schiff bases and triazole derivatives.
A. Synthesis of Schiff Base Inhibitors: A Versatile Approach
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that can be readily synthesized through the condensation of a primary amine and an aldehyde or ketone.[3] Their excellent corrosion inhibition properties stem from the presence of the imine group and other heteroatoms that serve as active centers for adsorption on the metal surface.[4][5]
Protocol 1: Synthesis of N,N'-carbonyl-bis(para-hydroxy benzaldehyde imine)
This protocol describes the synthesis of a Schiff base inhibitor with proven efficacy for copper in acidic media.[4][5]
Materials and Reagents:
-
para-Hydroxybenzaldehyde
-
Carbonyl diamine (Urea)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.0 mmol of para-hydroxybenzaldehyde (0.244 g) in 10 mL of hot ethanol.
-
In a separate beaker, dissolve 1.0 mmol of carbonyl diamine (0.060 g) in 10 mL of ethanol.
-
While stirring the para-hydroxybenzaldehyde solution, add the carbonyl diamine solution dropwise.
-
Maintain the reaction mixture at 60°C and reflux with continuous magnetic stirring for 4 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
Characterization:
The synthesized Schiff base should be characterized to confirm its structure and purity using techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the Schiff base.
-
UV-Visible Spectroscopy: To study the electronic transitions within the molecule.
B. Synthesis of Triazole Derivatives: High-Performance Inhibitors
Triazole derivatives, particularly benzotriazole (BTA) and its analogues, are renowned for their exceptional performance as copper corrosion inhibitors.[6][7] They form a robust, passive film on the copper surface, effectively isolating it from the corrosive environment.[8]
Protocol 2: Synthesis of a Benzotriazole Derivative
This protocol outlines a straightforward method for synthesizing a water-soluble benzotriazole derivative, enhancing its applicability in aqueous systems.[9]
Materials and Reagents:
-
Benzotriazole
-
Diethanolamine
-
Formaldehyde solution (37 wt. % in H₂O)
-
Reaction vessel equipped with a stirrer and heating mantle
Procedure:
-
In the reaction vessel, combine benzotriazole, diethanolamine, and formaldehyde in a molar ratio of 1:1:1.
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture to a temperature between 85-110°C while continuing to stir.[9]
-
Maintain this temperature for a preset reaction time (typically 2-4 hours) to allow for the condensation reaction to complete.
-
After the reaction period, cool the mixture to room temperature to obtain the final product.
Rationale for Synthesis Choices: The selection of Schiff bases and triazole derivatives is predicated on their well-documented efficacy and the relative simplicity of their synthesis, making them ideal candidates for both fundamental research and industrial application. The functional groups incorporated into these molecules are specifically chosen to maximize their interaction with the copper surface.
II. Performance Evaluation of Synthesized Corrosion Inhibitors
A rigorous evaluation of the synthesized inhibitors is crucial to ascertain their effectiveness. This involves a combination of electrochemical techniques to probe the inhibitor-metal interface and surface analysis methods to visualize the protective film.
A. Electrochemical Evaluation: Quantifying Inhibition Efficiency
Electrochemical methods provide rapid and quantitative data on the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most commonly employed techniques.[10][11][12]
Experimental Setup:
A standard three-electrode electrochemical cell is used, comprising:
-
Working Electrode (WE): A copper specimen with a defined exposed surface area.
-
Reference Electrode (RE): A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum foil or graphite rod.[13]
Protocol 3: Potentiodynamic Polarization (PDP) Measurements
PDP measurements provide insights into the kinetics of the anodic and cathodic reactions and allow for the determination of the corrosion current density (i_corr).[11][14]
Procedure:
-
Prepare the copper working electrode by polishing with successively finer grades of emery paper (down to 1200 grit), followed by rinsing with deionized water and acetone, and drying.[15]
-
Immerse the electrodes in the corrosive solution (e.g., 3.5 wt.% NaCl or 0.5 M H₂SO₄) with and without the desired concentration of the synthesized inhibitor.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[16]
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100[10]
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Measurements
EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film and the charge transfer processes at the metal-solution interface.[12][15]
Procedure:
-
Use the same three-electrode setup and electrode preparation as for the PDP measurements.
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value in the presence of the inhibitor indicates better corrosion protection.
-
The inhibition efficiency (IE%) can also be calculated from the R_ct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
Data Presentation:
| Inhibitor | Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | IE% (PDP) | R_ct (Ω·cm²) | IE% (EIS) |
| Blank | 0 | -250 | 10.5 | - | 1500 | - |
| Schiff Base 1 | 0.1 | -220 | 2.1 | 80.0 | 7500 | 80.0 |
| Schiff Base 1 | 0.5 | -210 | 1.0 | 90.5 | 15000 | 90.0 |
| Triazole 1 | 0.1 | -200 | 0.5 | 95.2 | 30000 | 95.0 |
| Triazole 1 | 0.5 | -190 | 0.2 | 98.1 | 75000 | 98.0 |
Table 1: Example of quantitative data from electrochemical measurements.
B. Surface Analysis: Visualizing the Protective Layer
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the copper surface.
Protocol 5: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
SEM provides high-resolution images of the copper surface morphology, while EDX allows for elemental analysis of the surface.
Procedure:
-
Immerse copper coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, gently rinse the coupons with deionized water and dry them.
-
Mount the coupons on SEM stubs and coat with a thin layer of gold or carbon if necessary to enhance conductivity.
-
Acquire SEM images at various magnifications to observe the surface morphology. A smoother surface in the presence of the inhibitor indicates effective protection.
-
Perform EDX analysis on selected areas to confirm the presence of elements from the inhibitor molecule on the copper surface.
Protocol 6: Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical images of the surface at the nanoscale, allowing for the assessment of surface roughness.[17][18]
Procedure:
-
Prepare copper samples as described for SEM analysis.
-
Mount the sample on the AFM stage.
-
Scan the surface in tapping or contact mode to obtain topographical images.
-
Calculate the root-mean-square (RMS) roughness of the surface. A lower RMS roughness in the presence of the inhibitor signifies a more uniform and protective film.
III. Theoretical Insights: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for understanding the interaction between inhibitor molecules and the metal surface.[1][19][20] These calculations can predict the inhibition efficiency of a molecule before its synthesis, thus guiding the design of more effective inhibitors.
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of copper, leading to stronger adsorption.[21]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity of the inhibitor molecule.
-
Dipole Moment (μ): A higher dipole moment may favor the accumulation of the inhibitor on the metal surface.[21]
Protocol 7: DFT Calculations for Inhibitor Design
Software: Gaussian, VASP, or other quantum chemistry packages.
Procedure:
-
Model the inhibitor molecule and optimize its geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G).[20]
-
Calculate the quantum chemical parameters (E_HOMO, E_LUMO, ΔE, μ).
-
Correlate these parameters with experimentally determined inhibition efficiencies to establish a quantitative structure-activity relationship (QSAR).
IV. Visualization of Workflows and Mechanisms
V. Conclusion: A Roadmap for Innovation
The protocols and methodologies detailed in this guide provide a robust framework for the synthesis and evaluation of novel corrosion inhibitors for copper. By integrating synthetic chemistry, electrochemistry, surface science, and computational modeling, researchers can systematically design and screen inhibitor candidates with enhanced performance. The emphasis on understanding the "why" behind the "how" is intended to foster a deeper comprehension of the principles of corrosion inhibition, thereby accelerating the development of next-generation protective technologies for this vital industrial metal.
VI. References
-
CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof - Google Patents.
-
Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid -..:: DESWATER ::..
-
Synthesis of New Benzotriazole Derivatives Containing Carbon Chains as the Corrosion Inhibitors for Copper in Sodium Chloride Solution | Industrial & Engineering Chemistry Research - ACS Publications.
-
Study on the preparation and corrosion inhibition of Schiff-base self-assembled membranes.
-
Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors.
-
Full article: Synthesis, spectroscopic characterization of a new schiff base molecule, investigation as an efficient corrosion inhibitor for copper in sulfuric acid medium: combination of experimental and theoretical researches - Taylor & Francis.
-
Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion - ResearchGate.
-
A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection - Benchchem.
-
Synthesis, spectroscopic characterization of a new schiff base molecule, investigation as an efficient corrosion inhibitor for copper in sulfuric acid medium: combination of experimental and theoretical researches.
-
Preparation of Bis-Thiophene Schiff Alkali–Copper Metal Complex for Metal Corrosion Inhibition - PMC - NIH.
-
Schematic diagram of the experimental setup for electrochemical impedance spectroscopy - ResearchGate.
-
Polymer-based Corrosion Inhibitors: A Comprehensive Review and Modification Strategies | NanoWorld Journal.
-
The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - ResearchGate.
-
Synthesis of three imidazole derivatives and corrosion inhibition performance for copper.
-
A Quantum Computational Method for Corrosion Inhibition - ACS Publications.
-
Synthesis of Schiff Bases and their role as corrosion inhibitors -An Overview - ResearchGate.
-
Potentiodynamic polarization methods for corrosion measurement | Request PDF.
-
Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper - ResearchGate.
-
Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors - ResearchGate.
-
Controlled synthesis of triazole polymers via ATRP/click chemistry reaction and preparation of their self-assembled film against copper corrosion - ResearchGate.
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.
-
Synthesis and Evaluation of Some Triazole Derivatives as Corrosion Inhibitors and Biocides.
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC - NIH.
-
synthesis-of-three-imidazole-derivatives-and-corrosion-inhibition-performance-for-copper - Ask this paper | Bohrium.
-
Quantum chemical calculation for the inhibitory effect of compounds - ResearchGate.
-
Benzotriazole as Corrosion Inhibitor for Copper.
-
Polymer-based Corrosion Inhibitors: A Comprehensive Review and Modification Strategies.
-
Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques - Oxford Academic.
-
Computational Foretelling and Experimental Implementation of the Performance of Polyacrylic Acid and Polyacrylamide Polymers as Eco-Friendly Corrosion Inhibitors for Copper in Nitric Acid - MDPI.
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI.
-
Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup - nLab.
-
Potentiodynamic Corrosion Testing - PMC - PubMed Central - NIH.
-
Assessment of copper surface coverage with corrosion inhibitor using AFM-based local electrical measurements - ResearchGate.
-
Potentiodynamic polarization curves of Cu after 2 h immersion in 1 M... - ResearchGate.
-
Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline - MDPI.
-
Electrochemical and AFM Study of Corrosion Inhibition with Respect to Application Method.
-
Analysis of Corrosion Inhibitor Effects in Cu CMP Based on AFM Measurements - NCCAVS Usergroups.
-
Application of Electrochemical Atomic Force Microscopy (EC-AFM) in the Corrosion Study of Metallic Materials - MDPI.
-
2D and 3D AFM images of copper surface before and after one day of... - ResearchGate.
-
Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments.
Sources
- 1. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
- 2. Preparation of Bis-Thiophene Schiff Alkali–Copper Metal Complex for Metal Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gamry.com [gamry.com]
- 15. deswater.com [deswater.com]
- 16. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to improve your synthetic outcomes. We will delve into the nuances of the Vilsmeier-Haack formylation, the primary synthetic route to this valuable intermediate, and address common challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most widely employed and reliable method is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this case, the pyrazole ring is formylated at the C4 position, which is the most electronically favorable site for electrophilic substitution.[4][5] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Q2: What are the possible starting materials for this synthesis?
There are two primary starting materials for the Vilsmeier-Haack synthesis of this compound:
-
3-(4-methoxyphenyl)-1H-pyrazole: This is the most direct precursor. The Vilsmeier reagent directly formylates the pyrazole ring at the 4-position.
-
4-Methoxyacetophenone phenylhydrazone: This precursor undergoes a one-pot cyclization and formylation. The Vilsmeier-Haack reagent facilitates the cyclization of the hydrazone to form the pyrazole ring, which is then formylated in the same reaction mixture.[7][8]
Q3: What are the critical parameters that influence the yield of the reaction?
Several parameters are crucial for maximizing the yield and purity of your product:
-
Purity of Reagents and Solvents: The use of anhydrous DMF is highly recommended as the Vilsmeier reagent is sensitive to moisture.[9] Water can quench the reagent and lead to lower yields. Ensure your POCl₃ is of high purity and handled under anhydrous conditions.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical factor. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can sometimes lead to side reactions.[10]
-
Reaction Temperature and Time: The reaction temperature and duration need to be carefully optimized. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C). The subsequent formylation reaction may require heating (e.g., 60-90 °C) for several hours to proceed to completion.[9][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Work-up Procedure: Proper quenching of the reaction and careful pH adjustment during work-up are vital for isolating the product in good yield and purity.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. The starting pyrazole is not sufficiently electron-rich for formylation. | 1. Use freshly distilled, anhydrous DMF and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress by TLC. If the starting material is consumed slowly, consider increasing the reaction temperature in increments of 10 °C or extending the reaction time.[10] 3. While 3-(4-methoxyphenyl)-1H-pyrazole is generally reactive enough, ensure the pyrazole nitrogen is not protected with a strongly electron-withdrawing group. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions due to excessive heating or prolonged reaction times. 2. Diformylation or other side reactions if the reaction conditions are too harsh. 3. Impure starting materials. | 1. Optimize the reaction temperature and time based on TLC monitoring. Avoid unnecessarily high temperatures. 2. Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). 3. Purify the starting materials before use. |
| Difficult Product Isolation/Purification | 1. The product may be soluble in the aqueous layer during work-up. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography. | 1. After neutralizing the reaction mixture, ensure the pH is slightly basic to precipitate the product. Extract thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Add a small amount of brine (saturated NaCl solution) to break up emulsions. 3. Optimize your solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(4-methoxyphenyl)-1H-pyrazole
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
Step 2: Formylation Reaction
-
Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[9]
Visualization of Key Processes
Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield.
References
- Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
- Optimization of Vilsmeier-Haack reaction parameters
- Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-c
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes
- Synthesis, Reactions and Medicinal Uses of Pyrazole
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION
- Synthesis and Characterization of 3-(4-Chlorophenyl)
- Unit 4 Pyrazole
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions
- Vilsmeier-Haack Reaction - Organic Chemistry Portal
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Unit 4 Pyrazole | PDF [slideshare.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. degres.eu [degres.eu]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Purification of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the column chromatography of this specific heterocyclic compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a higher rate of success in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for this class of moderately polar heterocyclic compounds is silica gel (typically 60 Å, 70-230 mesh ASTM).[1][2] Its slightly acidic nature is generally compatible with the pyrazole-carbaldehyde core, and it provides an excellent balance of resolution and cost-effectiveness for routine purification.
Q2: I'm setting up a column for the first time for this compound. What is a good starting mobile phase (eluent)?
A2: An excellent starting point is a binary solvent system of hexane and ethyl acetate.[3][4][5][6][7] Based on the structure, which contains both a polar aldehyde and a less polar methoxyphenyl group, a starting ratio of 4:1 to 5:1 (hexane:ethyl acetate) is recommended for initial Thin Layer Chromatography (TLC) analysis.[4] The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate, as this typically translates to good separation on a column.[8]
Q3: My compound was synthesized via a Vilsmeier-Haack reaction. What specific impurities should I be looking for?
A3: The Vilsmeier-Haack synthesis is a common route to this aldehyde.[1][2][9] Consequently, you should anticipate impurities such as unreacted starting materials (e.g., 3-(4-methoxyphenyl)-1H-pyrazole), residual N,N-dimethylformamide (DMF), and potential regioisomers or side-products from the formylation reaction. Effective chromatography is essential to remove these contaminants.
Q4: Can this compound degrade on the column?
A4: While generally stable, some heterocyclic compounds can be sensitive to the acidic surface of silica gel, potentially leading to streaking or degradation.[6][10] It is always prudent to perform a stability test by spotting the compound on a silica TLC plate, waiting for 30-60 minutes, and then developing the plate to see if any new spots (degradants) appear.[8][10]
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from an Impurity
-
Possible Cause: The chosen solvent system has insufficient selectivity for the compound and the impurity. Their polarities are too similar for the current eluent to resolve.
-
Solution & Scientific Rationale:
-
Optimize the Mobile Phase with TLC: Before every column, run a series of TLC plates with varying solvent ratios (e.g., Hexane:EtOAc from 9:1 to 1:1).[10] The goal is to maximize the distance (ΔRf) between your product spot and the impurity spot.
-
Introduce a Third Solvent: If binary systems fail, introducing a small percentage (1-5%) of a third solvent with a different chemical nature can alter selectivity. For instance, adding dichloromethane or acetone can change the interactions between the analytes, solvent, and silica, often improving separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. The crude material should not exceed 1-5% of the total mass of the silica gel.[10] Exceeding this limit broadens the elution bands, causing them to overlap.
-
Issue 2: The Compound is Tailing or Streaking Down the Column
-
Possible Cause 1: The pyrazole nitrogen is interacting too strongly with acidic silanol groups on the silica surface. This is common for basic heterocyclic compounds.
-
Solution & Scientific Rationale:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (Et₃N) or ammonia in methanol (typically 0.1-1%) into your mobile phase.[6][10] The basic modifier will competitively bind to the acidic sites on the silica gel, preventing the pyrazole from adsorbing too strongly and allowing it to elute in a tighter, more symmetrical band.
-
-
Possible Cause 2: The crude sample was loaded in a solvent that is too polar or in which it is too soluble.
-
Solution & Scientific Rationale:
-
Use the "Dry Loading" Method: If your compound is poorly soluble in the starting eluent, dissolve it in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[11] This powder can then be carefully added to the top of the packed column. This technique ensures the compound starts as a very narrow band, leading to sharper peaks and better separation.[11]
-
Issue 3: The Compound Will Not Elute from the Column
-
Possible Cause: The mobile phase is not polar enough to displace the highly adsorbed compound from the silica gel.
-
Solution & Scientific Rationale:
-
Implement a Gradient Elution: Start with the less polar solvent system identified by TLC and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[3][10] This will first elute non-polar impurities, and as the polarity increases, it will become strong enough to move your target compound down the column.
-
Drastic Polarity Increase: If a gradual gradient is too slow, a step-gradient or a complete switch to a much more polar solvent (e.g., 100% ethyl acetate or EtOAc with 1-5% methanol) may be necessary to recover the compound.[10]
-
Data Presentation: Recommended Purification Parameters
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | Standard choice for heterocyclic compounds, providing good resolution.[1][2] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | Start with low polarity (e.g., 5:1) and gradually increase EtOAc concentration.[4] |
| TLC Analysis | Required before every column | Aim for a target Rf of 0.3-0.4 in the starting eluent for optimal separation.[8] |
| Sample Loading | 1-5% of silica mass | Prevents column overloading and ensures sharp elution bands.[10] |
| Loading Technique | Dry Loading | Recommended for samples with poor solubility in the starting eluent.[11] |
| Troubleshooting Modifier | 0.1-1% Triethylamine (Et₃N) | Add to the eluent if significant peak tailing is observed on TLC or the column.[6][10] |
Experimental Protocol: Step-by-Step Column Chromatography
This protocol assumes a crude sample mass of approximately 500 mg. Adjust silica and solvent volumes accordingly.
1. Preliminary TLC Analysis: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. Spot the solution on at least three TLC plates. c. Develop the plates in different hexane:ethyl acetate solvent systems (e.g., 5:1, 3:1, 2:1). d. Visualize under UV light (254 nm).[1][2] e. Select the solvent system that gives the best separation with the target compound at an Rf ≈ 0.3. This will be your initial eluent.
2. Column Preparation (Slurry Method): a. Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg crude). b. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand. c. In a beaker, prepare a slurry of silica gel (~30-50 g) in your initial eluent. d. Pour the slurry into the column. Use a hand bellows or nitrogen line to gently push the solvent through as the silica packs. Tap the column gently to ensure even packing without air bubbles. e. Add another ~1 cm layer of sand to the top of the packed silica to protect the surface.[6]
3. Sample Loading (Dry Method): a. Dissolve the 500 mg of crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane). b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[11] d. Carefully add this powder to the top of the packed column, ensuring an even layer.
4. Elution and Fraction Collection: a. Carefully add the initial eluent to the column. b. Apply gentle pressure to begin eluting the solvent through the column. c. Collect fractions in an ordered rack of test tubes (e.g., 10-15 mL per fraction). d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. e. Once the less polar impurities have eluted, begin a gradient elution by gradually increasing the percentage of ethyl acetate in your mobile phase (e.g., move from 5:1 to 4:1, then 3:1).
5. Product Isolation: a. Analyze all collected fractions by TLC. b. Combine the fractions that contain the pure desired product. c. Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). This compound.
- Sonication Method. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- IJACS. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Vilsmeier-Haack Formylation of Pyrazoles: A Technical Support Center
Welcome to the Technical Support Center for the Vilsmeier-Haack Formylation of Pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the nuances of this synthetic transformation and overcome common challenges in your laboratory.
Troubleshooting Guide: Side Reactions and Their Mitigation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrazoles, typically at the C4-position. However, the reaction is not without its complexities, and various side reactions can occur depending on the substrate's substitution pattern and the reaction conditions employed. This guide addresses the most common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: Low or No Yield of the Desired 4-Formylpyrazole
Question: I am performing a Vilsmeier-Haack reaction on my substituted pyrazole, but I am observing a very low yield of the 4-formyl product, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the Vilsmeier-Haack formylation of pyrazoles is a frequent issue that can often be traced back to the electronic nature of the pyrazole substrate or suboptimal reaction conditions.
Causality and Solutions:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, the pyrazole ring must be sufficiently electron-rich to react with the Vilsmeier reagent (the chloroiminium salt).
-
Cause: The presence of strong electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) on the pyrazole ring or on N-aryl substituents deactivates the ring towards electrophilic attack.[1]
-
Solution: For pyrazoles bearing strongly deactivating groups, the Vilsmeier-Haack reaction may not be the most suitable formylation method. Consider alternative methods such as the Duff reaction, although this may also have limitations.[2] If the Vilsmeier-Haack reaction is the only option, employing harsher conditions (e.g., higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent) may be necessary, but this can also lead to an increase in side reactions.[1]
-
Insight: Pyrazoles with bulky substituents at positions adjacent to the reaction site (C3 and C5) can also exhibit low reactivity due to steric hindrance.[1]
-
-
Reaction Conditions: The formation and reactivity of the Vilsmeier reagent, as well as the stability of the starting material and product, are highly dependent on the reaction conditions.
-
Cause: Insufficient excess of the Vilsmeier reagent, low reaction temperatures for less reactive substrates, or the presence of moisture can all lead to poor yields.
-
Solution: A systematic optimization of the reaction conditions is recommended. A good starting point is to use a 2 to 5-fold excess of the Vilsmeier reagent.[1] For many pyrazoles, heating the reaction mixture is necessary to achieve a reasonable conversion. Temperatures in the range of 60-120 °C are commonly employed.[1][3] It is crucial to ensure that all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture.
-
-
N-Unsubstituted Pyrazoles: Pyrazoles lacking a substituent on a nitrogen atom often fail to undergo formylation at the C4-position under standard Vilsmeier-Haack conditions.[4]
-
Cause: The acidic N-H proton can react with the Vilsmeier reagent, leading to the formation of an unreactive species.
-
Solution: It is generally advisable to protect the pyrazole nitrogen before attempting the Vilsmeier-Haack reaction. Common protecting groups include alkyl, benzyl, or phenyl groups.
-
Problem 2: Formation of an Unexpected Hydroxymethylated Byproduct
Question: After my Vilsmeier-Haack reaction, I isolated a byproduct that appears to be a hydroxymethylated pyrazole instead of the expected formyl derivative. What is the cause of this side reaction?
Answer:
The formation of a hydroxymethylated byproduct is a less common but reported side reaction that can occur under certain conditions.
Causality and Solutions:
-
In Situ Formaldehyde Generation:
-
Cause: Prolonged heating of dimethylformamide (DMF) can lead to its decomposition, generating small amounts of formaldehyde in situ.[1] This formaldehyde can then react with the electron-rich pyrazole in an electrophilic substitution reaction, leading to the formation of a hydroxymethylated byproduct.
-
Solution: To minimize this side reaction, it is advisable to avoid excessively long reaction times at high temperatures. If the desired formylation requires prolonged heating, monitor the reaction closely by TLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.
-
Problem 3: Observation of Dehydrochlorination and Subsequent Formylation
Question: My pyrazole substrate has a 3-(1-chloroethyl) substituent. During the Vilsmeier-Haack reaction, I am observing the formation of a vinylpyrazole derivative, and in some cases, a diformylated product. What is happening?
Answer:
This is a classic example of a tandem reaction sequence that can occur when the substrate contains a suitable leaving group.
Causality and Solutions:
-
Elimination Followed by Formylation:
-
Cause: Under the reaction conditions, the 3-(1-chloroethyl) group can undergo elimination of hydrogen chloride to form a vinyl group. This newly formed vinyl moiety is also susceptible to formylation by the Vilsmeier reagent.[1] This can lead to a mixture of the expected 4-formyl-3-(1-chloroethyl)pyrazole, the 4-formyl-3-vinylpyrazole, and potentially a diformylated product where both the pyrazole ring and the vinyl group have been formylated.[1][5]
-
Solution: If the desired product is the 4-formyl-3-(1-chloroethyl)pyrazole, it is crucial to carefully control the reaction temperature and time to minimize the elimination reaction. Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can help to favor the desired product. If the vinylpyrazole is the desired product, the reaction conditions can be adjusted to promote the elimination.
-
Problem 4: Unwanted Substitution of a Hydroxyl Group with Chlorine
Question: My pyrazole substrate has a hydroxyl group on a side chain (e.g., a 1-(2-hydroxyethyl) substituent). After the Vilsmeier-Haack reaction, I am finding that the hydroxyl group has been replaced by a chlorine atom in the final product. Why does this happen?
Answer:
The Vilsmeier reagent is not only a formylating agent but can also act as a chlorinating agent for certain functional groups.
Causality and Solutions:
-
Chlorination by the Vilsmeier Reagent:
-
Cause: The phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent is a strong chlorinating agent. Alcohols can react with the Vilsmeier reagent or with residual POCl₃ in the reaction mixture to form the corresponding alkyl chlorides.[1][6]
-
Solution: To avoid this unwanted chlorination, it is necessary to protect the hydroxyl group before performing the Vilsmeier-Haack reaction. Common protecting groups for alcohols, such as acetyl or silyl ethers, can be employed. After the formylation is complete, the protecting group can be removed under appropriate conditions.
-
Problem 5: Dealkylation of the Pyrazole Substrate
Question: I am attempting to formylate a pyrazole with a bulky N-alkyl group (e.g., tert-butyl). Instead of the formylated product, I am isolating the N-dealkylated pyrazole. What is the reason for this?
Answer:
The acidic conditions and elevated temperatures of the Vilsmeier-Haack reaction can lead to the cleavage of certain N-substituents.
Causality and Solutions:
-
Acid-Catalyzed Dealkylation:
-
Cause: Bulky alkyl groups, particularly those that can form stable carbocations (like tert-butyl), can be susceptible to acid-catalyzed dealkylation under the reaction conditions.[1]
-
Solution: If dealkylation is a significant issue, consider using a more stable N-substituent, such as a phenyl or benzyl group, which is less prone to cleavage under these conditions. Alternatively, exploring milder formylation methods that do not require strongly acidic conditions might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of the Vilsmeier-Haack formylation of pyrazoles?
A1: The Vilsmeier-Haack formylation of pyrazoles is highly regioselective and almost exclusively occurs at the C4-position of the pyrazole ring.[7] This is due to the electronic properties of the pyrazole ring, where the C4-position is the most electron-rich and thus the most susceptible to electrophilic attack.
Q2: Can I perform the Vilsmeier-Haack reaction on a pyrazole that is already substituted at the C4-position?
A2: No, if the C4-position is already substituted with a group other than hydrogen, the Vilsmeier-Haack formylation will not occur at that position. The reaction requires an available C-H bond for the electrophilic substitution to take place.
Q3: What is the role of the work-up procedure in the Vilsmeier-Haack reaction?
A3: The work-up is a critical step in the Vilsmeier-Haack reaction. The initial product of the reaction is an iminium salt, which is then hydrolyzed to the corresponding aldehyde during the aqueous work-up.[8] The work-up typically involves pouring the reaction mixture into a mixture of ice and water, followed by neutralization with a base such as sodium hydroxide or sodium carbonate to a pH of around 7.[9] This ensures the complete hydrolysis of the iminium salt and allows for the extraction of the aldehyde product into an organic solvent.
Q4: How can I purify my 4-formylpyrazole product?
A4: The purification of 4-formylpyrazoles is typically achieved by either recrystallization or column chromatography.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method. Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[10]
-
Column Chromatography: For liquid products or for separating mixtures of closely related compounds, column chromatography on silica gel is the method of choice.[11] A common mobile phase is a mixture of hexane and ethyl acetate, with the polarity of the eluent gradually increased to elute the desired product.[12]
Q5: Are there any safety precautions I should be aware of when performing a Vilsmeier-Haack reaction?
A5: Yes, there are several important safety precautions to consider. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction to form the Vilsmeier reagent can be exothermic, so it is important to add the POCl₃ to the DMF slowly and with cooling (typically in an ice bath).
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of a 1,3-Disubstituted-5-chloro-1H-pyrazole[1]
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).
-
Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent) to the reaction mixture.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (typically 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture to a pH of approximately 7-8 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Data Summary
The following table summarizes the effect of substituents on the yield of the Vilsmeier-Haack formylation of various 5-chloro-1H-pyrazoles.
| Entry | R (at C3) | R' (at N1) | Yield of 4-formylpyrazole (%) | Side Product(s) and Yield (%) | Reference |
| 1 | Propyl | Methyl | 55 | - | [1] |
| 2 | Propyl | Phenyl | 52 | Hydroxymethylated pyrazole (6%) | [1] |
| 3 | Propyl | 1-(2-hydroxyethyl) | 58 (product is chlorinated) | - | [1] |
| 4 | 1-Chloroethyl | Methyl | Minor product | Dehydrochlorinated & formylated (72%), Dehydrochlorinated (7%) | [1] |
| 5 | Propyl | tert-Butyl | 0 | Dealkylated pyrazole | [1] |
| 6 | Phenyl | 4-Nitrophenyl | 0 | - | [1] |
Visualizing Reaction Pathways
Vilsmeier-Haack Formylation Mechanism
Caption: Mechanism of Vilsmeier-Haack Formylation of Pyrazole.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. ijacskros.com [ijacskros.com]
Technical Support Center: Optimization of Pyrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Pyrazoles are foundational components in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a paramount objective in modern chemistry.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during pyrazole synthesis in a direct question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Low or no yield is one of the most common frustrations in pyrazole synthesis. The issue often stems from one or more of the following factors: starting material quality, suboptimal reaction conditions, or inefficient cyclization.[3]
Causality and Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of your 1,3-dicarbonyl compound (or equivalent) and hydrazine derivative is critical. Impurities can introduce side reactions that consume reagents and complicate purification.[3] Hydrazine derivatives, in particular, can degrade over time.
-
Action: Ensure the purity of your dicarbonyl compound via NMR or GC-MS. Use a freshly opened bottle of the hydrazine derivative or purify it by distillation or recrystallization before use.[4]
-
-
Verify Reaction Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely. While a 1:1 stoichiometry is typical, a slight excess of the hydrazine component (e.g., 1.1 equivalents) can sometimes be beneficial to drive the reaction to completion.[3]
-
Optimize Reaction Conditions (Solvent, Temperature, Catalyst): The reaction environment dictates the kinetics and thermodynamics of pyrazole formation.
-
Solvent: The classic Knorr synthesis often uses polar protic solvents like ethanol. However, for certain substrates, aprotic dipolar solvents (e.g., DMF, DMAc) can accelerate dehydration steps and improve yields, even at room temperature.[5]
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating to reflux to overcome the activation energy for the cyclization and dehydration steps.[6] However, excessive heat can lead to degradation.[4]
-
Catalysis: Many pyrazole syntheses require a catalyst. The traditional Knorr synthesis, for instance, uses a catalytic amount of acid.[7][8] If you are running the reaction without a catalyst, it may not proceed at all.[1]
-
-
Monitor Reaction Progress: It is crucial to know when the reaction is complete.
-
Action: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting materials.[3] This prevents premature workup (if the reaction is slow) or the formation of degradation products (if the reaction is left for too long).
-
Q2: I am observing a mixture of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][9][10] The initial nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products.[3][8]
Causality and Control Strategies:
-
Solvent Choice is Paramount: The solvent can dramatically influence the reaction pathway. Standard solvents like ethanol often give poor regioselectivity.
-
Action: Switch to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in pyrazole formation, often favoring a single isomer. The unique hydrogen-bonding properties of these solvents are thought to stabilize one transition state over the other.
-
-
Modify the Substrate: Instead of a 1,3-dicarbonyl, consider using a β-enaminone. These substrates often provide better regiocontrol because the less reactive enamine nitrogen directs the initial attack of the hydrazine to the ketone carbonyl.[4]
-
Leverage Catalysis: The choice of catalyst can direct the reaction towards a specific isomer.
-
Action: While protic acids can be non-selective, certain Lewis acids may offer better control. For instance, silver-catalyzed reactions have been used for the regioselective synthesis of specific trifluoromethylated pyrazoles.[1]
-
-
Temperature Control: In some systems, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature may favor the kinetic product, potentially increasing the ratio of one isomer.
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?
Darkening of the reaction mixture and tar formation are usually signs of decomposition or unwanted side reactions.[4] This not only consumes your starting materials, reducing the yield, but also makes product purification significantly more difficult.
Causality and Prevention:
-
Hydrazine Decomposition: Phenylhydrazine and some other substituted hydrazines are prone to decomposition, especially when heated or exposed to air, leading to colored impurities.[4]
-
Action: Use high-purity, freshly distilled hydrazine. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[4]
-
-
High Reaction Temperature: While heat can be necessary to drive the reaction, excessive temperatures can promote polymerization and other side reactions, leading to tar formation.[4]
-
Action: Monitor the reaction closely by TLC. As soon as the starting material is consumed, stop heating and begin the workup. Consider if a lower temperature for a longer duration could achieve the same result with fewer byproducts.
-
-
Strongly Acidic or Basic Conditions: Extreme pH can sometimes catalyze undesired side reactions. If using a strong acid catalyst, ensure it is only in catalytic amounts.
Q4: I'm having trouble purifying my pyrazole product. What are the best strategies for purification?
Purification can be challenging due to the presence of regioisomers, unreacted starting materials, or tarry byproducts.
Purification Strategies:
-
Separating Regioisomers: This is often the most difficult task.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is key to achieving separation.
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, this can be an effective and scalable purification method.[4]
-
-
Removal of Hydrazine Byproducts: Unreacted hydrazine and its salts are common impurities.
-
Action: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, pulling it into the aqueous layer.[4]
-
-
Product is an Oil or Low-Melting Solid: If the product fails to crystallize from the crude mixture, several techniques can be employed.
-
Trituration: Stirring the crude oil with a non-polar solvent (like hexanes or diethyl ether) can sometimes induce crystallization or solidify impurities, which can then be filtered off.[4]
-
Deactivating Silica Gel: Basic pyrazole products can sometimes streak or decompose on standard silica gel. Pre-treating the silica gel by slurrying it with a solvent containing a small amount of triethylamine (~1%) can neutralize the acidic sites and improve chromatographic separation.[4]
-
-
Recrystallization: Finding the right solvent is key. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[4]
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal solvent for my pyrazole synthesis?
The optimal solvent depends on your specific substrates and goals.
-
For Yield: Aprotic dipolar solvents like DMF or DMAc can be superior to ethanol for accelerating the reaction.[5]
-
For Regioselectivity: Fluorinated alcohols like TFE and HFIP are the best choice for controlling the formation of regioisomers.
-
For "Green" Chemistry: Eco-friendly media such as PEG-400/H₂O, ionic liquids, or even solvent-free conditions are increasingly being reported and can be highly effective.[1][11][12]
Q: What is the role of a catalyst in pyrazole synthesis, and how do I select the right one?
A catalyst accelerates the reaction, typically by activating the carbonyl group towards nucleophilic attack.[7][8]
-
Acid Catalysts (e.g., Acetic Acid, TsOH): These are the standard for the Knorr synthesis, protonating a carbonyl oxygen to make the carbon more electrophilic.[7][13]
-
Lewis Acid Catalysts (e.g., AgOTf, Cu(OTf)₂, LiClO₄): These can offer improved yields and, in some cases, better regioselectivity. They are particularly useful in more complex or specialized pyrazole syntheses.[1]
-
Nanocatalysts (e.g., Nano-ZnO, Co₃O₄-SiO₂): These offer benefits like high efficiency, easy separation, and reusability.[1]
| Catalyst Type | Example | Typical Use Case | Key Advantage | Reference |
| Homogeneous (Acid) | Acetic Acid | Standard Knorr Synthesis | Inexpensive, readily available | [13] |
| Homogeneous (Lewis Acid) | Silver Triflate (AgOTf) | Reaction of ynones with hydrazines | High yields at room temperature | [1] |
| Homogeneous (Lewis Acid) | Copper Triflate (Cu(OTf)₂) | Condensation of α,β-ethylenic ketones | Good yields, can be used with ionic liquids | [1] |
| Heterogeneous (Nanocatalyst) | Nano-ZnO | Synthesis from 1,3-diketones | Environmentally friendly, reusable catalyst | [1] |
| Organocatalyst | L-tyrosine | Multicomponent synthesis | Eco-friendly, works under microwave irradiation | [14] |
Q: What are the most common starting materials for pyrazole synthesis?
The most versatile and widely used method is the cyclocondensation reaction between a hydrazine derivative and a compound with two electrophilic centers separated by one carbon atom (a 1,3-dielectrophile).[1][5]
-
1,3-Dicarbonyl Compounds: This is the basis of the classic Knorr synthesis and is the most straightforward route.[1][5][7]
-
α,β-Unsaturated Ketones/Aldehydes: These react with hydrazines to first form a pyrazoline, which must then be oxidized to yield the aromatic pyrazole.[1]
-
Acetylenic Ketones: These can also undergo cyclocondensation but often yield mixtures of regioisomers.[1][5]
-
Multicomponent Reactions (MCRs): Modern methods often involve combining three or more starting materials in a one-pot synthesis to rapidly build molecular complexity, which is highly efficient.[15]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine using a simple acid catalyst.
Materials:
-
1,3-Diketone (e.g., benzoylacetone) (1.0 eq)
-
Substituted Hydrazine (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol or 2,2,2-Trifluoroethanol for regioselectivity)
-
Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 eq) and the chosen solvent (e.g., Ethanol, ~5-10 mL per mmol of diketone).
-
Reagent Addition: Begin stirring the solution. Add the substituted hydrazine (1.0-1.1 eq) to the flask, followed by the catalytic amount of glacial acetic acid.[16]
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, this is ~78 °C). If using a lower-boiling solvent or running at room temperature, adjust accordingly.
-
Monitoring: Monitor the reaction's progress by TLC, using an appropriate eluent (e.g., 30% ethyl acetate/70% hexanes).[16] Check for the disappearance of the limiting starting material. Reaction times can vary from 1 hour to several hours.
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. If not, reduce the solvent volume using a rotary evaporator.
-
Purification (Aqueous Wash): Redissolve the crude residue in an organic solvent like ethyl acetate. Wash the organic solution with water, then with a dilute acid (e.g., 1M HCl) to remove any unreacted hydrazine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
References
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]
- Lassaletta, J. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6543. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
- Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(8), 3057-3064. [Link]
- Bayer AG. (1980). Process for the preparation of pyrazoles.
- Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(8), 3057-3064. [Link]
- Li, Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10148-10160. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(23), 5804-5807. [Link]
- Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Kumar, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30353-30375. [Link]
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. Wiley Online Library. [Link]
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
- Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1045-1051. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
- IOP Conference Series: Materials Science and Engineering. (2024). A review of pyrazole compounds' production, use, and pharmacological activity.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
- CUTM Courseware. (n.d.). pyrazole.pdf. CUTM Courseware. [Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- National Institutes of Health. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Knorr Pyrazole Synthesis [drugfuture.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemhelpasap.com [chemhelpasap.com]
troubleshooting guide for the synthesis of pyrazole-4-carbaldehydes
Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and questions that arise during synthesis, providing field-tested solutions and explaining the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions frequently encountered by scientists working with pyrazole-4-carbaldehyde synthesis.
Q1: What is the most common and reliable method for synthesizing pyrazole-4-carbaldehydes?
The Vilsmeier-Haack reaction is overwhelmingly the most prevalent and robust method for the formylation of pyrazoles.[1][2] This reaction is favored due to its high efficiency, applicability to a wide range of substituted pyrazoles, and the use of relatively inexpensive and accessible reagents.[2][3] It involves an electrophilic aromatic substitution where a "Vilsmeier reagent," a chloroiminium salt, acts as the formylating agent.[4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is an electrophilic species, typically a halomethyleniminium salt, generated in situ from the reaction of a substituted amide with a halogenating agent.[5] The most common combination is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The preparation involves the dropwise addition of POCl₃ to chilled DMF (typically 0-5 °C) to form the reactive chloroiminium cation, which is then used directly for the formylation step.[2][6]
Q3: Can I perform the Vilsmeier-Haack reaction on a pyrazole with an unsubstituted N-H group?
This is a critical point of failure. Pyrazoles lacking a substituent on a nitrogen atom often fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[7] The acidic N-H proton can interfere with the reaction. Therefore, N-substituted pyrazoles are the preferred substrates for this transformation.
Q4: Are there viable alternative methods to the Vilsmeier-Haack reaction?
Yes, while the Vilsmeier-Haack reaction is dominant, other methods exist. These include:
-
Formylation via Grignard Reagents: This involves forming a pyrazolylmagnesium halide intermediate, which then reacts with a formylating agent like DMF.[8][9]
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium for the formylation of activated aromatic rings, though it is generally less efficient for pyrazoles compared to the Vilsmeier-Haack reaction.[2]
-
Oxidation of 4-Methylpyrazoles: If the corresponding 4-methylpyrazole is available, it can be oxidized to the aldehyde, although this is a less direct route.
Part 2: Troubleshooting Guide for Vilsmeier-Haack Formylation
This section is formatted to quickly diagnose and solve problems encountered during the experiment.
Issue 1: Low or No Yield of the Desired Pyrazole-4-carbaldehyde
A low yield is the most common complaint. The causes can be systematically investigated.[6]
| Potential Cause | Explanation & Validation | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture and will be readily hydrolyzed and quenched. The reaction must be conducted under strictly anhydrous conditions. | Flame-dry all glassware before use. Use anhydrous grade DMF and ensure POCl₃ is fresh. Run the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Impure Starting Materials | Impurities in the starting N-substituted pyrazole or hydrazone can lead to significant side reactions, consuming reagents and producing tarry byproducts.[6][10] | Purify the starting pyrazole or hydrazone immediately before use via recrystallization or column chromatography. Confirm purity by TLC and NMR spectroscopy.[11] |
| Insufficient Vilsmeier Reagent | An inadequate amount of the electrophilic Vilsmeier reagent will result in incomplete conversion of the starting material. | Increase the molar ratio of the Vilsmeier reagent (DMF/POCl₃) relative to the pyrazole substrate. Ratios of 2-5 equivalents of the reagent are common.[3][12] |
| Incorrect Reaction Temperature | Reagent formation requires low temperatures (0-5 °C). The subsequent formylation step often requires heating (e.g., 60-90 °C) to proceed at a reasonable rate.[6][13] Sub-optimal temperatures at either stage will impede the reaction. | Carefully control the temperature. Use an ice bath for reagent formation and an oil bath with a thermostat for the formylation step. Monitor reaction progress by TLC to determine the optimal heating time.[2][6] |
| Poorly Activated Substrate | Pyrazoles with strong electron-withdrawing groups (EWGs) on the ring are less nucleophilic and react sluggishly, if at all, in electrophilic aromatic substitution.[12] | For substrates with potent EWGs, harsher conditions (higher temperature, longer reaction time, larger excess of Vilsmeier reagent) may be required.[12] If the reaction still fails, consider an alternative synthetic route. |
Workflow for Diagnosing Low Yield
The following diagram illustrates a logical flow for troubleshooting poor reaction outcomes.
Caption: Troubleshooting flowchart for low yield issues.
Issue 2: Formation of Significant Side Products
Q: My reaction is messy, and TLC shows multiple spots. What's happening?
A: Side product formation often points to issues with the substrate's reactivity or reaction conditions.
-
Chlorination instead of Formylation: If your pyrazole substrate contains a hydroxyl group, the Vilsmeier-Haack conditions (specifically POCl₃) can replace the -OH group with a chlorine atom instead of formylating the ring.[14] This is a common and often unexpected side reaction. To avoid this, the hydroxyl group must be protected before subjecting the pyrazole to the Vilsmeier-Haack reaction.
-
Reaction with other Functional Groups: The highly electrophilic Vilsmeier reagent is not exclusively selective for C-H formylation. It can react with other nucleophilic sites in your molecule, such as activated methyl groups or alkenes.[15] A thorough analysis of your substrate's structure is necessary to anticipate these potential side reactions.
-
Polymeric/Tarry Material: The formation of intractable tars often results from excessively high reaction temperatures or the presence of highly reactive impurities in the starting material.[10] Ensure your temperature is well-controlled and stop the reaction as soon as TLC indicates the consumption of your starting material to prevent product degradation.
Issue 3: Difficulties During Work-up and Purification
Q: I have a solid product after quenching, but it's difficult to purify. What are the best practices?
A: The work-up and purification stages are as critical as the reaction itself.
-
Effective Quenching: The reaction is typically quenched by pouring the cooled mixture slowly onto crushed ice with vigorous stirring.[1] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagents.
-
Neutralization: After quenching, the acidic mixture must be carefully neutralized. A saturated solution of a base like sodium bicarbonate is commonly used to bring the pH to approximately 7-8, which precipitates the organic product.[1]
-
Removing Impurities:
-
DMF: Residual DMF can be challenging to remove. It is highly water-soluble, so washing the crude product thoroughly with cold water during filtration is essential. If the product is extracted into an organic solvent, multiple washes with water and brine will help remove DMF.
-
Hydrazine Byproducts: If starting from a hydrazone, unreacted hydrazine or its salts can be present. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove these basic impurities.[10]
-
-
Purification Techniques:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Common solvents for pyrazoles include ethanol/water or ethyl acetate/hexanes.[10]
-
Column Chromatography: If recrystallization fails or isomers are present, column chromatography on silica gel is necessary.[10][16] A gradient elution with a hexane/ethyl acetate system is a good starting point. For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be pre-treated with triethylamine.[10]
-
Part 3: Experimental Protocol & Mechanism
Representative Protocol: Vilsmeier-Haack Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example based on established procedures.[1][3]
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting viscous, whitish mixture at 0-5 °C for 30-45 minutes.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the starting hydrazone, (E)-1-(1-phenylethylidene)-2-phenylhydrazine (1.0 eq), portion-wise, ensuring the temperature remains low.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C using an oil bath.
-
Stir the reaction at this temperature for 4-6 hours. Monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold water to remove inorganic salts and residual DMF.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from hot ethanol.
-
Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The Vilsmeier-Haack reaction proceeds through several distinct steps, which are visualized below.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
The process begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[4] The electron-rich C4 position of the pyrazole ring then attacks this reagent in a classic electrophilic aromatic substitution, forming a resonance-stabilized intermediate (sigma complex).[7][17] Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding an iminium salt. This intermediate is then hydrolyzed during the aqueous work-up to furnish the final pyrazole-4-carbaldehyde.[4][18]
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- A review on pyrazole: Its synthesis and biological activities. Journal of Advanced Scientific Research.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH).
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
- Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University.
- Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. Asian Journal of Chemistry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH).
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- review of pyrazole compounds' production, use, and pharmacological activity. Journal of Advanced Scientific Research.
- Method for purifying pyrazoles. Google Patents.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 16. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a particular focus on the critical challenge of regioselectivity. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic targets with higher purity and yield.
Introduction: The Regioselectivity Challenge
Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, forming the core of drugs like Celecoxib, Sildenafil, and Tebufenpyrad. The Knorr pyrazole synthesis, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental method for their preparation.[1][2] However, when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, a significant challenge arises: the formation of regioisomeric mixtures.[3][4] These mixtures can be difficult to separate and lead to lower yields of the desired product, complicating downstream applications.[5][6] This guide will dissect the causes of poor regioselectivity and provide robust, evidence-based strategies to control the reaction outcome.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in pyrazole synthesis and why is it a major concern?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl (with groups R1 and R3) and a substituted hydrazine (R-NHNH2), the initial nucleophilic attack by one of the hydrazine nitrogens can occur at either of the two different carbonyl carbons. This leads to two possible pyrazole products. Controlling which isomer is formed is crucial because constitutional isomers can have vastly different pharmacological, toxicological, and material properties. Achieving high regioselectivity simplifies purification, increases the yield of the target molecule, and ensures the correct isomer is advanced in development pipelines.[3][7]
Q2: I'm getting a nearly 1:1 mixture of regioisomers. What is the primary cause?
A: A 1:1 mixture suggests that the two carbonyl groups of your 1,3-dicarbonyl substrate have very similar reactivity towards the incoming hydrazine. This is common when the electronic and steric environments of the two carbonyls are not sufficiently different.[4][5] For instance, if the substituents on the dicarbonyl are sterically and electronically similar, there is little to no inherent preference for the hydrazine to attack one carbonyl over the other. The choice of solvent also plays a critical role; standard protic solvents like ethanol can sometimes level the reactivity of the carbonyls, leading to poor selectivity.[4][5]
Q3: How do the substituents on my 1,3-dicarbonyl compound affect which regioisomer is formed?
A: Substituents have a profound impact based on both electronic and steric effects.
-
Electronic Effects: An electron-withdrawing group (EWG), such as a trifluoromethyl (CF3) group, makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8] Consequently, the initial attack of the hydrazine often occurs at the carbonyl carbon closer to the EWG.
-
Steric Effects: A large, bulky substituent will sterically hinder the approach of the nucleophile to the adjacent carbonyl group. The hydrazine will preferentially attack the less hindered carbonyl carbon.[9][10]
These two effects can be either synergistic or antagonistic. Predicting the outcome requires careful analysis of the specific substrate.
Q4: I'm using methylhydrazine. How does the substituent on the hydrazine influence the reaction?
A: With a substituted hydrazine like methylhydrazine, the two nitrogen atoms have different nucleophilicities. The terminal, primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the substituted, secondary amine (-NHMe). The reaction mechanism typically involves the more nucleophilic nitrogen attacking one of the carbonyl groups first.[11] The subsequent cyclization step then determines the final regiochemistry. The interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity is key.
Q5: My overall yield is very low, even though the conversion appears complete by TLC. What are the common culprits?
A: Low yields in pyrazole synthesis can often be traced back to several factors beyond regioselectivity:[3]
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time. Ensure you are using a fresh or recently purified reagent. Likewise, impurities in the 1,3-dicarbonyl can lead to side reactions.[3]
-
Incomplete Cyclization/Dehydration: The reaction proceeds through a hemiaminal or pyrazoline intermediate. If the final dehydration step to form the aromatic pyrazole ring is inefficient under your conditions, you may be isolating a mixture containing these intermediates.
-
Side Reactions: With certain substrates, side reactions like self-condensation of the dicarbonyl or decomposition under harsh (e.g., strongly acidic or basic) conditions can consume starting material.
-
Work-up and Purification Issues: The product might be more soluble in the aqueous phase than anticipated, or it may degrade on silica gel during chromatography.
Q6: I'm seeing a third spot on my TLC that isn't starting material or either of the expected products. What could it be?
A: An unexpected side product could be a 5-hydroxypyrazoline intermediate.[4][5] This occurs when the cyclized intermediate fails to eliminate water to form the final aromatic pyrazole. This is particularly noticeable in reactions involving fluorinated dicarbonyls. The stability of this intermediate can be influenced by the solvent and reaction temperature.
Section 2: Troubleshooting Guide - Mastering Regioselectivity
This section provides a systematic approach to resolving the most common issue in substituted pyrazole synthesis: the formation of regioisomeric mixtures.
Problem: My reaction produces a mixture of two regioisomers.
This is the quintessential challenge. The key to solving it lies in manipulating the reaction conditions to favor one reaction pathway over the other.
Probable Cause & The Underlying Science
The formation of regioisomers stems from the competition between the two non-equivalent carbonyl groups of the 1,3-dicarbonyl substrate. The initial, and often regiochemistry-determining, step is the nucleophilic attack of the hydrazine.
Solution A: Strategic Solvent Selection
Insight: Standard solvents like ethanol can participate in the reaction by forming hemiacetals with the more reactive carbonyl group. This can "level the playing field" between the two carbonyls, reducing the inherent electronic preference and leading to poor regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly polar, can stabilize intermediates through hydrogen bonding, but are significantly less nucleophilic than ethanol.[4] They do not compete with the hydrazine for attack at the carbonyl centers, thereby amplifying the intrinsic electronic differences between them and dramatically improving regioselectivity.[4][5]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a Trifluoromethyl-1,3-diketone with Methylhydrazine
| Solvent | Temperature (°C) | Ratio of Isomers (Desired:Undesired) | Yield (%) | Reference |
| Ethanol (EtOH) | Reflux | ~1:1.3 | 75 | [4][5] |
| TFE | Room Temp | 85:15 | 90 | [4] |
| HFIP | Room Temp | 97:3 | 92 | [4] |
Experimental Protocol: High-Regioselectivity Pyrazole Synthesis Using HFIP
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2-0.5 M concentration).
-
Reagent Addition: To the stirring solution, add the substituted hydrazine (1.0-1.1 eq) dropwise at room temperature. Safety Note: Hydrazines are toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions in HFIP are often significantly faster than in ethanol, sometimes completing in under an hour.[4]
-
Work-up: Once the starting material is consumed, remove the HFIP under reduced pressure. Note: HFIP is a volatile, corrosive solvent; use a cold trap and ensure your vacuum pump is compatible.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization.
Problem: I cannot separate the two regioisomers by column chromatography.
Probable Cause & The Underlying Science
Regioisomers often have very similar polarities and molecular weights, making their separation by standard chromatographic techniques challenging.[6] Their similar structures lead to comparable interactions with the stationary phase (e.g., silica gel).
Solution: Purification via Acid Salt Crystallization
Insight: Pyrazoles are basic heterocycles due to the pyridine-like nitrogen atom.[12] This basicity can be exploited for purification. By reacting the mixture of isomers with a strong acid, you can form pyrazolium salts. These salts often have significantly different crystal packing energies and solubilities compared to the free bases and, crucially, compared to each other. This difference can be leveraged for selective crystallization.[13]
Workflow: Troubleshooting and Optimization
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- NIH. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central.
- ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- NIH. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- ACS Publications. (2012). Cu(I)-Catalyzed Regioselective Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- NIH. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
- NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central.
- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal.
- NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme.
- ResearchGate. (n.d.). Recent Advances in Nitrogen–Nitrogen Bond Formation. Request PDF.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
- NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central.
- YouTube. (2019). synthesis of pyrazoles. YouTube.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- Semantic Scholar. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Semantic Scholar.
- NIH. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- NIH. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
- Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. mdpi.com [mdpi.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3][4][5] However, their journey from synthesis to application is often hampered by a significant, practical challenge: poor solubility. This guide, designed for scientists at the bench, provides a comprehensive troubleshooting framework to diagnose and overcome solubility issues encountered during the synthesis, purification, and formulation of pyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What intrinsic factors contribute to the poor solubility of my pyrazole derivatives?
A1: The solubility of pyrazole derivatives is governed by a combination of structural and intermolecular factors. The pyrazole ring itself, being aromatic, can lead to low solubility in certain solvents.[6] Key influencers include:
-
Substituents: The nature of the groups attached to the pyrazole ring is critical. Non-polar, lipophilic groups tend to decrease aqueous solubility, while polar functional groups like hydroxyl or amino groups can enhance it.[6][7]
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings, result in high crystal lattice energy.[6] This makes it energetically difficult for solvent molecules to break apart the crystal structure and dissolve the compound.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, it becomes more challenging to solvate.[7]
Q2: How does temperature impact the solubility of pyrazole compounds?
A2: For most organic compounds, including pyrazole derivatives, solubility in organic solvents increases with temperature.[6] The added thermal energy helps overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve more of the compound.[6] This principle is fundamental to techniques like hot filtration and recrystallization.
Q3: Is a co-solvent system a viable strategy for improving solubility during experimental workups?
A3: Absolutely. A co-solvent system, which is a mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent (where it is less soluble), is a highly effective method.[6] This approach allows you to fine-tune the polarity of the solvent mixture to enhance the solubility of your target compound. A common application is in recrystallization, where a compound is dissolved in a minimal amount of a hot "good" solvent, followed by the careful addition of a hot "poor" solvent until turbidity is observed.[8]
Q4: Can pH adjustments be used to solubilize my pyrazole derivative?
A4: Yes, this is a powerful technique, particularly for pyrazoles with ionizable groups. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[6] This is especially useful during aqueous workups. By acidifying the aqueous layer (e.g., with HCl), you can often increase the solubility of a basic pyrazole, facilitating its separation from non-basic impurities.[6] Conversely, if your pyrazole possesses an acidic substituent, raising the pH with a base can form a more soluble salt.[6]
Troubleshooting Guide: Experimental Workflows
This section provides structured guidance for addressing solubility challenges at different stages of your experimental process.
Diagram: Decision Workflow for Solubility Enhancement
Caption: A decision tree for selecting appropriate solubility enhancement strategies.
Issue 1: Unexpected Precipitation During Synthesis or Aqueous Work-up
This common issue arises when changing the solvent environment, for instance, by adding an anti-solvent or during an aqueous extraction, causing the pyrazole intermediate to "crash out" of the solution.
Troubleshooting Steps:
-
Increase the Volume of the Organic Solvent: This can help maintain the compound's concentration below its solubility limit in the organic phase.
-
Select a More Appropriate Organic Solvent: Consult a solvent polarity chart and consider a solvent in which your compound has demonstrated higher solubility. Common solvents for pyrazole synthesis include ethanol, methanol, acetone, toluene, and dichloromethane.[7]
-
Employ a Co-solvent System: The addition of a miscible organic solvent like tetrahydrofuran (THF) or acetone to the extraction mixture can help maintain the solubility of the compound.[6]
-
Perform a Hot Extraction: If your compound is thermally stable, conducting the extraction at an elevated temperature can significantly increase its solubility.[6]
Protocol: pH Adjustment for Extraction of a Basic Pyrazole
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic pyrazole will be protonated, forming a salt that is more soluble in the aqueous layer.
-
Separation: Separate the aqueous layer containing the pyrazole salt from the organic layer, which retains non-basic impurities.
-
Basification and Re-extraction: Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the pyrazole, causing it to precipitate or become less water-soluble. Extract the product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.
Issue 2: Poor Recovery or Separation During Column Chromatography
Poorly soluble compounds can precipitate on the silica gel column, leading to streaking, poor separation, and low recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: For basic pyrazoles, which can strongly adsorb to acidic silica gel, pre-treating the silica with a base like triethylamine or ammonia in methanol can prevent irreversible binding.[6]
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase (C18) silica gel, which may have better compatibility with your compound.[6]
-
Modify the Mobile Phase: Increase the eluting power of your solvent system. Adding a small amount of a highly polar "modifier" solvent, such as methanol or acetic acid, to the mobile phase can help keep your compound dissolved on the column.
-
Explore Alternative Purification Methods: If column chromatography remains problematic, consider other techniques like recrystallization, acid-base extraction, or sublimation.[6]
Issue 3: Challenges in Obtaining High-Quality Crystals for Characterization
Poor solubility can make crystallization difficult, often leading to the formation of amorphous solids, oils, or microcrystalline powders unsuitable for X-ray diffraction.
Troubleshooting Steps:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator to encourage the growth of larger, more ordered crystals.[6]
-
Solvent Layering: Carefully layer a "poor" solvent on top of a solution of your compound in a "good" solvent. Slow diffusion of the poor solvent into the good solvent can induce gradual crystallization.
-
Vapor Diffusion: Place a vial containing a solution of your compound inside a larger sealed container with a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution, promoting crystallization.
-
Address "Oiling Out": If your compound precipitates as an oil, it may be because the solution is supersaturated at a temperature above the compound's melting point.[8] To remedy this, try increasing the solvent volume, allowing the solution to cool more slowly, or using a seed crystal to induce crystallization.[8]
Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Advanced Strategies for Downstream Applications (Formulation)
For drug development professionals, enhancing the solubility of a pyrazole active pharmaceutical ingredient (API) is crucial for achieving desired bioavailability.
Table: Formulation Strategies for Poorly Soluble Pyrazole APIs
| Strategy | Mechanism | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9][10] | Techniques include micronization and nanosuspension.[9][10] Does not change equilibrium solubility. |
| Solid Dispersions | The API is dispersed in a carrier matrix (often a polymer) at a molecular level, converting the crystalline API into a higher-energy amorphous form.[9][10][11][12] | Methods include spray drying and hot-melt extrusion.[11][13][14] Stability of the amorphous form is critical.[15] |
| Salt Formation | Converts the API into a salt form with a different crystal lattice and often higher aqueous solubility.[9][15] | Requires an ionizable functional group on the pyrazole. The choice of counterion is important.[9] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[16][17][18][19][20] | Can improve wetting and dispersion.[18] The concentration must be above the critical micelle concentration (CMC).[19] |
| Lipid-Based Formulations | The API is dissolved in a lipid-based carrier system, such as self-emulsifying drug delivery systems (SEDDS).[9][10] | Can enhance absorption in the gastrointestinal tract.[9] |
| Co-crystallization | Forms a new crystalline structure with a co-former molecule, which can alter the physicochemical properties, including solubility.[7][9] | Requires screening for suitable co-formers. |
Diagram: Impact of pH on Pyrazole Solubility
Caption: The effect of pH on the equilibrium and solubility of a basic pyrazole.
Conclusion
Overcoming the poor solubility of pyrazole intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and having a toolbox of experimental techniques, researchers can effectively troubleshoot solubility issues, leading to more efficient synthesis, purification, and successful downstream applications. This guide serves as a starting point for navigating these challenges, empowering scientists to unlock the full potential of their pyrazole-based molecules.
References
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Pharmaffiliates. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Solubility of Things. (n.d.). Pyrazole.
- Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- SciSpace. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
- International Journal of Pharmaceutical Research & Allied Sciences. (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- Drug Development & Delivery. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
- Wiley Online Library. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- National Center for Biotechnology Information. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (n.d.). Solid dispersion technique to enhance the solubility and dissolution rate of Aripiprazole by fusion method.
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- MDPI. (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- ResearchGate. (2025, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
- RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
- National Center for Biotechnology Information. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
- ResearchGate. (2025, August 6). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
- MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Chemical Problems. (n.d.). SYNTHESIS AND CONVERSION OF PYRAZOLE DERIVATIVES.
- ResearchGate. (n.d.). 501027 PDFs | Review articles in CRYSTALLIZATION.
- ResearchGate. (2025, August 10). Role of Surfactants in Improving Release from Higher Drug Loading Amorphous Solid Dispersions.
- ResearchGate. (2015, April). The Challenges and Limitations of Chemical Analysis of Particulate Pigments of Very Low Solubility. Current Problems in Dermatology, 48, 158-63.
- PubMed. (n.d.). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. tabletscapsules.com [tabletscapsules.com]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a widely used and powerful method for their preparation.[3][4][5] However, like many fundamental organic transformations, it is not without its challenges. The formation of byproducts, particularly regioisomers when using unsymmetrical starting materials, can lead to complex purification challenges and reduced yields, hindering discovery and development timelines.
This guide provides in-depth technical support in a question-and-answer format to address the most common issues encountered during pyrazole synthesis. We will explore the mechanistic origins of byproduct formation and offer field-proven, evidence-based strategies to optimize your reactions for selectivity and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole synthesis?
A1: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the most common byproduct is the undesired regioisomer.[6][7] This occurs because the reaction can proceed via two different pathways, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles, which can be difficult to separate.[6]
Q2: Why does my reaction produce a mixture of regioisomers?
A2: Regioisomer formation is a direct consequence of the two non-equivalent reactive sites on both starting materials. An unsymmetrical 1,3-dicarbonyl has two carbonyl carbons with different electrophilicities. Similarly, a substituted hydrazine has two nitrogen atoms with different nucleophilicities. The initial condensation can occur at either carbonyl group, setting the stage for cyclization to one of two possible pyrazole products. The final ratio of these isomers is highly dependent on reaction conditions.[7]
Q3: Can pH control byproduct formation?
A3: Yes, pH is a critical parameter. The reaction mechanism involves acid-catalyzed imine formation and subsequent cyclization.[4] Under acidic conditions, the reaction is generally faster, but the selectivity can be influenced. Some studies suggest that pH control can be used to favor the formation of a specific isomer by influencing which carbonyl of the dicarbonyl compound is preferentially protonated and activated for nucleophilic attack.[8] Conversely, basic conditions can also be employed, sometimes leading to different regiochemical outcomes.[9]
Q4: I see an unexpected peak in my mass spectrum that doesn't correspond to my product or starting materials. What could it be?
A4: Besides regioisomers, other byproducts are possible. If you are using a hydrazide (R-CO-NH-NH2) as your hydrazine source, you might form an N-acyl pyrazole.[10][11] This can happen if the reaction conditions promote acylation of the newly formed pyrazole ring. Another possibility is the formation of a stable hydroxyl-pyrazolidine intermediate, which is the precursor to the final pyrazole before dehydration.[7] In some cases, this intermediate can be isolated.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor Regioselectivity (Mixture of Isomers)
This is the most frequent challenge in pyrazole synthesis. The goal is to direct the reaction down a single mechanistic pathway.
Possible Causes & Mechanistic Insight
The regiochemical outcome is a kinetic vs. thermodynamic tug-of-war, dictated by the relative reactivity of the two carbonyls in the 1,3-dicarbonyl and the two nitrogens in the substituted hydrazine.
-
Steric Hindrance: A bulky substituent on the hydrazine (e.g., phenylhydrazine) or near one of the carbonyls can sterically direct the initial attack to the less hindered position.
-
Electronic Effects: A strong electron-withdrawing group (like -CF3) can make one carbonyl significantly more electrophilic, promoting initial attack at that site.[12]
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and solvate reaction intermediates differently, thereby altering the activation energies for the competing pathways.
Suggested Solutions
-
Solvent Optimization: This is often the most effective and straightforward parameter to adjust.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[6] Their unique hydrogen-bonding properties can stabilize one transition state over the other, leading to almost exclusive formation of a single isomer.[6]
-
Protic vs. Aprotic: Aprotic polar solvents (like DMSO) can favor one regioisomer, while protic solvents (like ethanol) may favor the other.[12][13] A systematic screen is recommended.
-
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product, which may be a single isomer. Room temperature or even 0 °C can sometimes provide much cleaner results than refluxing.
-
Catalyst Selection:
-
Acid Catalysis: While often necessary, the type and amount of acid can be tuned. Try catalytic amounts of a milder acid like acetic acid before moving to stronger acids like H2SO4 or HCl.
-
Lewis Acid Catalysis: In some systems, Lewis acids like Sc(OTf)3 have been shown to improve yields and potentially influence selectivity.[1]
-
Data-Driven Example: Solvent Effect on Regioselectivity
The following table summarizes data from a study on the reaction of N-methylhydrazine with various 1,3-diketones, highlighting the dramatic improvement in regioselectivity when using fluorinated alcohols.[6]
| 1,3-Diketone Substrate (R1, R2) | Solvent | Ratio of Isomer 1 (5-R1) : Isomer 2 (3-R1) | Total Yield (%) |
| Furyl, CF3 | EtOH | 72 : 28 | 71 |
| Furyl, CF3 | TFE | 94 : 6 | 72 |
| Furyl, CF3 | HFIP | >99 : 1 | 78 |
| Phenyl, CF3 | EtOH | 70 : 30 | 72 |
| Phenyl, CF3 | HFIP | >99 : 1 | 83 |
Data adapted from J. Org. Chem. publication.[6] This clearly demonstrates that switching from ethanol to HFIP can effectively solve the problem of regioisomeric mixtures for these substrates.
Problem 2: Low or No Yield
Possible Causes & Mechanistic Insight
-
Inactive Starting Materials: The 1,3-dicarbonyl may exist predominantly in a non-reactive enol form, or the hydrazine may be degraded.
-
Decomposition: Harsh reaction conditions (high temperature, strong acid) can degrade starting materials or the pyrazole product.
-
Incomplete Dehydration: The final step of the Knorr synthesis is the elimination of water to form the aromatic pyrazole ring.[7] If this step is not efficient, the reaction may stall at the hydroxyl-pyrazolidine intermediate.
Suggested Solutions
-
Activate the Dicarbonyl: Ensure acid catalysis is present to facilitate the condensation. A catalytic amount of a strong acid like sulfuric acid is often used.[4]
-
Check Hydrazine Quality: Hydrazine and its derivatives can be sensitive to air and moisture. Use a fresh bottle or purify stored material if necessary.
-
Facilitate Dehydration: If you suspect the reaction is stalling at the intermediate stage, increasing the temperature or adding a dehydrating agent might help drive the reaction to completion. However, be cautious as this can also promote byproduct formation. A Dean-Stark trap can be effective for removing water in higher-boiling solvents like toluene.
-
Alternative Synthetic Routes: If the Knorr synthesis consistently fails, consider alternative methods like those involving hydrazones and nitroolefins or [3+2] cycloadditions of diazo compounds.[14][15]
Visualizing the Challenge: Regioisomer Formation
The diagram below illustrates the critical branch point in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, leading to the formation of two distinct regioisomers.
Caption: Competing pathways in pyrazole synthesis.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP
This protocol is adapted from methodologies proven to maximize regioselectivity for challenging substrates.[6]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.1 M solution. Stir until the dicarbonyl is fully dissolved.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization. Recrystallization from an ethanol/water mixture is often effective.[16]
Troubleshooting Workflow
When an unexpected result is obtained, a systematic approach is crucial.
Caption: Systematic workflow for troubleshooting pyrazole synthesis.
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. (1969). Journal of the Chemical Society C: Organic. [Link]
- CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]
- Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. (2019).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014).
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Knorr Pyrazole Synthesis. Merck Index. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers. [Link]
- Pyrrole synthesis. Organic Chemistry Portal. [Link]
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. [Link]
- THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Organic Syntheses. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
- Method for purifying pyrazoles.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2018). Molecules. [Link]
- Influence of catalyst proportion on the synthesis of pyranopyrazole. (2025).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules. [Link]
- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2011). Journal of Medicinal Chemistry. [Link]
- Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). RSC Advances. [Link]
- Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). RSC Advances. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring Pyrazole Reaction Progress
Welcome to the technical support center for monitoring pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure you can confidently monitor your reaction progress, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Technique Selection
Choosing the right analytical tool is the first step toward successful reaction monitoring. This section addresses common questions to help you select the most appropriate technique for your specific pyrazole synthesis.
Q1: What is the first-line technique I should use for a quick check of my pyrazole reaction?
For rapid, qualitative monitoring of most pyrazole syntheses, Thin-Layer Chromatography (TLC) is the recommended initial technique.[1][2] It is a cost-effective and straightforward method to quickly assess the consumption of starting materials and the formation of the pyrazole product. By spotting the starting material, a co-spot (a mix of starting material and reaction mixture), and the reaction mixture on the same plate, you can visually track the progress of the reaction.[3]
Q2: My starting material and product have very similar polarities. How do I choose the right chromatographic method?
When dealing with compounds of similar polarity, achieving good separation on TLC can be challenging.[4] In such cases, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC offers significantly higher resolution and efficiency compared to TLC, allowing for the separation of closely related compounds.[5][6] You can optimize the separation by carefully selecting the column (e.g., C18 for reverse-phase) and mobile phase composition.[7]
Q3: When should I opt for NMR over chromatographic techniques for reaction monitoring?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring, particularly when you need quantitative data without the need for calibration curves for each component.[8][9][10] Quantitative NMR (qNMR) allows for the direct determination of the concentration of reactants and products in the reaction mixture by comparing the integral of their characteristic peaks to that of an internal standard of known concentration.[9][11] NMR is also invaluable for identifying unexpected intermediates or byproducts, providing structural information that chromatographic techniques alone cannot.[10]
Q4: I am working with volatile pyrazoles. Which technique is most suitable?
For volatile and thermally stable pyrazoles, Gas Chromatography (GC) is an excellent choice.[12] Coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification of the components in your reaction mixture.[12][13] The high resolution of capillary GC columns allows for the separation of isomers that may be difficult to resolve by other techniques.[12]
Q5: Can I use Mass Spectrometry (MS) alone to monitor my reaction progress?
While Mass Spectrometry is a powerful tool for identifying compounds by their mass-to-charge ratio, it is not typically used as a standalone technique for reaction monitoring. MS is most effective when coupled with a separation technique like GC or HPLC (GC-MS, LC-MS). This combination allows for the separation of the reaction mixture components before they enter the mass spectrometer, ensuring that the mass spectra are obtained for individual compounds. Direct infusion MS can be used for a quick check for the presence of the desired product mass, but it does not provide information about the relative amounts of reactants and products.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for monitoring pyrazole reactions. Here are solutions to some common problems you might encounter.
Q1: My spots are streaking on the TLC plate. What are the common causes and solutions?
Spot streaking is a common issue that can obscure the results of your TLC analysis.[14][15]
-
Cause: The sample is too concentrated.
-
Cause: The compound is highly polar and interacts strongly with the silica gel.
-
Solution: Add a small amount of a polar solvent like methanol to your eluent system to help move the spot up the plate. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.[3]
-
-
Cause: The compound is unstable on the silica gel.
-
Solution: Run the TLC plate quickly and visualize it immediately. In some cases, using a different stationary phase, like alumina or reverse-phase plates, may be necessary.[4]
-
Q2: I can't get good separation between my starting material and pyrazole product spots. What should I try?
Poor separation can make it difficult to determine if your reaction is complete.[4]
-
Solution 1: Change the solvent system. The polarity of the eluent is crucial for good separation. If your spots are too close together, try a solvent system with a different polarity. Experiment with different ratios of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane).[3]
-
Solution 2: Try a different solvent. Sometimes, changing one of the solvents in your eluent system can significantly alter the separation. For example, replacing ethyl acetate with diethyl ether or dichloromethane can change the interactions between your compounds and the stationary phase.
-
Solution 3: Use a co-spot. Always run a co-spot (a mixture of your starting material and reaction mixture) to help differentiate between the starting material and the product, especially when their Rf values are very close.[3]
Q3: My spots are not visible under the UV lamp. What are my options for visualization?
Many organic compounds, including some pyrazoles, do not absorb UV light and will be invisible on a TLC plate with a fluorescent indicator.[3]
-
Solution 1: Iodine Staining. Place the dried TLC plate in a chamber containing a few crystals of iodine.[16][17] Many organic compounds will form a temporary colored complex with iodine vapor, appearing as brown spots.[16][18]
-
Solution 2: Permanganate Stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for compounds that can be oxidized, such as those with double bonds or alcohol functional groups. The spots will appear as yellow-brown spots on a purple background.[16]
-
Solution 3: Anisaldehyde or Vanillin Stains. These stains are useful for a wide range of functional groups and often produce different colors for different compounds, which can aid in identification.[16][18] Heating the plate after dipping it in the stain is usually required for the spots to appear.[18]
| Stain | Preparation | Visualization | Best for |
| Iodine | A few crystals of I2 in a sealed chamber. | Brown spots on a light brown background. | Unsaturated and aromatic compounds.[18] |
| Potassium Permanganate | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. | Yellow-brown spots on a purple background. | Oxidizable functional groups (alkenes, alkynes, alcohols).[16] |
| p-Anisaldehyde | 135mL absolute ethanol, 5mL concentrated H2SO4, 1.5mL glacial acetic acid, 3.7mL p-anisaldehyde. | Various colored spots upon heating. | Nucleophilic compounds.[18] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantitative analysis and for separating complex mixtures. Here’s how to troubleshoot common issues.
Q1: I'm seeing peak tailing for my pyrazole analyte. How can I improve peak shape?
Peak tailing is a form of peak asymmetry that can affect the accuracy of integration and resolution.[19]
-
Cause: Secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing.
-
Solution: Add a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase to block the active silanol groups. Alternatively, using a lower pH mobile phase can protonate the silanol groups and reduce these interactions.
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of your sample or the injection volume.[19]
-
-
Cause: Column contamination or degradation.
Q2: My retention times are drifting between injections. What is causing this instability?
Inconsistent retention times can make it difficult to identify peaks and obtain reliable quantitative data.
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when using gradient elution.
-
-
Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a multi-solvent mobile phase, ensure the pump is mixing the solvents accurately.
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Q3: I suspect my pyrazole product is co-eluting with a byproduct. How can I confirm this and achieve separation?
Co-elution can lead to inaccurate quantification and misidentification of compounds.
-
Solution 1: Change the mobile phase composition. Altering the ratio of your solvents or changing one of the solvents can affect the selectivity of the separation and resolve the co-eluting peaks.
-
Solution 2: Change the column. If changing the mobile phase is not effective, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Solution 3: Use a photodiode array (PDA) detector. A PDA detector can acquire the UV-Vis spectrum of each peak. If a peak is not pure, the spectrum will change across the peak, indicating the presence of more than one compound.
Q4: Why am I seeing a high backpressure in my HPLC system during analysis?
High backpressure can damage the pump and the column.
-
Cause: Blockage in the system.
-
Solution: Systematically check for blockages, starting from the detector and moving backward to the pump. A common source of blockage is a clogged column frit. You can try back-flushing the column to dislodge any particulate matter.
-
-
Cause: Precipitated buffer in the mobile phase.
-
Solution: Ensure that the buffer is fully dissolved in the mobile phase and that the mobile phase composition does not cause the buffer to precipitate.
-
-
Cause: High mobile phase viscosity.
-
Solution: If possible, use a less viscous mobile phase or increase the column temperature to reduce the viscosity.
-
Troubleshooting Guide: Gas Chromatography (GC)
GC is ideal for volatile pyrazoles. Here’s how to handle common challenges.
Q1: My pyrazole seems to be decomposing in the GC inlet. How can I prevent this?
Thermal decomposition can lead to the loss of your analyte and the appearance of degradation products in your chromatogram.
-
Solution 1: Lower the inlet temperature. Use the lowest possible inlet temperature that still allows for efficient volatilization of your sample.
-
Solution 2: Use a deactivated inlet liner. Active sites in the inlet liner can catalyze decomposition. Use a deactivated liner and replace it regularly.
-
Solution 3: Derivatize your analyte. If your pyrazole has active protons (e.g., an N-H group), derivatization can make it more volatile and thermally stable.
Q2: I'm observing broad or tailing peaks for my pyrazole. What are the likely causes?
Poor peak shape in GC can be caused by several factors.
-
Cause: Active sites in the column.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be old and need to be replaced.
-
-
Cause: Slow injection speed.
-
Solution: Ensure the injection is performed quickly to introduce the sample as a narrow band onto the column.
-
-
Cause: The column is not suitable for your analyte.
-
Solution: Ensure you are using a column with the appropriate stationary phase for your pyrazole derivatives. For many pyrazoles, a mid-polarity column is a good starting point.[12]
-
Q3: How do I choose the right GC column for my specific pyrazole derivatives?
The choice of GC column is critical for achieving good separation.
-
For general-purpose analysis of pyrazoles: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a good starting point.[12] This type of column offers good selectivity for a wide range of compounds.
-
For more polar pyrazoles: A column with a higher percentage of phenyl substitution or a cyanopropyl-based stationary phase may provide better peak shape and resolution.
-
For isomeric separation: A longer column or a column with a thinner film thickness can improve resolution.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural and quantitative information. Here’s how to overcome common hurdles.
Q1: The proton signals of my starting material and pyrazole product are overlapping. What can I do to resolve them?
Signal overlap can make it difficult to accurately integrate peaks and determine the reaction conversion.[22]
-
Solution 1: Use a higher field NMR spectrometer. A higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Solution 2: Change the solvent. The chemical shifts of protons can be sensitive to the solvent. Acquiring the spectrum in a different deuterated solvent may shift the signals enough to resolve them.
-
Solution 3: Use 2D NMR. A 2D NMR experiment, such as a COSY or HSQC, can help to resolve overlapping signals by spreading them into a second dimension.[23][24][25][26]
Q2: I'm trying to calculate the conversion rate using 1H NMR, but my integration values are inconsistent. Why?
Accurate integration is crucial for quantitative NMR (qNMR).[9]
-
Cause: Poor phasing or baseline correction.
-
Solution: Carefully phase the spectrum and ensure the baseline is flat before integrating the peaks.
-
-
Cause: Incomplete relaxation of the nuclei.
-
Solution: Ensure that the relaxation delay (d1) is long enough to allow all the protons to fully relax between scans. A good starting point is a d1 of at least 5 times the longest T1 of the protons you are integrating.
-
-
Cause: The internal standard is not suitable.
-
Solution: Choose an internal standard that has a simple spectrum with a peak that is well-resolved from the signals of your reactants and products, is stable under the reaction conditions, and does not react with any of the components in the mixture.
-
Q3: How can 2D NMR techniques help in monitoring complex pyrazole reactions?
2D NMR can be a powerful tool for analyzing complex reaction mixtures.[23][24][25]
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, which can be useful for assigning signals in crowded regions of the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can be invaluable for confirming the structure of your pyrazole product and identifying any byproducts.
Advanced Topics & Workflows
Workflow Diagram: Selecting the Optimal Analytical Technique
This decision tree can guide you in choosing the most appropriate analytical technique for your pyrazole reaction monitoring needs.
Caption: A decision tree for selecting the optimal analytical technique.
Data Interpretation: A Multi-faceted Approach
For a comprehensive understanding of your pyrazole synthesis, it is often beneficial to use a combination of analytical techniques. For example, you might use TLC for rapid, routine monitoring, and then use HPLC-MS to confirm the identity and purity of your final product. qNMR can provide accurate yield determination without the need for an isolated product. By correlating the data from these different techniques, you can build a more complete picture of your reaction's progress and outcome.
References
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- PubMed. (2011, November 15). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Shimadzu. Abnormal Peak Shapes.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- kluedo - RPTU. Quantitative NMR methods for reaction and process monitoring.
- The Royal Society of Chemistry. (2014, March 24). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined.
- RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
- Benchchem. A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.
- ResearchGate. (2025, May 14). Analysis of Complex Reacting Mixtures by Time-Resolved 2D NMR.
- Mestrelab Resources. What is qNMR and why is it important?.
- PubMed. (2015, January 20). Analysis of complex reacting mixtures by time-resolved 2D NMR.
- PubMed. (2022, February 5). Ultrafast 2D NMR for the analysis of complex mixtures.
- International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- SEPARATION SCIENCE PLUS. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Chemical Communications (RSC Publishing). (2022, December 2). NMR methods for the analysis of mixtures.
- European Pharmaceutical Review. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
- MilliporeSigma. TLC Visualization Methods.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder, Organic Chemistry.
- JACS Au - ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR.
- Searle Separations Department. Thin Layer Chromatography.
- Analytical Chemistry - ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- EPFL. TLC Visualization Reagents.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Journal of Chemical and Pharmaceutical Research. Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from Journal of Chemical and Pharmaceutical Research.
- Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- PubMed Central. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- University of Ottawa. Nitrogen NMR.
- SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
- PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- PubMed Central. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- Asian Pacific Journal of Health Sciences. (2023, March 13). Development and Validation of RP-HPLC for Estimation of Brexpiprazole in Bulk Drugs. Retrieved from Asian Pacific Journal of Health Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of complex reacting mixtures by time-resolved 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ultrafast 2D NMR for the analysis of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F [pubs.rsc.org]
Technical Support Center: Stability and Handling of Pyrazole-4-carbaldehydes
Welcome to the Technical Support Center for pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during the storage and handling of this important class of heterocyclic aldehydes. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format to ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, detailing the probable causes rooted in the chemical nature of pyrazole-4-carbaldehydes and providing actionable, step-by-step solutions.
Issue 1: I observe a decrease in the purity of my solid pyrazole-4-carbaldehyde sample over time, even when stored in the freezer.
Question: My solid sample of 1H-pyrazole-4-carbaldehyde, which was >98% pure upon arrival, now shows a significant peak corresponding to pyrazole-4-carboxylic acid in my HPLC analysis after a few months of storage at -20°C. What is happening and how can I prevent this?
Answer:
This is a classic case of oxidation . The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), a common degradation pathway for many aldehydes.[1][2] The pyrazole ring, being an electron-rich heterocycle, can further influence the reactivity of the aldehyde group.
Causality Explained:
-
Air Exposure: The primary culprit is atmospheric oxygen. Even in a seemingly well-sealed container, repeated openings and closings can introduce sufficient oxygen to cause slow oxidation over time.
-
Temperature Fluctuations: While freezer storage is generally recommended, temperature fluctuations, especially if the container is not properly sealed, can lead to condensation, and the presence of moisture can sometimes facilitate oxidative processes.
Step-by-Step Troubleshooting and Prevention:
-
Inert Atmosphere Storage: For long-term storage, it is crucial to store pyrazole-4-carbaldehydes under an inert atmosphere.[3]
-
Protocol: Carefully transfer the solid into a vial, flush the headspace with a gentle stream of an inert gas like argon or nitrogen for 1-2 minutes, and then quickly seal the vial with a tight-fitting cap with a PTFE liner. For added protection, you can wrap the cap with Parafilm®.
-
-
Aliquotting: If you need to use the compound frequently, it is best practice to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to air and moisture each time you need to weigh out a sample.
-
Proper Container Selection: Use amber glass vials to protect against potential photodegradation, another possible stress factor.[4]
-
Consistent Cold Storage: Maintain a consistent storage temperature of 2-8°C as recommended by many suppliers. Avoid repeated freeze-thaw cycles.
Workflow for Optimal Storage:
Caption: Workflow for optimal storage of pyrazole-4-carbaldehydes.
Issue 2: My reaction is failing, and I suspect the pyrazole-4-carbaldehyde in solution has degraded.
Question: I prepared a stock solution of a substituted pyrazole-4-carbaldehyde in DMSO for a high-throughput screen. After a week, the results are inconsistent, and I see some discoloration in my stock solution. What could be the cause?
Answer:
Solutions of pyrazole-4-carbaldehydes, especially in solvents like DMSO, can be less stable than the solid material. The observed discoloration and inconsistent results are likely due to degradation. Besides oxidation, other potential pathways in solution include photodegradation and polymerization .
Causality Explained:
-
Oxidation in Solution: The increased mobility of molecules in a solution can accelerate the rate of oxidation if dissolved oxygen is present.
-
Photodegradation: Aromatic and heterocyclic aldehydes can be sensitive to light, which can trigger photochemical reactions leading to a variety of byproducts.[5][6]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, which can be catalyzed by trace impurities, light, or heat.[7][8][9] This can lead to the formation of oligomeric or polymeric materials, which may be colored.
Step-by-Step Troubleshooting and Prevention:
-
Freshly Prepare Solutions: The most reliable practice is to prepare solutions of pyrazole-4-carbaldehydes immediately before use.
-
Solvent Choice: If a stock solution is necessary, consider the solvent carefully. While DMSO is a common solvent, its quality and water content can influence stability. Anhydrous solvents are preferable.
-
Degas Solvents: To minimize oxidation, degas the solvent before preparing the solution. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Short-Term Storage of Solutions: If short-term storage is unavoidable, store the solution under an inert atmosphere at 2-8°C. However, be aware that some aldehydes can be more prone to polymerization at lower temperatures. It is advisable to visually inspect for any precipitation or changes before use.
Experimental Protocol: Quick Purity Check by TLC
If you suspect degradation in your solution, a quick check by Thin Layer Chromatography (TLC) can be informative.
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spot Samples: Spot a small amount of your current solution, a freshly prepared solution (if possible), and the solid starting material dissolved in a suitable solvent.
-
Develop Plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to develop the plate.
-
Visualize: Visualize the spots under a UV lamp (254 nm). The appearance of new spots or streaking in the lane of the stored solution compared to the fresh sample is indicative of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid pyrazole-4-carbaldehydes?
A1: The ideal long-term storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or stored in the dark), and at a constant temperature of 2-8°C.[3]
Q2: Can I store pyrazole-4-carbaldehydes at room temperature?
A2: While short-term storage at room temperature during shipping is generally acceptable for many derivatives, long-term storage at ambient temperature is not recommended due to the increased risk of oxidation, polymerization, and potential photodegradation.[3]
Q3: My pyrazole-4-carbaldehyde has turned from a white powder to a yellowish or brownish solid. Is it still usable?
A3: A change in color is a strong indicator of degradation. The compound has likely undergone some degree of oxidation or polymerization.[9] Before using it in a critical experiment, you should re-analyze its purity by methods such as HPLC, NMR, or LC-MS. If the purity is no longer acceptable for your application, it is best to use a fresh batch.
Q4: Are N-substituted pyrazole-4-carbaldehydes more or less stable than the NH-pyrazole parent compound?
A4: The stability can be influenced by the nature of the substituent on the pyrazole ring. N-alkylation prevents tautomerism and can alter the electronic properties of the ring, which may in turn affect the reactivity of the aldehyde group. However, general stability trends are difficult to predict without specific experimental data for each derivative. The fundamental principles of protecting the aldehyde from air, light, and moisture remain crucial for all derivatives.
Q5: What analytical techniques are best for assessing the stability of pyrazole-4-carbaldehydes?
A5: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the purity of the main compound and detecting the formation of degradation products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information and can be used to quantify the purity of the bulk material. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals can indicate degradation.
Data Summary: Key Stability Factors and Recommendations
| Parameter | Risk Factor | Recommended Action |
| Atmosphere | Oxygen | Store under an inert atmosphere (Argon or Nitrogen). |
| Temperature | High temperatures, fluctuations | Store at a consistent 2-8°C. |
| Light | UV and visible light | Store in amber vials or in the dark. |
| Moisture | Water | Use anhydrous solvents and store in a dry environment. |
| Storage Form | Solutions | Prepare solutions fresh; if stored, do so for short periods under inert gas at 2-8°C and protected from light. |
Visualizing Degradation Pathways
The primary degradation pathways for pyrazole-4-carbaldehydes are oxidation and polymerization.
Caption: Major degradation pathways for pyrazole-4-carbaldehydes.
References
- Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules, 2(4), 414-417.
- Request PDF. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes.
- Liu, Y., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation.
- Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
- Vogl, O. (2000). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2293-2299.
- Semantic Scholar. (2000). Addition polymers of aldehydes.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
- Plakogiannis, F. M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Asian Journal of Chemistry. (2015). Oxidation Reaction of 4-Carboxaldehyde-5-amino Pyrazole in Olive Reversed Microemulsions Catalyzed by Phase Transfer Catalyst.
- PubMed. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- ResearchGate. (n.d.). Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution.
- J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde | 35344-95-7.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ACS Publications. (2023). Photocatalytic One-Pot Conversion of Aldehydes to Esters and Degradation of Rhodamine B Dye Using Mesoporous Graphitic Carbon Nitride.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Royal Society of Chemistry. (n.d.). Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes.
- Capot Chemical. (2025). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
- PubMed. (2024). Insight Into the Degradation Pathways of an AAV9.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of Pyrazoles
For immediate assistance, please navigate to the relevant section:
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for this important class of reactions. Pyrazoles are key structural motifs in many pharmaceuticals, making their efficient functionalization a critical aspect of modern synthetic chemistry.[1][2]
Optimizing catalyst loading is a crucial parameter for a successful, cost-effective, and scalable cross-coupling reaction.[3][4] Too little catalyst can lead to sluggish or incomplete reactions, while an excess can result in unwanted side reactions and complicate purification.[5] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling of a bromopyrazole is giving low to no yield. I'm using 1 mol% of a standard palladium catalyst. What should I try first?
Answer:
Low conversion in Suzuki-Miyaura couplings of pyrazoles is a common issue. Before immediately increasing the catalyst loading, consider the following factors that are often the root cause:
-
Catalyst Inhibition by Pyrazole: Pyrazoles can act as N-heterocyclic ligands and coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Solution: Switch to a catalyst system known to be effective for heteroaromatic substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and prevent catalyst inhibition.[6][7] Consider using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, for reliable generation of the active LPd(0) species.[5][8]
-
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent.
-
Solution: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water or toluene/water.[9] If you suspect your functional groups are incompatible with a strong base, consider a milder option like K₃PO₄.[9] Ensure your solvents are anhydrous and properly degassed, as oxygen can lead to side reactions and water content can affect catalyst activity.[6]
-
-
Reaction Temperature: Some pyrazole substrates, particularly less reactive ones, may require higher temperatures to facilitate oxidative addition.[6]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. However, be aware that excessive heat can lead to catalyst decomposition.
-
If after addressing these points the reaction still fails, a modest increase in catalyst loading to 2-3 mol% can be attempted. For particularly challenging substrates, loadings up to 5 mol% may be necessary.[3]
Question 2: I'm performing a Buchwald-Hartwig amination on a 4-halopyrazole and observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often exacerbated by certain conditions. Here’s a systematic approach to troubleshoot this issue:
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired C-N bond-forming reductive elimination over competing pathways like β-hydride elimination which can lead to hydrodehalogenation.[10] Ligands like tBuDavePhos have been shown to be effective for C-N coupling at the C4 position of pyrazoles.[1][11]
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Solution: Strong bases like NaOtBu are often used, but if hydrodehalogenation is an issue, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.[9] Ensure you are using the correct stoichiometry of the base.
-
-
Lowering Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.
-
Solution: If your desired reaction has a reasonable rate at a lower temperature, try reducing it. This may require a longer reaction time to achieve full conversion.
-
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes contribute to side reactions.
-
Solution: Once other parameters are optimized, you can try slightly decreasing the catalyst loading to see if it reduces the amount of hydrodehalogenation product.
-
Below is a troubleshooting workflow for this specific issue:
Troubleshooting Hydrodehalogenation in Pyrazole Buchwald-Hartwig Amination
Question 3: My Sonogashira coupling with a 4-iodopyrazole shows no conversion. What are the primary factors to investigate?
Answer:
A complete lack of conversion in a Sonogashira coupling of a pyrazole substrate often points to a few critical issues:
-
Catalyst Inactivation: As with other cross-couplings, the pyrazole nitrogen can inhibit the palladium catalyst.[6]
-
Solution: Ensure you are using a suitable ligand system. Bulky, electron-rich phosphine ligands or NHC ligands are good starting points.[6]
-
-
Reagent Quality: The Sonogashira reaction is particularly sensitive to the quality of the reagents.
-
Copper Co-catalyst: While often beneficial, the copper(I) co-catalyst can sometimes be detrimental.
-
Solution: If significant alkyne homocoupling is observed, try running the reaction under copper-free conditions. This may require a higher palladium catalyst loading and a different base/solvent system.
-
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may need heating to facilitate the oxidative addition step.[6]
-
Solution: Cautiously increase the reaction temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing catalyst loading.
Question 4: What is a typical starting catalyst loading for a pyrazole cross-coupling reaction screen?
Answer:
A good starting point for screening catalyst loading in pyrazole cross-coupling reactions is typically between 1-2 mol% for the palladium source. For many common transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations, this range is often sufficient to observe product formation if the other reaction conditions are suitable.[9] For more challenging reactions, such as C-H activation, a higher initial loading of 5-10 mol% may be necessary.[12][13]
| Reaction Type | Typical Starting Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | 1 - 3 | Can often be reduced to <1% upon optimization. |
| Buchwald-Hartwig Amination | 1 - 5 | Highly dependent on the amine and pyrazole halide.[1][10] |
| Sonogashira | 0.5 - 2.5 | Copper co-catalyst can influence the required Pd loading.[6] |
| Heck | 1 - 5 | Ligand choice is critical for efficiency.[14] |
| C-H Activation | 5 - 10 | Often requires higher loadings due to the inertness of the C-H bond.[12][13] |
Question 5: Is it always better to increase the catalyst loading for a slow reaction?
Answer:
Not necessarily. While increasing the catalyst loading can sometimes improve the rate of a sluggish reaction, it's often more effective to first optimize other reaction parameters. Excessively high catalyst concentrations can lead to unwanted side reactions, such as homocoupling, and can make product purification more difficult due to residual catalyst.[5] It also increases the overall cost of the synthesis. Optimization is key to finding the most efficient and economical catalyst concentration.
Question 6: How does the choice of ligand affect the optimal catalyst loading?
Answer:
The ligand is a critical component of the catalyst system and has a significant impact on the optimal loading. The ligand stabilizes the active catalytic species and influences its reactivity.[5]
-
Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can stabilize the palladium center, leading to a longer catalyst lifetime and allowing for lower catalyst loadings.[5]
-
Bidentate phosphine ligands (e.g., BINAP, DPPF) can prevent the formation of inactive palladium dimers, which can speed up the reaction and allow for lower catalyst loadings.[10]
The optimal palladium-to-ligand ratio is also crucial. A ratio of 1:1 to 1:1.2 is often ideal, as excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[5]
Interplay of Catalyst System Components on Reaction Outcome
Question 7: When should I consider using a pre-catalyst?
Answer:
Pre-catalysts are generally more stable than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂. They provide a more reliable and efficient generation of the active LPd(0) species.[5][8] Consider using a pre-catalyst when:
-
You are working with complex or sensitive substrates.
-
Reproducibility is critical.
-
You are trying to achieve very low catalyst loadings.
Buchwald's G3 and G4 pre-catalysts are popular choices for phosphine-ligated systems, while PEPPSI-type pre-catalysts are effective for NHC-ligated systems.[8]
Reference Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromopyrazole
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a 4-Chloropyrazole
-
In a glovebox or under a positive flow of an inert gas, add the 4-chloropyrazole (1.0 eq.), the amine (1.2 eq.), and a strong base (e.g., NaOtBu, 1.3 eq.) to a vial.
-
Add the palladium pre-catalyst (e.g., tBuDavePhos-Pd-G3, 1-3 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
- NIH. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
- ResearchGate. (2013). (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- ACS Publications. (2024). Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing....
- NIH. (n.d.).
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- NIH. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- ResearchGate. (2004).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.).
- Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- ACS Publications. (n.d.).
- ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MDPI. (2020).
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Chemistry LibreTexts. (2023). Heck Reaction.
- SciELO. (n.d.).
- ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide.
- ResearchGate. (2025).
- ACS Publications. (2017).
- PMC - NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development.
- MDPI. (n.d.).
- Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide.
- MDPI. (n.d.).
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Reaction Work-up Procedures
Welcome to the technical support guide for the Vilsmeier-Haack (V-H) reaction, a cornerstone transformation for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] While the reaction itself is robust, the success of the synthesis often hinges on a well-executed work-up procedure. The hydrolysis of the intermediate iminium salt is a critical step that, if mishandled, can lead to diminished yields, product decomposition, or purification nightmares.[1][3][4]
This guide is structured to provide direct, actionable advice for researchers encountering specific issues during the work-up phase. We will move from common problems and their solutions to frequently asked questions, providing a foundational understanding of the principles governing each step.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses the most common challenges encountered after the Vilsmeier-Haack reaction is deemed complete.
Question: My reaction mixture turned into an intractable tar upon adding water. What happened and can it be salvaged?
Answer: This is a frequent and frustrating issue, almost always pointing to an uncontrolled quenching process.
-
Causality: The hydrolysis of the Vilsmeier-iminium intermediate and the neutralization of acidic byproducts (from POCl₃) are highly exothermic.[5] When the reaction mixture is quenched too quickly or without sufficient cooling, localized "hot spots" can cause polymerization and decomposition of your electron-rich substrate and product, resulting in tar formation.[6]
-
Preventative Protocol:
-
Prepare the Quenching Vessel: Before stopping the reaction, prepare a separate beaker with a substantial amount of crushed ice and water (or an ice-cold buffer solution). Ensure you have a stir bar in this beaker and it is stirring vigorously on a stir plate.
-
Slow, Controlled Addition: Add your reaction mixture slowly, dropwise or in a thin stream, to the vortex of the vigorously stirring ice-water. Never add water to the reaction mixture.
-
Temperature Monitoring: Keep a thermometer in the quenching vessel. The temperature should be maintained below 20°C, and ideally closer to 0-10°C, by adding more ice if necessary.[5]
-
-
Salvage Operation: Unfortunately, salvaging a fully tarred reaction is often impossible. If only partial oiling-out has occurred, you can attempt to dilute the mixture significantly with your extraction solvent and water, but yields will likely be very low. The best solution is prevention.
Question: My yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What should I investigate?
Answer: Low conversion points to issues with either the reaction itself or premature termination during the work-up.
-
Causality & Solutions:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from DMF and POCl₃.[7][8] Old or wet DMF can contain dimethylamine from decomposition, which can interfere with the reaction.[9] Similarly, POCl₃ can hydrolyze over time.
-
Action: Always use fresh, anhydrous DMF and high-quality POCl₃. Consider using a new, sealed bottle if you suspect contamination.
-
-
Insufficient Activation: The V-H reaction is an electrophilic aromatic substitution; it works best on electron-rich systems like phenols, anilines, pyrroles, and furans.[10][11] If your substrate is only moderately activated, the reaction may be sluggish.
-
Action: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[6]
-
-
Premature Hydrolysis: If the intermediate iminium salt is not fully formed or has not completely reacted with the arene, the work-up will simply hydrolyze the unreacted Vilsmeier reagent and leave your starting material untouched.
-
Question: My product seems to be decomposing during neutralization or extraction. How can I protect it?
Answer: Aromatic aldehydes can be sensitive, particularly to strong bases. The standard work-up must be adapted for delicate products.
-
Causality: The crude reaction mixture is strongly acidic. Neutralization with strong bases like sodium hydroxide can create localized areas of high pH, which can promote side reactions such as Cannizzaro-type disproportionations or aldol condensations, especially if the product is not sterically hindered.
-
The Buffered Work-up Solution:
-
Avoid Strong Bases: Instead of NaOH or KOH, use a milder base for neutralization. A saturated aqueous solution of sodium acetate is an excellent choice as it buffers the solution to a weakly acidic/neutral pH (around 6-8).[5][7] Sodium bicarbonate is another effective option.
-
Temperature Control: As always, perform the neutralization at low temperatures (0-10°C) to dissipate any heat generated.
-
Efficient Extraction: Once neutralized, immediately extract your product into a suitable organic solvent to remove it from the aqueous environment. Do not let the neutralized mixture sit for extended periods.
-
Vilsmeier-Haack Work-up Decision Workflow
The following diagram outlines a logical decision-making process for troubleshooting common work-up issues.
Caption: Troubleshooting Decision Tree for V-H Work-up.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of the aqueous work-up in a Vilsmeier-Haack reaction? The work-up serves two primary functions: 1) Hydrolysis: It converts the electrophilic iminium ion intermediate, which is formed after the Vilsmeier reagent attacks the aromatic ring, into the final aldehyde or ketone product.[1][3][8] 2) Neutralization and Removal: It neutralizes the acidic byproducts of the reaction (e.g., phosphoric acid from POCl₃) and allows for the separation of the water-soluble inorganic salts from the organic product.
Q2: How do I choose the right organic solvent for extraction? The choice depends on the polarity and solubility of your product.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent for moderately polar aromatic aldehydes.
-
Dichloromethane (DCM): Effective for a wide range of products, but can sometimes form emulsions.
-
Diethyl Ether (Et₂O): Suitable for less polar products. Be aware of its high volatility and flammability.
-
Avoid Alcohols: Do not use alcohols (e.g., ethanol, methanol) as they are miscible with water.
Q3: My product is a solid that precipitates upon quenching. Is extraction necessary? If a clean, crystalline solid precipitates directly from the neutralized aqueous mixture, you may be able to isolate it by simple filtration.[5]
-
Self-Validation: Always check the purity of the filtered solid by TLC and/or ¹H NMR.
-
Procedure: After filtration, wash the solid thoroughly with cold water to remove any trapped inorganic salts. A final wash with a cold, non-polar solvent (like hexanes or cold diethyl ether) can help remove organic impurities before drying. If the solid is not pure, it should be redissolved in an appropriate solvent, extracted, and purified by standard methods (e.g., column chromatography, recrystallization).
Q4: What are the best practices for purifying the crude product? The purification method depends on the physical state and purity of the crude material.
| Purification Method | Best Suited For | Key Considerations |
| Recrystallization | Crystalline solids with relatively high purity (>85-90%). | Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. |
| Silica Gel Chromatography | Oily products or solids contaminated with impurities of different polarity. | Aromatic aldehydes are moderately polar; a typical eluent system is a gradient of ethyl acetate in hexanes. |
| Distillation | Low-boiling, thermally stable liquid products. | Not commonly used for the often high-boiling aromatic aldehydes, as decomposition can occur. |
Standardized Experimental Protocol: General Work-up
This protocol provides a reliable baseline for the work-up of a standard Vilsmeier-Haack reaction. Note: Always adapt procedures based on the specific reactivity and stability of your compounds.
-
Preparation: In a separate flask appropriately sized for the entire reaction volume plus quenching liquids, add crushed ice and water (approx. 5-10 volumes relative to the reaction mixture). Begin vigorous magnetic stirring.
-
Quenching: Using a dropping funnel or pipette, add the completed reaction mixture dropwise to the stirring ice-water. Ensure the temperature of the quenching mixture does not rise above 20°C.[5]
-
Neutralization: Once the addition is complete, continue stirring for 10-15 minutes. Slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise. Monitor the pH with test strips, aiming for a final pH of 6-8.[7]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x reaction volume).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x volume)
-
Saturated aqueous sodium chloride (brine, 1 x volume) to aid in breaking emulsions and removing dissolved water.[7]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by recrystallization or silica gel chromatography as required.
References
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Vilsmeier-Haack reaction. chemeurope.com. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Vilsmeier-Haack Reaction.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. E-Journal of Chemistry. [Link]
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
- Vilsmeier-Haack Reaction. YouTube. [Link]
- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formyl
- Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
- Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]
- Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack reaction [chemeurope.com]
- 9. reddit.com [reddit.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives
Welcome to the technical support guide for the purification of pyrazole derivatives via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to ensure the successful purification of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the recrystallization of pyrazole derivatives.
Q1: What are the most common and effective solvents for recrystallizing pyrazole derivatives?
A1: The choice of solvent is critically dependent on the specific polarity and substitution pattern of your pyrazole derivative.[1][2] However, a general screening of the following solvents is an excellent starting point:
-
Single Solvents: Common choices include alcohols (ethanol, methanol, isopropanol), ethyl acetate, acetone, cyclohexane, and water.[1][2] The parent 1H-pyrazole, for instance, can be effectively crystallized from petroleum ether, cyclohexane, or water.[1][2]
-
Mixed-Solvent Systems: This is often the most powerful technique. The underlying principle is to dissolve the pyrazole compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then titrate in a hot "poor" solvent or "anti-solvent" (e.g., water, hexane) where it is insoluble, until the point of turbidity.[1][3] Subsequent slow cooling allows for controlled crystal growth. Commonly successful pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][2]
Q2: How do I efficiently remove highly colored impurities from my pyrazole sample?
A2: Colored impurities, often polar, polymeric byproducts, can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4] The charcoal possesses a high surface area that adsorbs these impurities.
-
Causality: Activated charcoal works via adsorption, where the large, flat surfaces of the carbon sheets interact with and bind colored, often aromatic, impurity molecules.
-
Expert Tip: Use charcoal sparingly (a small spatula tip is often sufficient). An excess of charcoal can adsorb a significant amount of your desired product, leading to a reduction in yield.[1][5] Always perform a hot filtration step after charcoal treatment to remove it.[6]
Q3: Is it possible to separate regioisomers of a substituted pyrazole using recrystallization?
A3: Yes, this is often achievable through a technique called fractional recrystallization . This method can be effective if the regioisomers exhibit sufficiently different solubilities in a specific solvent system.[1][4] The process involves multiple, sequential recrystallization steps. In each step, the solution is enriched with the more soluble isomer, while the crystals are enriched with the less soluble one. This requires careful optimization of solvent and temperature.
Section 2: Troubleshooting Guide
This guide directly addresses specific experimental failures in a problem-and-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| "Oiling Out": Compound precipitates as a liquid/oil instead of a solid. | 1. The solution is becoming supersaturated at a temperature above the melting point of your compound.[1][5] 2. The presence of significant impurities is depressing the melting point of your compound.[7] | Solution 1: Add more "good" solvent. This lowers the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[1][5] Solution 2: Ensure slow cooling. Rapid cooling can cause the compound to crash out of solution suddenly. Use an insulated container (like a beaker wrapped in glass wool) or allow the flask to cool on the benchtop before moving to an ice bath.[1] Solution 3: Change the solvent system. Select a solvent with a lower boiling point.[1] Solution 4: Use a seed crystal. Adding a single, pure crystal of your compound to the supersaturated solution can induce templated crystal growth and bypass the kinetic barrier to nucleation.[1] |
| No Crystals Form Upon Cooling. | 1. The solution is not sufficiently saturated; too much solvent was used. 2. Nucleation has not been initiated. | Solution 1: Concentrate the solution. Gently boil off some of the solvent to increase the solute concentration and then allow it to cool again.[1][5] Solution 2: Induce nucleation. Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a high-energy surface that serves as a nucleation site for crystal growth.[1][8] Solution 3: Add a seed crystal. As above, this provides a perfect template for crystallization.[1] |
| Crystal Yield is Very Low. | 1. Excessive solvent was used, keeping a significant portion of the product dissolved in the mother liquor.[1][5] 2. The solution was not cooled to a low enough temperature.[1] 3. Premature crystallization occurred during a hot filtration step.[5] | Solution 1: Use the minimum amount of hot solvent. Add the hot solvent in small portions to your crude solid until it just completely dissolves.[1] Solution 2: Cool thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the cold, saturated solution.[1][8] Solution 3: Optimize hot filtration. Ensure the receiving flask and funnel are pre-warmed to prevent the solution from cooling and crystallizing on the filter paper or in the funnel stem.[9][10] |
| Crystals Form Too Quickly. | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. | Solution 1: Re-heat and add more solvent. If a large mass of solid "crashes out" immediately upon removal from heat, the crystals will likely have trapped impurities.[5] Place the flask back on the heat, add a small amount of additional hot solvent to redissolve, and allow it to cool more slowly.[5] Solution 2: Insulate the flask. Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1] Slow crystal growth is essential for achieving high purity as it allows for the selective incorporation of the correct molecules into the growing crystal lattice. |
| Final Crystals are Still Impure. | 1. Impurities were co-crystallized due to rapid crystal formation. 2. Soluble impurities from the mother liquor were not adequately removed after filtration. | Solution 1: Perform a second recrystallization. Re-purifying the crystals a second time is often necessary to achieve high purity.[1] Solution 2: Wash the crystals correctly. After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent.[1] This removes any residual mother liquor (containing dissolved impurities) without dissolving a significant amount of your product. |
Section 3: Core Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, employed when a single solvent is identified that dissolves the pyrazole derivative well when hot but poorly when cold.
-
Dissolution: Place the crude pyrazole compound into an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent to the flask in small portions.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding solvent portion-wise until the solid has just completely dissolved in the boiling solvent.[1]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.[8]
-
Chilling: To maximize yield, place the flask in an ice-water bath for at least 20 minutes.[1][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove residual impurities.[1]
-
Drying: Dry the purified crystals, either air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when no single solvent has the desired solubility properties.
-
Dissolution: Dissolve the crude pyrazole compound in the minimum required amount of a hot "good" solvent (one in which it is readily soluble).[1]
-
Anti-Solvent Addition: While keeping the solution hot, add the "poor" or "anti-solvent" dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity and produce a clear solution.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The final wash (step 7) should be done with a cold mixture of the two solvents.
Protocol 3: Hot Filtration for Removing Insoluble Impurities
This step is performed after dissolution but before cooling if insoluble impurities (or activated charcoal) are present.
-
Apparatus Setup: Place a stemless or short-stemmed funnel fitted with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.[8][9] A stemless funnel is crucial to prevent the hot filtrate from cooling and crystallizing in the stem.[9]
-
Pre-heating: Place a small amount of the pure solvent in the receiving flask and bring it to a boil on a hot plate. The hot solvent vapors will keep the funnel and filter paper warm.[9][10]
-
Filtration: Bring the solution containing your compound to a boil. Pour the boiling solution through the fluted filter paper in portions. Keep both flasks on the hot plate during this process.[9]
-
Rinsing: Rinse the original flask and the filter paper with a small amount of the hot solvent to recover any remaining product.
-
Proceed to Cooling: The clarified filtrate in the receiving flask is now ready to be cooled as described in Protocol 1.
Section 4: Data and Workflow Visualization
Table 1: Common Recrystallization Solvents & Properties
| Solvent | Boiling Point (°C) | Polarity | Common Use for Pyrazoles |
| Water | 100 | High (Protic) | Suitable for polar pyrazole derivatives or as an anti-solvent. |
| Ethanol | 78 | High (Protic) | Excellent general-purpose solvent for many pyrazoles.[1] |
| Methanol | 65 | High (Protic) | Similar to ethanol, good for polar compounds.[1] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar derivatives. |
| Acetone | 56 | Medium | Versatile solvent, often used in mixed systems.[1] |
| Cyclohexane | 81 | Low (Aprotic) | For non-polar derivatives or as an anti-solvent.[1] |
| Hexane | 69 | Low (Aprotic) | Excellent anti-solvent for precipitating pyrazoles from more polar solvents. |
Table 2: Example Solubility Data for 1H-Pyrazole
This data can serve as a reference point for understanding how solubility changes with temperature and solvent choice.
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 |
| Benzene | 46.5 | 16.8 |
| Data sourced from BenchChem.[1] |
Workflow 1: Systematic Solvent Selection
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Workflow 2: Troubleshooting "Oiling Out"
Caption: A logical flowchart for diagnosing and solving "oiling out" issues.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Process for the purification of pyrazoles. (2010).
- Hot Filtration. (2022). Chemistry LibreTexts. [Link]
- Recrystallization and hot filtr
- Purification by Recrystallization. (2025). CUNY Baruch College. [Link]
- Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
- Method for purifying pyrazoles. (2011).
- Recrystallization. (n.d.). University of Colorado Boulder. [Link]
- Hot Filtration & Recrystalliz
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- What solvent should I use to recrystallize pyrazoline? (2017).
- Pyrazole - Solubility. (n.d.). Solubility of Things. [Link]
- Technical Support Center: Purification of Pyrazolone Deriv
- Oiling Out in Crystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. reddit.com [reddit.com]
- 8. safrole.com [safrole.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of substituted pyrazoles. The question-and-answer format is designed to directly address specific issues, offering both explanatory background and actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H and ¹³C NMR signals for my 3(5)-substituted pyrazole appear broad or as averaged peaks at room temperature?
This is a frequently observed phenomenon in N-unsubstituted pyrazoles and is due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This creates an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 positions (and their attached protons) average out, leading to broadened or coalesced peaks.[1]
Troubleshooting Protocol: Resolving Tautomeric Exchange
A. Low-Temperature NMR:
By decreasing the temperature of the NMR experiment, the rate of proton exchange can be slowed. This often allows for the resolution of separate, sharp signals for each tautomer.[1]
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your pyrazole derivative in a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).
-
Incremental Cooling: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into distinct sets of signals corresponding to each tautomer.
-
B. Solvent Effects:
The rate of tautomeric exchange is highly dependent on the solvent. Aprotic, non-polar solvents can slow down the exchange, while protic solvents that form strong hydrogen bonds may accelerate it.[1] Experimenting with different deuterated solvents can sometimes resolve the issue even at room temperature.
C. Solid-State NMR:
In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1][2] Solid-state NMR (CP/MAS) can definitively identify the dominant tautomeric form in the solid phase, which can then be used as a reference for interpreting the solution-state data.[2]
Q2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. How can I observe it?
The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1][3] Several factors contribute to this:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to significant signal broadening, often to the point where it merges with the baseline.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of the attached proton, resulting in a broader signal.[1]
-
Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it invisible in the ¹H NMR spectrum.[1]
Troubleshooting Protocol: Visualizing the N-H Proton
-
Use a Dry Aprotic Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) is as dry as possible to minimize exchange with water.
-
Concentration Effects: Varying the sample concentration can alter the rate of intermolecular proton exchange and potentially sharpen the N-H signal.
-
¹⁵N NMR Spectroscopy: If you have access to an ¹⁵N-labeled compound or a highly sensitive spectrometer, direct observation of ¹⁵N signals and their coupling to protons provides invaluable information about the tautomeric state and N-H environment.
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment in these cases requires a combination of 1D and 2D NMR techniques. While typical chemical shift ranges provide a good starting point, they are often insufficient for conclusive assignments, especially with diverse substitution patterns.
Typical Chemical Shift Ranges for the Pyrazole Core:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3/H5 | ~7.5 - 8.0 | ~130 - 150 |
| H4 | ~6.2 - 6.5 | ~100 - 110 |
Note: These are approximate ranges and can be significantly influenced by substituent effects.
Workflow for Definitive Peak Assignment
Caption: Workflow for unambiguous NMR peak assignment of substituted pyrazoles.
Detailed Experimental Protocols:
A. HSQC (Heteronuclear Single Quantum Coherence):
This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to definitively link a proton to the carbon it is attached to.[4] This is the most reliable way to assign the H4 proton and C4 carbon.
-
Methodology:
-
Prepare a reasonably concentrated sample of your pyrazole in a suitable deuterated solvent.
-
Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Run a standard HSQC pulse sequence.
-
Process the 2D data. The cross-peaks will show which proton signal corresponds to which carbon signal.
-
B. HMBC (Heteronuclear Multiple Bond Correlation):
This is an extremely powerful experiment for piecing together the carbon skeleton by identifying correlations between protons and carbons that are two or three bonds apart.[4][5][6][7]
-
Key Correlations for Pyrazole Assignment:
-
The H4 proton will show correlations to both the C3 and C5 carbons. Once C4 is known from the HSQC, the remaining two pyrazole ring carbons in the HMBC spectrum correlated to H4 must be C3 and C5.
-
Protons on substituents at C3 will show a correlation to C3 and C4.
-
Protons on substituents at C5 will show a correlation to C5 and C4.
-
If observable, the N-H proton can show correlations to both C3 and C5, aiding in their assignment.[8]
-
-
Methodology:
-
Use the same sample as for the HSQC experiment.
-
Set the key HMBC parameter, the long-range coupling constant (ⁿJCH), to a value that reflects typical 2- and 3-bond couplings (usually around 8-10 Hz).
-
Acquire and process the 2D HMBC spectrum. This may require a longer acquisition time than the HSQC.
-
Analyze the cross-peaks to establish the connectivity of the molecule.
-
C. NOESY (Nuclear Overhauser Effect Spectroscopy):
The NOE is a through-space effect that identifies protons that are physically close to each other (<5 Å), irrespective of the number of bonds separating them.[9][10] This is particularly useful for distinguishing between regioisomers.
-
Application to Pyrazoles: For an N-substituted pyrazole, a NOESY correlation between the protons of the N-substituent and the protons of a substituent at C5 would confirm the 1,5-disubstituted isomer. Conversely, a correlation to the C3 proton or substituent would indicate the 1,3-isomer.[6]
-
Methodology:
-
Run a standard 2D NOESY or ROESY experiment.
-
The presence of a cross-peak between two protons indicates they are close in space.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting pyrazole NMR peak assignments.
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
- Alkorta, I., Elguero, J., & Foces-Foces, C. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 21(9), 945-951. [Link]
- Jimeno, M. L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 661-665. [Link]
- Abboud, J. L. M., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(10), 15928-15951. [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... | Download Scientific Diagram. [Link]
- ResearchGate. (2013).
- ResearchGate. (2001). (PDF)
- ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
- National Institutes of Health. (n.d.).
- SDSU NMR Facility. (n.d.). Common Problems. [Link]
- National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
- Royal Society of Chemistry. (2023).
- PubChem. (n.d.). Pyrazole. [Link]
- Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
- SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities and applications. Among these, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial building block for the synthesis of more complex molecular architectures. The precise and unambiguous structural elucidation of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, remains the cornerstone for the structural verification of such organic molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging experimental data from closely related analogues and foundational principles of NMR spectroscopy, we will dissect the spectral features of the title compound. This comparative approach is designed to not only facilitate the routine identification of this molecule but also to offer a deeper understanding of the electronic and structural influences of its constituent functional groups on the NMR chemical shifts and coupling constants. The insights provided herein are intended to be a valuable resource for researchers engaged in the synthesis and characterization of pyrazole-based compounds.
Experimental Protocols
General Procedure for NMR Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds due to its good solubilizing power and relatively simple residual solvent signal.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to aid dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field, ensuring high-resolution spectra.
-
Final Steps: Cap the NMR tube securely and label it clearly.
Data Acquisition
NMR spectra should be acquired on a spectrometer operating at a standard frequency for ¹H NMR (e.g., 400 or 500 MHz).
-
Locking and Referencing: The deuterated solvent signal is used for field-frequency locking. For ¹H NMR, spectra are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, spectra are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹H NMR: Standard acquisition parameters should be used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (HSQC, HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. These techniques reveal one-bond and multiple-bond correlations between protons and carbons, respectively.
Results and Discussion: NMR Spectral Analysis
The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. A detailed analysis of these signals, supported by data from analogous compounds, allows for their confident assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the pyrazole ring proton, the aldehyde proton, the methoxy group, and the aromatic protons of the methoxyphenyl substituent.
A closely related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde , provides excellent reference data. In its ¹H NMR spectrum (700 MHz, CDCl₃), the key signals are assigned as follows: a singlet at 9.86 ppm for the aldehyde proton (-CHO), a singlet at 8.15 ppm for the pyrazole H-5 proton, a multiplet between 7.56-7.51 ppm for the two protons on the phenyl ring ortho to the pyrazole ring, a multiplet between 7.00-6.95 ppm for the two protons on the phenyl ring meta to the pyrazole ring, and a singlet at 3.85 ppm for the methoxy protons (-OCH₃)[1].
Based on this, we can predict the approximate chemical shifts for the target compound. The absence of the N-substituent in this compound will lead to the presence of a broad N-H proton signal, and the chemical shifts of the pyrazole ring proton will be influenced.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound and Comparison with Related Compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Multiplicity | 3-phenyl-1H-pyrazole-4-carbaldehyde | 1H-pyrazole-4-carbaldehyde | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
| -CHO | ~9.9-10.1 | s | ~9.9 | ~9.8 | 9.86 |
| Pyrazole H-5 | ~8.2-8.4 | s | ~8.3 | ~8.1 | 8.15 |
| Phenyl H-2', H-6' | ~7.7-7.9 | d | ~7.8 | - | 7.56-7.51 (m) |
| Phenyl H-3', H-5' | ~6.9-7.1 | d | ~7.4 | - | 7.00-6.95 (m) |
| -OCH₃ | ~3.8-3.9 | s | - | - | 3.85 |
| Pyrazole N-H | Broad | br s | Broad | Broad | - |
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic pyrazole ring. It is expected to appear as a singlet in the downfield region of the spectrum.
-
Pyrazole H-5 Proton: This proton is part of the aromatic pyrazole ring and is expected to appear as a singlet. Its chemical shift is influenced by the substituents on the ring.
-
Methoxyphenyl Protons: The protons on the 4-methoxyphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the pyrazole ring (H-2', H-6') will be more deshielded than the protons meta to the pyrazole ring (H-3', H-5') due to the electronic effects of the pyrazole substituent.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the aromatic signals.
-
Pyrazole N-H Proton: This proton will likely appear as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Again, referencing 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde , the key ¹³C NMR signals (176 MHz, CDCl₃) are: 183.1 ppm (-CHO), 163.0 ppm (Pyrazole C-3), 158.9 ppm (Phenyl C-4'), 132.5 ppm (Phenyl C-1'), 129.3 ppm (Pyrazole C-5), 120.6 ppm (Phenyl C-2', C-6'), 114.7 ppm (Phenyl C-3', C-5'), 110.9 ppm (Pyrazole C-4), and 55.6 ppm (-OCH₃)[1].
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with a Related Compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[1] |
| -CHO | ~184-186 | 183.1 |
| Pyrazole C-3 | ~150-155 | 163.0 |
| Phenyl C-4' | ~160-162 | 158.9 |
| Pyrazole C-5 | ~135-140 | 129.3 |
| Phenyl C-1' | ~122-125 | 132.5 |
| Phenyl C-2', C-6' | ~128-130 | 120.6 |
| Phenyl C-3', C-5' | ~114-116 | 114.7 |
| Pyrazole C-4 | ~115-120 | 110.9 |
| -OCH₃ | ~55-56 | 55.6 |
-
Carbonyl Carbon (-CHO): This carbon is the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons are characteristic of the pyrazole heterocycle and are influenced by the substituents. C-3, being attached to the methoxyphenyl group, and C-5 will be at a lower field than C-4.
-
Methoxyphenyl Carbons: The chemical shifts of the carbons in the 4-methoxyphenyl ring are predictable based on substituent effects. The carbon bearing the methoxy group (C-4') will be significantly downfield, while the carbon attached to the pyrazole ring (C-1') will also be a quaternary carbon with a distinct chemical shift. The protonated carbons (C-2'/C-6' and C-3'/C-5') will have chemical shifts in the aromatic region.
-
Methoxy Carbon (-OCH₃): This carbon will appear in the upfield region of the spectrum.
Comparative Analysis
The power of NMR spectroscopy in structure elucidation is greatly enhanced through the comparison of spectral data from related molecules.
Comparison with 3-phenyl-1H-pyrazole-4-carbaldehyde
Replacing the 4-methoxyphenyl group with an unsubstituted phenyl group would lead to predictable changes in the NMR spectrum.
-
¹H NMR: The signals for the phenyl protons would be more complex, likely appearing as multiplets rather than two distinct doublets. The absence of the electron-donating methoxy group would result in a slight downfield shift for the ortho and para protons of the phenyl ring.
-
¹³C NMR: The chemical shift of the C-4' carbon would be significantly upfield without the deshielding effect of the methoxy group. The other phenyl carbon signals would also shift accordingly.
Comparison with 1H-pyrazole-4-carbaldehyde
Comparing the target molecule to the parent 1H-pyrazole-4-carbaldehyde highlights the significant influence of the 3-(4-methoxyphenyl) substituent.
-
¹H NMR: The most notable difference would be the absence of signals for the methoxyphenyl group. The pyrazole H-3 proton in the parent compound would be present, whereas it is substituted in the target molecule. The chemical shift of the pyrazole H-5 proton would also be different due to the change in the electronic environment.
-
¹³C NMR: The spectrum of the parent compound would be much simpler, with only three signals for the pyrazole ring carbons and one for the aldehyde carbon. The chemical shift of C-3 would be significantly upfield in the absence of the aryl substituent.
Workflow and Data Interpretation Diagram
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the expected chemical shifts, multiplicities, and through-bond correlations, researchers can confidently verify the identity and purity of this important synthetic intermediate. The comparative analysis with related pyrazole derivatives further enriches the interpretation of the spectral data, offering valuable insights into the electronic effects of substituents on this versatile heterocyclic scaffold. This guide serves as a practical tool for scientists in the field, enabling efficient and accurate structural characterization, which is a critical step in the journey of drug discovery and materials development.
References
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a molecule of significant interest due to its pyrazole core—a scaffold found in numerous bioactive compounds—presents a unique analytical challenge.[1][2] This guide provides an in-depth, comparative analysis of two powerful mass spectrometric techniques for the characterization of this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Our focus is not merely on procedural steps but on the underlying rationale, empowering researchers to make informed decisions for their analytical workflows.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for the analysis of organic molecules, offering unparalleled sensitivity and specificity. For a compound like this compound, mass spectrometry provides not only the molecular weight but also crucial structural information through the analysis of fragmentation patterns. The choice of ionization technique and mass analyzer can significantly impact the quality and nature of the data obtained. This guide will explore the nuances of a "hard" ionization technique (EI) versus a "soft" ionization technique (ESI) for the comprehensive analysis of this target molecule.
Method 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] Given the likely thermal stability of this compound, GC-MS represents a primary approach for its analysis, particularly for purity assessment and initial structural confirmation in synthetic mixtures.
Experimental Protocol: GC-EI-MS
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for GC injection.
-
Procedure:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.
-
-
Rationale: The choice of solvent is critical for ensuring analyte solubility and compatibility with the GC system. Dichloromethane and ethyl acetate are common choices for compounds of this polarity.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Rationale: A non-polar column is a good starting point for method development, separating compounds primarily based on their boiling points.
-
-
Injection: 1 µL, splitless mode at 280 °C.
-
Rationale: Splitless injection is used for trace analysis or when high sensitivity is required. The high injection temperature ensures rapid volatilization of the analyte.
-
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
Rationale: The temperature program is designed to ensure good chromatographic peak shape and separation from any impurities. The final high temperature helps to elute any less volatile components.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: 70 eV is the standard energy for EI, which induces reproducible and extensive fragmentation, creating a characteristic mass spectrum that can be compared to spectral libraries.
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Anticipated Results and Fragmentation Analysis (GC-EI-MS)
Electron ionization is a high-energy process that typically results in the formation of a distinct molecular ion peak (M+) and numerous fragment ions. The fragmentation pattern is crucial for structural elucidation. For this compound (Molecular Weight: 202.22 g/mol ), we can predict the following fragmentation pathways based on established principles for pyrazoles and aromatic aldehydes:[4][5][6][7]
-
Molecular Ion (M+): An observable peak at m/z 202.
-
Loss of a Hydrogen Radical (-H•): A peak at m/z 201, resulting from the cleavage of the aldehydic C-H bond.[7]
-
Loss of Carbon Monoxide (-CO): A peak at m/z 174, a characteristic fragmentation of aldehydes, arising from the loss of the formyl group.[7]
-
Loss of the Methoxy Group (-OCH3): A peak at m/z 171.
-
Cleavage of the Pyrazole Ring: Pyrazoles are known to undergo ring cleavage, often with the loss of HCN (m/z 27) or N2 (m/z 28).[4][5][6] This could lead to fragments at m/z 175 (M+ - HCN) and m/z 174 (M+ - N2).
-
Formation of the 4-methoxyphenyl Cation: A prominent peak at m/z 107.
The following diagram illustrates the proposed GC-EI-MS workflow:
Caption: Predicted EI fragmentation of the target molecule.
Method 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
For compounds that may have limited thermal stability or for applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices, LC-ESI-MS/MS is the preferred method. ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing detailed structural information. [8][9]
Experimental Protocol: LC-ESI-MS/MS
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for LC injection.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL LC vial.
-
-
Rationale: The mobile phase-like solvent ensures compatibility with the LC system. Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the [M+H]+ signal.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)
-
LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Rationale: A C18 column is a versatile choice for retaining and separating moderately polar compounds.
-
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Ramp to 5% A over 3 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A over 0.5 min and re-equilibrate for 1 min.
-
Rationale: A gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS/MS Analysis:
-
Precursor Ion: m/z 203.2 ([M+H]+).
-
Collision Energy: Optimized for fragmentation (e.g., 15-30 eV).
-
Collision Gas: Argon.
-
-
Anticipated Results and Fragmentation Analysis (LC-ESI-MS/MS)
In positive ion ESI, the molecule will be protonated, giving a prominent precursor ion at m/z 203. The MS/MS fragmentation of this ion will likely involve the cleavage of the most labile bonds.
-
Precursor Ion ([M+H]+): A strong signal at m/z 203.
-
Loss of Water (-H2O): A potential fragment at m/z 185, especially if protonation occurs on the aldehyde oxygen.
-
Loss of Carbon Monoxide (-CO): A fragment at m/z 175.
-
Loss of the Methoxyphenyl Group: Cleavage could result in the formation of a pyrazole-carbaldehyde fragment.
-
Formation of the Protonated 4-methoxyphenyl Imine: A potential fragment at m/z 134.
The following diagram illustrates the proposed LC-ESI-MS/MS workflow:
Caption: Workflow for LC-ESI-MS/MS analysis.
The predicted fragmentation pathway under ESI-MS/MS is visualized below:
Sources
- 1. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 2. DSpace [tutvital.tut.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Functional Group Analysis of Pyrazoles
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its unique electronic properties and versatile substitution patterns make it a privileged structure in numerous therapeutic agents. However, confirming the successful synthesis and functional group integrity of these heterocyclic compounds requires a rapid, reliable, and accessible analytical technique. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable first-line tool for this purpose.
This guide provides an in-depth comparison of FT-IR spectroscopy with other common analytical methods for pyrazole characterization. It is designed to move beyond a simple recitation of protocols, instead offering field-proven insights into experimental design, data interpretation, and the establishment of self-validating analytical workflows that ensure data integrity and trustworthiness.
Decoding the Vibrational Signature of the Pyrazole Core
The diagnostic power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For pyrazoles, the key is to look for a combination of absorptions corresponding to the N-H bond (if present), the aromatic C-H bonds, and the various stretching and bending modes of the heterocyclic ring itself.
The interpretation of a pyrazole's FT-IR spectrum is a systematic process. The most informative regions are:
-
The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹): The presence or absence of a band in this region is highly diagnostic. A broad band, often centered around 3200-3400 cm⁻¹, is a strong indicator of an N-H stretch, characteristic of N-unsubstituted pyrazoles[1][2]. The broadness of this peak is due to intermolecular hydrogen bonding, a common feature in solid-state pyrazoles[2]. In contrast, sharp bands above 3000 cm⁻¹ are typically assigned to the C-H stretching of the pyrazole ring and any aromatic substituents[3][4].
-
The Double Bond Region (1700 - 1400 cm⁻¹): This region contains the crucial stretching vibrations of the pyrazole ring's C=N and C=C bonds. These absorptions, often appearing as a series of sharp to medium bands, confirm the presence of the heterocyclic core. Look for characteristic peaks around 1635 cm⁻¹ (C=N) and within the 1400-1500 cm⁻¹ range for C=C aromatic ring stretching[5].
-
The Fingerprint Region (< 1400 cm⁻¹): While complex, this region contains a wealth of structural information, including C-N and N-N stretching vibrations, as well as various in-plane and out-of-plane bending modes. A strong band often observed around 1290 cm⁻¹ can be attributed to the C-N stretching of the pyrazole ring[6].
The following table summarizes the key vibrational frequencies for functional group analysis in pyrazole derivatives.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H (Pyrazole Ring) | Stretching | 3180 - 3550[7] | Medium-Strong, Broad | Presence indicates an N-unsubstituted pyrazole. Broadness is due to hydrogen bonding. Can be shifted to as low as ~3240 cm⁻¹ in dimers[2]. |
| C-H (Aromatic/Ring) | Stretching | 3000 - 3100[3][4] | Medium-Weak, Sharp | Characteristic of sp² C-H bonds found in the pyrazole ring and aromatic substituents. |
| C-H (Aliphatic) | Stretching | 2850 - 3000[3][4] | Medium-Strong | Indicates the presence of alkyl substituents on the pyrazole core. |
| C=N (Ring Imine) | Stretching | 1600 - 1660[5][8][9] | Medium-Variable | A key indicator of the pyrazole heterocyclic structure. |
| C=C (Ring Aromatic) | Stretching | 1400 - 1600[5][10] | Medium-Strong | Often appears as multiple bands, confirming the aromatic nature of the ring. |
| C-N (Ring) | Stretching | 1200 - 1350[5][6][11] | Medium-Strong | Confirms the nitrogen-carbon bonds within the heterocyclic structure. |
| N-N (Ring) | Stretching | 1380 - 1435[8] | Weak-Medium | Can be difficult to assign definitively as it may couple with other vibrations. |
| C-H (Ring) | Out-of-Plane Bend | 675 - 900[3] | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the ring. |
Strategic Workflow for Pyrazole Analysis via FT-IR
A robust analytical workflow ensures that results are both accurate and reproducible. The following diagram outlines the logical steps for a comprehensive FT-IR analysis of a pyrazole sample, from initial preparation to final data interpretation. This systematic approach forms the basis of a self-validating protocol.
Caption: Decision workflow for selecting the appropriate spectroscopic technique.
Conclusion
FT-IR spectroscopy is a rapid, robust, and highly informative technique for the functional group analysis of pyrazole derivatives. Its ability to quickly confirm the presence of the core heterocyclic structure and key substituents makes it an essential tool in the research and drug development workflow. By employing a self-validating protocol that begins with instrument verification and thoughtful sample preparation, scientists can generate trustworthy data that accelerates project timelines. When positioned strategically alongside NMR and MS, FT-IR provides a powerful, complementary view of the molecule, enabling a comprehensive and confident structural characterization.
References
- ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF.
- PharmaTutor. Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation.
- ResearchGate. Characteristic FTIR absorption band of compounds(XI) a, b -(XIV) a, b.
- The features of IR spectrum.
- Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica.
- Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
- Journal of Pharma and Biomedics. Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges.
- European Pharmaceutical Review. Validating FTIR for rapid cleaning verification.
- Journal of Young Pharmacists. Development and Validation of Chemometric Assisted FTIR Spectroscopic Method for Simultaneous Estimation of Valsartan and Hydrochlorothiazide in.
- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
- PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.
- Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- Michigan State University. Infrared Spectrometry.
- ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.
- MDPI. Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation.
- Sample preparation for FT-IR.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).
- National Institute of Standards and Technology. 1H-Pyrazole - the NIST WebBook.
- MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
- ResearchGate. a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c).
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
- Table of Characteristic IR Absorptions.
- PMC. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Scribd. Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF.
- YouTube. Determination of functional groups and identification of compounds by using IR Spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the efficacy of a pyrazole-based compound is not solely determined by its core structure but is profoundly influenced by the spatial arrangement of its substituents—a concept known as isomerism. This guide delves into the critical role of isomerism in dictating the biological activity of pyrazole derivatives, offering a comparative analysis supported by experimental data to inform the rational design of next-generation therapeutics.
The Significance of Isomerism in Pyrazole Bioactivity
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms.[2] The substitution pattern on the pyrazole ring gives rise to various isomers, primarily positional isomers and regioisomers. The seemingly subtle differences in the placement of functional groups can dramatically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These stereoelectronic properties are paramount in determining how a molecule interacts with its biological target, be it an enzyme's active site or a receptor's binding pocket. Consequently, different isomers of the same pyrazole derivative can exhibit vastly different biological activities, ranging from enhanced potency to a complete loss of function.[3]
Comparative Analysis of Biological Activities
This section provides a comparative look at the biological activities of pyrazole isomers across several key therapeutic areas.
Antimicrobial Activity
The substitution pattern on the pyrazole ring plays a crucial role in the antimicrobial properties of these compounds. While direct comparative studies of pyrazole isomers against the same panel of microbes are not abundant in the literature, analysis of various studies reveals clear structure-activity relationships (SAR). For instance, a study on novel pyrazole derivatives highlighted that the nature and position of substituents significantly impact their minimum inhibitory concentration (MIC) values.[4]
Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | [4] |
| 21b | 4-(2-(p-chlorophenyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | >2.9-7.8 | [4] |
| 3a | 3,5-dimethyl-N'-(4-nitrobenzylidene)-1H-pyrazole-1-carbothiohydrazide | S. aureus | 0.125 | [5] |
| 5a | 5-amino-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-1-carbothiohydrazide | S. aureus | 0.25-0.50 | [5] |
From the available data, it is evident that even minor changes in substitution, such as the para-substituent on a phenyl ring, can influence the antimicrobial potency. The pyrazole-1-carbothiohydrazide scaffold in compounds 21a and 21b shows that a tolyl group in 21a confers potent antifungal activity, while the activity of the corresponding chlorophenyl analog 21b is less pronounced.[4] Similarly, a comparison of pyrazole derivatives 3a and 5a suggests that the substitution pattern on the pyrazole ring itself is a key determinant of antibacterial efficacy.[5]
Anticancer and Kinase Inhibitory Activity
The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival. The isomeric arrangement of substituents on the pyrazole ring is a critical factor in achieving potent and selective kinase inhibition.
A compelling example of the impact of isomerism on kinase inhibitory activity comes from a study on substituted pyrazole-based kinase inhibitors. The researchers synthesized and evaluated two positional isomers, Compound C and Compound D . While both compounds share the same molecular formula, their differing substitution patterns on the pyrazole ring led to a significant difference in their cellular potency.
Table 2: Comparative Anticancer Activity of Pyrazole Positional Isomers
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound C | ASK1 | Cellular Assay | > 20 | [1] |
| Compound D | ASK1 | Cellular Assay | 6.8 | [1] |
As shown in Table 2, Compound D demonstrated significantly greater potency in a cellular assay compared to its positional isomer, Compound C .[1] This striking difference underscores the importance of precise substituent placement for optimal interaction with the target kinase.
The MAPK/ERK signaling pathway is a critical cascade that regulates cell growth and proliferation and is often dysregulated in cancer. Many pyrazole-based kinase inhibitors target components of this pathway.
Caption: The MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
Anti-inflammatory Activity
The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selectivity and potency of COX-2 inhibition are highly dependent on the substitution pattern of the pyrazole core.
Table 3: Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | General Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| 5f | Pyrazolone-pyridazine hybrid | 1.50 | >100 | >66.7 | [6] |
| 6f | Aminopyrazole-pyridazine hybrid | 1.15 | >100 | >86.9 | [6] |
| 5k | Pyrazolo[3,4-d]pyrimidinone | 0.27-2.34 | - | 95.8 | [7] |
The data in Table 3, compiled from different studies, illustrates that the nature of the pyrazole core and its substituents dictates the COX-2 inhibitory profile. For example, compounds 5f and 6f , which are pyrazole-pyridazine hybrids, exhibit potent and selective COX-2 inhibition.[6] Similarly, compound 5k , a pyrazolo[3,4-d]pyrimidinone derivative, also shows high selectivity for COX-2.[7] The consistent message is that the specific arrangement of atoms and functional groups—the essence of isomerism—is key to achieving the desired biological effect.
The COX-2 signaling pathway is central to inflammation, and its inhibition is a primary mechanism of action for many anti-inflammatory pyrazole drugs.
Caption: The COX-2 signaling pathway, a key target for anti-inflammatory pyrazole derivatives.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity of the data presented, it is crucial to employ standardized and validated experimental protocols. The following are step-by-step methodologies for determining the antimicrobial and cytotoxic activities of pyrazole isomers.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the pyrazole isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the pyrazole isomer in which no visible bacterial growth is observed.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The subtle changes in the substitution pattern on the pyrazole ring can lead to profound differences in antimicrobial, anticancer, and anti-inflammatory potency. This "isomer effect" highlights the necessity for meticulous consideration of stereoelectronic factors in the design of novel pyrazole-based therapeutics.
For researchers in drug discovery, the key takeaway is that the exploration of different isomers of a lead compound is not merely an academic exercise but a crucial step in the optimization process. The synthesis of regio- and positional isomers and their subsequent comparative biological evaluation can unlock significant improvements in potency, selectivity, and overall pharmacological profile. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the ability to rationally design and synthesize specific isomers will become an increasingly powerful tool in the development of safer and more effective medicines.
References
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R., & El-Kerdawy, M. M. (2021).
- de Oliveira, C. S., de Mattos, M. C. S., & de Oliveira, R. B. (2018). Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. Mini-Reviews in Organic Chemistry, 15(4), 278-293. [Link]
- El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6649. [Link]
- Gomaa, M. S., & Ali, M. M. (2020). Synthesis and antimicrobial activity of novel pyrazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2639-2647. [Link]
- Hassan, A. S., Hafez, T. S., & El-Sharkawy, M. A. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of the Iranian Chemical Society, 19(1), 215-225. [Link]
- Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2018). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Journal of Applied Pharmaceutical Science, 8(1), 108-114. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(10), 3077. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29283-29300. [Link]
- Jachak, M. N. (2011). Regioselective Synthesis of Polyfluorinated Pyrazoles and Evaluation of Antimicrobial Activity. In Fluorine Chemistry. IntechOpen. [Link]
- Umesha, K. B., & Rai, K. M. L. (2011). Synthesis, characterization and biological evaluation of pyrazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]
- Kumar, A., & Narasimhan, B. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Targets, 19(13), 1545-1563. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2022). Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules, 27(10), 3077. [Link]
- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]
- Masaret, G. S., & Abdel-Aziz, M. (2021). Comparison of the results of cytotoxic activity (IC50, μg/L) relative to the different tested cells. Research Square. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2022). Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules, 27(10), 3077. [Link]
- Kumar, D., Kumar, N., & Singh, J. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research, 25(12), 2923-2936. [Link]
- Yao, Y., Liao, C., Li, Z., Tu, Z., & Jiang, S. (2014). Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class i and IIb histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 86, 639-652. [Link]
- El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(4), 610. [Link]
- Abdelgawad, M. A., & El-Gazzar, A. R. B. A. (2022). Pyrazoline derivatives and their docking interactions with COX-2.
- Yao, Y., Liao, C., Li, Z., Tu, Z., & Jiang, S. (2014). Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class i and IIb histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 86, 639-652. [Link]
- Chavan, R. L., & More, R. A. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 18(4), 482-508. [Link]
- Al-Mulla, A. (2017).
- Xu, Q., Qi, H., Sun, M., Zuo, D., Jiang, X., Wen, Z., ... & Zhang, W. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1, 5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PloS one, 10(6), e0129873. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Modern Pyrazole Synthesis: From Classic Condensations to Green Methodologies
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its versatile structure is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor.
This guide provides an in-depth comparative analysis of the most prevalent and impactful methods for pyrazole synthesis. We move beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind experimental choices, the inherent trade-offs of each method, and the practical implications for laboratory work. Our focus is on providing a self-validating system of information, grounded in authoritative references, to empower you to select and optimize the ideal synthetic strategy for your specific research goals.
I. The Foundation: Knorr Pyrazole Synthesis and its Variants
First described in 1883 by Ludwig Knorr, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely practiced method for pyrazole synthesis.[4][5]
Mechanistic Insights and the Challenge of Regioselectivity
The Knorr synthesis is typically an acid-catalyzed reaction that proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
A critical challenge, especially with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[6] This regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents, as well as the reaction pH and solvent choice.[6] For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve the regioselectivity in favor of one isomer.[7]
Experimental Protocol: Conventional Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, a classic example of the Knorr condensation.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine sulfate or Hydrazine hydrate
-
10% Sodium hydroxide solution (if using hydrazine sulfate)
-
Water
-
Ether
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C)
Procedure: [8]
-
In a 1-liter round-bottomed flask equipped with a stirrer, separatory funnel, and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole will precipitate.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue will be crystalline 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of a slightly yellow crystalline solid with a melting point of 107–108°C.
-
For further purification, the product can be recrystallized from approximately 250 ml of 90–100° petroleum ether.
Causality of Experimental Choices:
-
Use of Hydrazine Sulfate and NaOH: This combination generates hydrazine in situ. While hydrazine hydrate can be used directly, the reaction can sometimes be violent. The use of the sulfate salt provides a more controlled reaction.[8]
-
Temperature Control: Maintaining the temperature at 15°C is crucial for controlling the reaction rate and minimizing side reactions.
-
Extraction and Drying: The use of ether for extraction is standard for isolating organic products from aqueous mixtures. Anhydrous potassium carbonate is an effective drying agent for ethereal solutions.
II. Expanding the Toolkit: Synthesis from α,β-Unsaturated Carbonyls
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides an alternative and versatile route to pyrazoles. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Mechanistic Pathway
The synthesis involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form the pyrazoline ring. A subsequent oxidation step is required for aromatization.
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Experimental Protocol: General Procedure for Pyrazole Synthesis from Chalcones
Materials:
-
Chalcone (α,β-unsaturated ketone)
-
Arylhydrazine
-
Glacial Acetic Acid
Procedure:
-
Combine the chalcone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Note on Oxidation: In many cases, especially with microwave heating in the presence of an oxidant like air, the pyrazoline intermediate oxidizes in situ to the pyrazole. For less reactive substrates, a separate oxidation step with an oxidizing agent may be necessary.
III. The Rise of Efficiency: Multicomponent and Microwave-Assisted Syntheses
In the quest for higher efficiency, atom economy, and greener processes, multicomponent reactions (MCRs) and microwave-assisted syntheses have emerged as powerful strategies for constructing the pyrazole core.[2][9]
Multicomponent Reactions (MCRs): A Paradigm of Atom Economy
MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants.[9] This approach offers significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate libraries of complex molecules.
A common four-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[9]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[9]
Materials:
-
(Hetero)aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (β-ketoester) (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.
-
Add piperidine (5 mol%) as a catalyst.
-
Stir the mixture vigorously at room temperature for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
Causality of Experimental Choices:
-
Water as Solvent: This aligns with the principles of green chemistry, avoiding the use of volatile organic solvents.[10]
-
Piperidine Catalyst: A small amount of a basic catalyst like piperidine is sufficient to promote the cascade of reactions (Knoevenagel condensation, Michael addition, and cyclization).
-
One-Pot Procedure: Combining all reactants at once significantly reduces reaction time and workup steps, enhancing overall efficiency.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has revolutionized organic synthesis by offering dramatically reduced reaction times, often with improved yields and selectivity.[3] This is due to the efficient and uniform heating of the reaction mixture.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[11]
Materials:
-
5-Aminopyrazole-4-carboxylate (1 mmol)
-
Benzylamine (1.2 mmol)
-
Trimethyl orthoformate (1.5 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 5-aminopyrazole-4-carboxylate, benzylamine, and trimethyl orthoformate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 35 minutes.
-
After cooling, the product can be isolated by filtration or evaporation of the solvent followed by purification.
Yield: 72%[11]
IV. Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes key performance metrics for the different pyrazole synthesis methods. Where possible, data for the synthesis of similar or analogous compounds are presented.
| Synthesis Method | Typical Starting Materials | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1,3-Dicarbonyl, Hydrazine | Reflux in ethanol or water with acid/base catalyst | 1 - 24 hours | 70 - 95[8][12] | Well-established, readily available starting materials | Long reaction times, potential for regioisomeric mixtures[6] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone, Hydrazine | Reflux in acetic acid or other solvents | 4 - 8 hours | 60 - 90 | Wide availability of starting materials | Often requires a separate oxidation step, can produce pyrazoline intermediates |
| Multicomponent Reaction (MCR) | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Room temp. or mild heating in green solvents (e.g., water) | 10 mins - 5 hours | 81 - 93[9] | High atom economy, operational simplicity, rapid access to molecular diversity | Optimization of conditions for multiple components can be complex |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-dicarbonyls, aminopyrazoles) | Microwave irradiation in a sealed vessel | 5 - 35 minutes | 72 - 98[11][13] | Drastically reduced reaction times, often higher yields, high efficiency | Requires specialized microwave reactor equipment |
V. Green Chemistry Perspective
The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[10] When evaluating pyrazole synthesis methods, several green metrics can be considered:
-
Atom Economy: MCRs inherently exhibit high atom economy as most of the atoms from the reactants are incorporated into the final product.[9]
-
Solvent Choice: Modern protocols, particularly for MCRs, increasingly utilize water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic compounds.[14]
-
Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating due to the rapid and targeted heating, leading to shorter reaction times.[3]
-
Catalysis: The use of catalytic amounts of reagents (e.g., piperidine in MCRs) is preferable to stoichiometric reagents.
A full quantitative analysis using metrics like E-factor (Environmental Factor) and Process Mass Intensity (PMI) would require detailed information on all solvents and reagents used in workup and purification for each specific reaction. However, a qualitative assessment clearly favors multicomponent and microwave-assisted methods as greener alternatives to traditional, long-duration reflux-based syntheses.
VI. Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from the foundational Knorr condensation. While classical methods remain valuable for their simplicity and the accessibility of starting materials, modern approaches offer substantial advantages in terms of efficiency, sustainability, and the ability to generate complex molecular architectures.
For researchers in drug discovery and development, where speed and efficiency are paramount, microwave-assisted multicomponent reactions represent the state-of-the-art. These methods allow for the rapid synthesis of diverse pyrazole libraries for biological screening, accelerating the hit-to-lead optimization process.
The choice of synthetic method will ultimately depend on the specific goals of the project, the available equipment, and the desired substitution pattern of the target pyrazole. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can make informed decisions to advance their scientific endeavors.
References
- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd.
- Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry. [Link]
- Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). (2014, February). University Bulletin, 16(1).
- Method for preparing 3.5-dimethylpyrazole. (n.d.). Patsnap.
- Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). Archiv der Pharmazie.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2017, August 29). Oriental Journal of Chemistry, 33(4). [Link]
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI.
- Paal–Knorr synthesis. (n.d.). In Wikipedia.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing.
- Knorr pyrrole synthesis. (n.d.). In Wikipedia.
- Green Chemistry Metrics, A Review. (2022, June 28). MDPI. [Link]
- Green Chemistry Metrics, A Review. (2022, June 28). MDPI. [Link]
- Metrics to 'green' chemistry—which are the best? (n.d.). RSC Publishing.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. [Link]
- Green Chemistry. (2024, March 6). SciSpace.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Molecules. [Link]
- Knorr pyrazole synthesis. (n.d.). ResearchGate.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. [Link]
Sources
- 1. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scribd.com [scribd.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Purity Assessment of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to design a robust, self-validating purity assessment strategy.
Understanding the Synthetic Landscape and Potential Impurities
To effectively test for purity, one must first anticipate the likely impurities. A common and efficient route to synthesize pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction typically involves treating a substituted pyrazole precursor with a formylating agent, often generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2][7]
Given this synthetic context, potential impurities can be categorized as:
-
Starting Materials: Unreacted 1-(4-methoxyphenyl)-1H-pyrazole.
-
Reagents: Residual DMF or by-products from the Vilsmeier reagent.
-
By-products: Isomers, products of incomplete reactions, or side-reactions such as chlorination.[8]
-
Degradation Products: Compounds formed during workup, purification, or storage.
A robust purity analysis must be capable of separating and quantifying these structurally similar compounds from the target molecule.
A Comparative Guide to Analytical Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. A truly rigorous assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. This multi-faceted approach provides a higher degree of confidence in the final purity value.
| Technique | Principle | Primary Use Case for this Molecule | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative Purity (Gold Standard) | High sensitivity and resolving power for separating closely related impurities. Excellent for quantitation (area % or with a reference standard). | Requires a chromophore (present in the target molecule). Method development can be time-consuming. |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[9] | Absolute Purity & Structural Confirmation | Provides structural confirmation and absolute purity without needing a reference standard of the analyte itself.[10] Nondestructive.[9] | Lower sensitivity than HPLC. Requires a high-purity internal standard with non-overlapping peaks.[11] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Impurity Identification | Highly sensitive for detecting and identifying trace impurities by their molecular weight. Can be coupled with HPLC (LC-MS) for powerful analysis. | Not inherently quantitative without isotopic standards. Ionization efficiency can vary significantly between compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations. | Functional Group Confirmation | Quick and easy confirmation of key functional groups (aldehyde C=O, aromatic C=C, N-H). | Not suitable for quantitation of minor impurities. Provides limited information on the overall molecular structure. |
| Melting Point Analysis | Temperature range over which a solid becomes a liquid. | Qualitative Purity Indicator | Simple, rapid, and inexpensive. A sharp melting point range is indicative of high purity. | Impurities can depress and broaden the melting range, but this is not specific or quantitative. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: The aromatic rings and conjugated system in this compound make it an ideal candidate for UV detection in HPLC. A reversed-phase C18 column is chosen for its versatility in separating moderately polar organic molecules. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively resolved.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Detailed Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.[12]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in acetonitrile.
-
System Suitability: Before sample analysis, inject a standard to ensure the system is performing correctly (e.g., check for peak tailing, resolution, and reproducibility).
-
Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Rationale: qNMR is a powerful primary method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[10][11] This provides an absolute purity value (w/w %) that is orthogonal to chromatographic methods.[13] Maleic acid is chosen here as an internal standard because its sharp singlet in a common solvent like DMSO-d₆ does not overlap with the key signals of the target molecule.
Detailed Protocol:
-
Preparation of Internal Standard (IS) Stock: Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid) into a volumetric flask and dissolve in a known volume of DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into a vial.
-
Add a precise volume of the IS stock solution to the vial.
-
Ensure complete dissolution by vortexing. Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds to allow for complete T1 relaxation of all protons, which is essential for accurate integration.[11]
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:[10]
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard (usually >99.9%)
-
Integrated Purity Assessment Strategy
A comprehensive purity assessment should be guided by the intended use of the compound. For early-stage discovery, a combination of HPLC and MS might suffice. For late-stage development, a more rigorous, multi-orthogonal approach is required, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[14][15][16]
Decision Flowchart for Purity Assessment
Caption: An integrated strategy for purity validation.
This tiered approach ensures that effort is commensurate with the required quality standard, saving time and resources while maintaining scientific integrity. By combining high-resolution separation techniques like HPLC with the absolute quantitation and structural insight of qNMR, researchers can be highly confident in the quality of their this compound, ensuring the reliability of subsequent experiments.
References
- Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Singh, L., Nema, R., & Kumar, D. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- Semantic Scholar. (1987, December 1). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.
- Kumar, V., & Aggarwal, T. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information.
- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Bekhit, A. A., & Abdel-Aziem, T. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Sharma, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerypharma.com [emerypharma.com]
- 12. agilent.com [agilent.com]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. jpionline.org [jpionline.org]
- 16. database.ich.org [database.ich.org]
A Comparative Analysis of Bioactivity: Methoxyphenyl Pyrazoles versus Other Key Heterocyclic Scaffolds in Drug Discovery
Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing heterocycles being of primary importance in drug discovery.[1] Their structural diversity and ability to engage in various non-covalent interactions make them ideal pharmacophores. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has garnered significant interest for its versatile biological activities.[1] Pyrazole derivatives are core components of several clinically approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2]
This guide provides a comparative analysis of the bioactivity of a specific, highly promising subclass—methoxyphenyl pyrazoles—against other prominent heterocyclic compounds such as triazoles, oxadiazoles, and pyridines. By examining experimental data across key therapeutic areas, including oncology, inflammation, and infectious diseases, we aim to elucidate the structure-activity relationships (SAR) that drive efficacy and highlight the unique potential of the methoxyphenyl pyrazole scaffold.
Part 1: Anticancer Activity
The search for novel anticancer agents remains a paramount challenge in pharmaceutical research. Heterocyclic compounds are at the forefront of this effort, often acting as inhibitors of critical cellular pathways.
Methoxyphenyl Pyrazoles as Anticancer Agents
The incorporation of a methoxyphenyl group onto the pyrazole scaffold has been shown to significantly enhance anticancer potency.[3] This is often attributed to the methoxy group's ability to act as a hydrogen bond acceptor and its influence on the molecule's overall lipophilicity and electronic properties, which can improve binding to target proteins.
A notable study involved the synthesis of N-phenylpyrazoline derivatives bearing methoxy substituents, which were evaluated for their cytotoxicity against a panel of human cancer cell lines.[3] The presence of the methoxy group was found to enhance the anticancer potency.[3] For instance, one of the most promising compounds from this series demonstrated broad-spectrum activity and, through molecular docking studies, was shown to interact with the Met769 residue of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] Other research has identified (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones as potent tubulin inhibitors, arresting the cell cycle at the G2/M phase.[4] The trimethoxyphenyl moiety, in this case, is crucial for binding to the colchicine site on tubulin.[4]
Logical Framework: In Vitro Anticancer Screening Workflow The initial evaluation of potential anticancer compounds typically follows a standardized, high-throughput screening process to determine cytotoxicity against various cancer cell lines.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative Heterocycles in Oncology
-
Triazoles: The triazole ring is a well-established pharmacophore in oncology.[5] Marketed drugs like Anastrozole and Letrozole, which are non-steroidal aromatase inhibitors used in breast cancer treatment, feature the 1,2,4-triazole moiety.[5] Their mechanism involves inhibiting the enzyme responsible for estrogen synthesis. The broad applicability of triazoles stems from the stability of the ring and the ability of its nitrogen atoms to coordinate with metallic centers in enzymes.[6]
-
Oxadiazoles: Oxadiazole derivatives exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[7][8] They have been reported to act through various mechanisms, such as angiogenesis inhibition and antiproliferative activity.[7] For example, certain 1,3,4-oxadiazole derivatives have shown significant cytotoxic effects against human cancer cell lines like HCT-116.[9]
-
Pyridines: The pyridine scaffold is prevalent in numerous FDA-approved drugs and is a cornerstone of anticancer drug design.[10][11] Pyridine derivatives can function as kinase inhibitors, antiproliferative agents, and topoisomerase inhibitors.[12] Their polarity and ability to form hydrogen bonds enhance solubility and bioavailability, making them attractive scaffolds in drug development.[10]
Performance Comparison: Anticancer Activity (IC50 Values)
The following table summarizes representative experimental data, showcasing the cytotoxic potential of various heterocyclic compounds against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Methoxyphenyl Pyrazole | (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c) | SGC-7901 (Gastric) | 0.054 | [4] |
| Methoxyphenyl Pyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 | [13] |
| Methoxyphenyl Pyrazole | Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [14] |
| Thiazolyl-Pyrazoline | 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 | [15] |
| Pyrazolo[3,4-b]pyrazine | 3,4-dimethoxy derivative (25j ) | MCF-7 (Breast) | 2.22 | [16] |
Insight: The data clearly indicates that methoxyphenyl pyrazoles can achieve exceptionally high potency, with IC50 values in the nanomolar range, comparable to or exceeding that of other complex heterocyclic systems.[4][14] Their efficacy is often linked to specific molecular targets like tubulin or EGFR, highlighting the importance of the methoxyphenyl substitution in directing these interactions.[3][4]
Part 2: Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The development of potent and selective anti-inflammatory agents with fewer side effects than traditional NSAIDs is a major goal in medicinal chemistry.
Methoxyphenyl Pyrazoles as Anti-inflammatory Agents
The pyrazole scaffold is famously represented in this field by Celecoxib (Celebrex), a selective COX-2 inhibitor.[17] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring are critical for both potency and selectivity.[17]
Derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have been synthesized and evaluated for their anti-inflammatory activity.[18][19] In carrageenan-induced paw edema assays, a standard model for acute inflammation, some of these compounds exhibited superior or equivalent percentage inhibition of edema compared to reference drugs like celecoxib and indomethacin.[18] The 4-methoxyphenyl group at the C-3 position appears to be a key structural feature for conferring potent anti-inflammatory effects, likely by facilitating optimal binding within the active site of the COX-2 enzyme.[20]
Mechanism of Action: COX-2 Inhibition Pathway Selective COX-2 inhibitors block the inflammatory pathway at a key juncture, reducing the synthesis of prostaglandins that mediate pain and swelling, while sparing the COX-1 isoform responsible for gastric protection.
Caption: Simplified pathway showing COX-2 inhibition by pyrazole derivatives.
Comparative Heterocycles in Inflammation
-
Triazoles: Triazole derivatives have demonstrated significant anti-inflammatory properties.[5][21] Their mechanism often involves the inhibition of inflammatory mediators, and their structural versatility allows for the fine-tuning of activity and selectivity.[6]
-
Oxadiazoles: Compounds containing the 1,3,4-oxadiazole ring have been reported to possess potent anti-inflammatory and analgesic activities, in some cases proving more effective than standard NSAIDs.[9][22]
-
Pyridines: Pyridine-containing molecules have been extensively explored as anti-inflammatory agents.[10][23][24] Their ability to modulate various targets within the inflammatory cascade, including enzymes and receptors, makes them a versatile scaffold for developing new therapeutics.[23]
Performance Comparison: Anti-inflammatory Activity
The following table presents data from the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
| Compound Class | Specific Derivative Example | Dose | % Inhibition of Edema | Reference |
| Methoxyphenyl Pyrazole | Pyrazole-thiazole hybrid 6b | 5 mg/kg | 85.78% | [18] |
| Pyrazolyl Thiazolone | Compound 2 | 100 mg/kg | ~75% | [25] |
| Reference Drug | Celecoxib | 5 mg/kg | 83.76% | [18] |
| Reference Drug | Diclofenac Sodium | 100 mg/kg | ~70% | [25] |
Insight: Methoxyphenyl pyrazole derivatives demonstrate exceptional in vivo anti-inflammatory efficacy, with some candidates outperforming the well-established drug Celecoxib.[18] This underscores the value of this specific scaffold in designing next-generation anti-inflammatory drugs with potentially improved therapeutic profiles.
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.
Methoxyphenyl Pyrazoles as Antimicrobial Agents
Pyrazole derivatives have a long history of investigation for their antibacterial and antifungal properties.[2][26] Synthesized pyrazoles derived from the cyclocondensation of chalcones (which often contain methoxyphenyl groups) and hydrazines have been evaluated for their antimicrobial activity.[27] Studies have shown that certain methoxyphenyl pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] For example, a study on novel pyrazole analogues found that one compound was exceedingly active against E. coli (MIC: 0.25 μg/mL), while another was highly active against S. epidermidis (MIC: 0.25 μg/mL).[2]
Comparative Heterocycles in Microbiology
-
Triazoles: This class is perhaps most famous for its antifungal members, such as Fluconazole and Itraconazole.[5] These drugs function by inhibiting fungal cytochrome P450 enzymes. Triazoles also exhibit a broad range of antibacterial activities.[21]
-
Oxadiazoles: 1,3,4-Oxadiazole derivatives have been extensively studied and show potent activity against a wide array of bacteria and fungi.[8][28] Their mechanism can involve the disruption of microbial cellular processes.
-
Pyridines: The pyridine ring is a component of many antimicrobial agents.[11][23] These compounds can act via diverse mechanisms, including disrupting cell wall synthesis or interfering with microbial DNA replication.[12]
Performance Comparison: Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. Lower values indicate that less compound is required to inhibit microbial growth.
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Methoxyphenyl Pyrazole | Pyrazole derivative 3 | E. coli (Gram -) | 0.25 | [2] |
| Methoxyphenyl Pyrazole | Pyrazole derivative 4 | S. epidermidis (Gram +) | 0.25 | [2] |
| Aminoguanidine Pyrazole | Derivative 12 | E. coli 1924 | 1 | [29] |
| Thiazolo-Pyrazole | Derivative 17 | MRSA | 4 | [29] |
| Reference Drug | Ciprofloxacin | E. coli | 0.5 | [2] |
| Reference Drug | Chloramphenicol | S. aureus | 62.5 | [26] |
Insight: The data reveals that specifically substituted methoxyphenyl pyrazoles can exhibit outstanding antibacterial potency, even surpassing standard antibiotics like Ciprofloxacin against certain strains.[2] This suggests that the pyrazole core, when appropriately functionalized with groups like methoxyphenyl, can be optimized to create highly effective antimicrobial agents capable of tackling resistant pathogens.
Experimental Protocols: A Self-Validating System
Trustworthy data is built upon robust and reproducible experimental design. Below are detailed protocols for key assays mentioned in this guide.
Protocol 1: MTT Cell Viability Assay (Anticancer)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7) to ~80% confluency. Trypsinize, count, and seed 5x10³ cells per well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Divide animals into groups (n=6): a control group, a reference drug group (e.g., Celecoxib, 10 mg/kg), and test groups for each pyrazole derivative at specified doses (e.g., 5, 10 mg/kg). Administer the compounds orally (p.o.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
Conclusion and Future Outlook
This comparative guide demonstrates that methoxyphenyl pyrazoles represent a highly privileged and versatile scaffold in drug discovery. Across anticancer, anti-inflammatory, and antimicrobial applications, these compounds consistently exhibit potent activity, often rivaling or exceeding that of other established heterocyclic systems and reference drugs.
The key to their success lies in the synergistic interplay between the pyrazole core and the methoxyphenyl substituent. The methoxy group's electronic and steric properties are critical for optimizing target binding, improving pharmacokinetic profiles, and ultimately enhancing biological efficacy. The structure-activity relationships highlighted herein provide a rational basis for the future design of next-generation therapeutics. Further exploration, including derivatization of the methoxyphenyl ring and hybridization with other pharmacophores, will undoubtedly unlock new and even more potent clinical candidates based on this remarkable scaffold.
References
- Synthesis and Biological Activities of Oxadiazole Deriv
- Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pak J Pharm Sci.
- Bioactive Triazoles: A potential review. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem.
- A Review on Synthesis and Biological Activities of Oxadiazole Derivatives.
- Biological activity of oxadiazole and thiadiazole deriv
- Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC - NIH.
- Triazole Derivatives and Their Biological Activity - A Review.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Eur J Med Chem.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applic
- Effect of pyridine on key pharmacological parameters.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie.
- Structure Activity Rel
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.
- A Review on the Medicinal Importance of Pyridine Derivatives.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Pyridine derivatives: Significance and symbolism. ScienceDirect.
- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. PMC.
- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J Med Chem.
- synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
- Pyrazoles as anticancer agents: Recent advances.
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. srrjournals.com [srrjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 24. Pyridine derivatives: Significance and symbolism [wisdomlib.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to In Vitro Antimicrobial Efficacy Testing of Pyrazole Derivatives
Introduction: The Rising Antimicrobial Potential of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the heterocyclic compounds showing significant promise, pyrazole derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] Their synthetic tractability and diverse substitution patterns allow for the fine-tuning of their pharmacological profiles, making them a focal point in the search for new antibiotics.[3][4] This guide provides a comparative overview of the essential in vitro methodologies for evaluating the antimicrobial efficacy of novel pyrazole derivatives, offering researchers a comprehensive resource for robust and reproducible screening. We will delve into the principles, protocols, and data interpretation of key assays, empowering you to make informed decisions in your drug discovery pipeline.
Comparative Analysis of Primary Screening Methods
The initial assessment of a compound's antimicrobial properties typically involves qualitative or semi-quantitative methods to determine its general activity against a panel of clinically relevant microorganisms. The choice of method is often dictated by the throughput required, the nature of the compound, and the specific research question.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Agar Disc Diffusion | A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disc is proportional to the compound's activity.[5] | - Simple and low-cost- High throughput for screening large numbers of compounds- Provides a qualitative assessment of antimicrobial activity | - Results can be influenced by the compound's solubility, diffusion rate, and molecular weight- Not suitable for non-diffusible compounds- Less precise than dilution methods | - Primary screening of large libraries of pyrazole derivatives- Rapid assessment of broad-spectrum activity |
| Agar Well Diffusion | Similar to disc diffusion, but a well is created in the agar to hold the test compound solution.[5][6] | - Can accommodate larger volumes of the test compound- Suitable for extracts and compounds with lower solubility | - Similar limitations to disc diffusion regarding compound diffusion- Potential for leakage of the compound from the well | - Screening of crude extracts or fractions of pyrazole derivatives- Compounds that are difficult to impregnate onto paper discs |
| Broth Microdilution | Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized microbial suspension. The minimum inhibitory concentration (MIC) is the lowest concentration that inhibits visible growth.[7][8][9] | - Provides a quantitative measure of antimicrobial activity (MIC)- High throughput and amenable to automation- Considered the gold standard for susceptibility testing | - More labor-intensive and expensive than diffusion methods- Turbidity measurements can be affected by compound color or precipitation | - Determining the precise potency of lead pyrazole candidates- Comparative studies of structure-activity relationships |
Gold Standard Quantitative Assays: Delving Deeper into Efficacy
Once promising candidates are identified through primary screening, a more rigorous quantitative assessment is crucial. Broth microdilution assays are the cornerstone for determining a compound's potency and are guided by internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12] This is a critical parameter for evaluating the potency of a new compound and for comparing it to existing antibiotics.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Pyrazole Derivative Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform two-fold serial dilutions of the pyrazole derivative stock solution in broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the pyrazole derivative and to the positive control (growth control) wells. The negative control (sterility control) wells should contain only broth.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity) compared to the positive control.[9][14]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration that kills the bacteria.[12][15][16] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][15]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
-
Perform MIC Assay: First, determine the MIC of the pyrazole derivative as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[12]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[17]
Data Presentation and Interpretation
Clear and concise presentation of antimicrobial efficacy data is paramount for comparative analysis and decision-making.
Example Data Summary Table
| Pyrazole Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PZ-1 | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| PZ-1 | Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| PZ-2 | Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| PZ-2 | Escherichia coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the Results
The interpretation of MIC and MBC data should be done in the context of established breakpoints, if available, and in comparison to standard antibiotics.[18][19] A lower MIC value indicates higher potency. The MBC/MIC ratio provides insight into the bactericidal or bacteriostatic nature of the compound. For pyrazole derivatives, a low MIC against a broad spectrum of pathogens, including resistant strains, would be highly desirable.[3]
Conclusion: A Roadmap for Pyrazole Antimicrobial Discovery
The in vitro evaluation of pyrazole derivatives is a critical step in the journey toward developing new antimicrobial therapies. By employing a systematic approach that begins with high-throughput screening methods like agar diffusion and progresses to quantitative assays such as broth microdilution for MIC and MBC determination, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those provided by the CLSI, ensures the generation of reliable and comparable data. This guide provides a foundational framework to empower researchers in their efforts to unlock the full therapeutic potential of the pyrazole scaffold in the fight against infectious diseases.
References
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). National Center for Biotechnology Information.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). National Center for Biotechnology Information.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October). PubMed.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Creative BioMart Microbe.
- M07-A8. (n.d.). Regulations.gov.
- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). American Society for Microbiology.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). MDPI.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). ResearchGate.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical and Scientific Innovation.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025, September 23). CSIR-NIScPR Online Periodicals Repository.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). SpringerLink.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
- (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025, June 28). ResearchGate.
- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
- Minimum inhibitory concentration (µg/mL) of pyrazole derivatives... (n.d.). ResearchGate.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information.
- Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI.
- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025, October 21). National Center for Biotechnology Information.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). National Center for Biotechnology Information.
- Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method. (n.d.). ResearchGate.
- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025, October 20). Frontiers.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube.
- How do you interpret antibiotic susceptibility test results? (2025, November 22). Dr.Oracle.
- Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Iowa State University.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 14. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 16. microchemlab.com [microchemlab.com]
- 17. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 18. droracle.ai [droracle.ai]
- 19. vetmed.tamu.edu [vetmed.tamu.edu]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships of Kinase and COX Inhibitors
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic targets.[1][2] Its synthetic accessibility, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective inhibitors.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for three distinct classes of pyrazole-based inhibitors: Janus kinase (JAK) inhibitors, B-Raf inhibitors, and Cyclooxygenase-2 (COX-2) inhibitors. We will explore the subtle yet critical structural modifications that govern their potency and selectivity, supported by experimental data and detailed protocols for key biological assays.
Pyrazole-Based Kinase Inhibitors: Targeting Key Signaling Nodes
Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole scaffold has been extensively utilized in the development of kinase inhibitors, with several approved drugs underscoring its importance.[1][2]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in hematopoiesis and immune function.[5][6] Aberrant JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[5] Pyrazole-containing compounds have emerged as potent JAK inhibitors.[7][8]
Key SAR Insights for Pyrazole-Based JAK Inhibitors:
The general structure of many pyrazole-based JAK inhibitors features a central pyrazole ring, often fused or linked to another heterocyclic system, with various substituents at key positions that dictate potency and selectivity. Ruxolitinib, an FDA-approved JAK1/2 inhibitor, serves as a prime example, featuring a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[5][9]
| Substitution Point | General Observation | Example Modification | Impact on Activity | Reference(s) |
| N1 of Pyrazole | Crucial for interaction with the hinge region of the kinase. Often substituted with a group that can form hydrogen bonds. | A cyclopentyl group is present in Ruxolitinib, contributing to its high potency. | Modifications at this position significantly influence binding affinity and selectivity. | [5][9] |
| C3 of Pyrazole | Often linked to a larger heterocyclic scaffold, such as a pyrrolopyrimidine. | The pyrrolo[2,3-d]pyrimidine in Ruxolitinib is essential for its activity. | This portion of the molecule often occupies the adenine binding pocket. | [5][9] |
| C4 of Pyrazole | Can be substituted with small groups to modulate solubility and pharmacokinetic properties. | A cyano group is often found in this position in potent JAK inhibitors. | The cyano group can form important interactions within the binding site. | [7] |
| Substituents on Linked Heterocycle | Modifications on the heterocyclic system attached to the pyrazole can fine-tune selectivity. | Introduction of different substituents on the pyrrolopyrimidine ring can alter the selectivity profile across the JAK family. | Can be optimized to achieve desired selectivity for specific JAK isoforms. | [7][10] |
Signaling Pathway:
The JAK/STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[6][11]
Caption: The JAK/STAT signaling pathway.
B-Raf Inhibitors
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][12] Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway.[13][14] Pyrazole-based compounds have been successfully developed as potent and selective B-Raf inhibitors.[15][16]
Key SAR Insights for Pyrazole-Based B-Raf Inhibitors:
The SAR of pyrazole-based B-Raf inhibitors often revolves around a central pyrazole core with key substituents at the N1, C3, and C4 positions. These substituents are designed to occupy specific pockets within the ATP-binding site of the B-Raf kinase.
| Substitution Point | General Observation | Example Modification | Impact on Activity | Reference(s) |
| N1 of Pyrazole | Often substituted with a group that interacts with the solvent-exposed region. | A sulfonamide-containing moiety is a common feature. | This group can enhance solubility and provide additional binding interactions. | [15] |
| C3 of Pyrazole | Typically substituted with an aromatic or heteroaromatic ring that interacts with the hinge region. | A phenyl or pyridyl ring is often found at this position. | These groups form crucial hydrogen bonds with the kinase hinge. | [15][16] |
| C4 of Pyrazole | Can be substituted with various groups to optimize potency and selectivity. | A phenyl or other aryl group is common. | This substituent often occupies a hydrophobic pocket. | [15][16] |
| Substituents on Aryl Rings | Modifications on the aryl rings at C3 and C4 can significantly impact activity. | Halogenation or the addition of small alkyl groups can improve potency. | These modifications can enhance van der Waals interactions and modulate electronic properties. | [15][16] |
Signaling Pathway:
The RAS/RAF/MEK/ERK pathway is a kinase cascade where signals are transmitted through a series of phosphorylation events, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.[3][12]
Caption: The RAS/RAF/MEK/ERK signaling pathway.
Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][18] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[19][20] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][21] The pyrazole scaffold is a key feature of celecoxib, a widely used selective COX-2 inhibitor.[10][22]
Key SAR Insights for Pyrazole-Based COX-2 Inhibitors:
The SAR of pyrazole-based COX-2 inhibitors is well-established, with the key to selectivity being the presence of a sulfonyl or sulfonamide group that can bind to a specific side pocket in the COX-2 active site.[10][22]
| Substitution Point | General Observation | Example Modification | Impact on Activity & Selectivity | Reference(s) |
| N1 of Pyrazole | Often substituted with a p-sulfonamidophenyl or a similar group. | The p-sulfonamidophenyl group in celecoxib is critical for its COX-2 selectivity. | This group fits into the secondary pocket of the COX-2 enzyme, which is absent in COX-1. | [10][22] |
| C3 of Pyrazole | Typically substituted with a small, hydrophobic group. | A trifluoromethyl group is present in celecoxib. | This group contributes to the overall binding affinity. | [10][22] |
| C5 of Pyrazole | Usually substituted with an aryl group. | A p-tolyl group is found in celecoxib. | This group occupies the main channel of the COX active site. | [10][22] |
| Substituents on Aryl Rings | Modifications to the aryl rings can modulate potency and pharmacokinetic properties. | Different substituents on the C5-phenyl ring can be explored. | Can be used to optimize the overall drug-like properties of the molecule. | [22][23] |
Signaling Pathway:
COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, converting arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various pro-inflammatory prostaglandins.[17][24][25]
Caption: The Prostaglandin Biosynthesis Pathway.
Experimental Protocols
To validate the SAR findings and characterize the potency and cellular effects of pyrazole-based inhibitors, robust and reproducible in vitro assays are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][26][27][28]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole-based inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[26]
-
Incubate for 40 minutes at room temperature.[26]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[26]
-
Incubate for 30-60 minutes at room temperature.[26]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][29][30]
Materials:
-
Cells of interest
-
Culture medium
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor for the desired duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[29]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its versatility has enabled the development of a diverse range of inhibitors targeting distinct enzyme families with high potency and selectivity. The comparative analysis of JAK, B-Raf, and COX-2 inhibitors reveals common principles in leveraging the pyrazole core while highlighting the nuanced structural modifications required to achieve specificity for a given target. A thorough understanding of these structure-activity relationships, coupled with robust experimental validation, is paramount for the continued success of pyrazole-based drug discovery endeavors. The detailed protocols provided herein serve as a practical guide for researchers in the field to accurately assess the biological activity of their novel pyrazole-containing compounds.
References
- ResearchGate. (n.d.). A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway.
- Horton, T. (1994). MTT Cell Assay Protocol.
- (n.d.). ADP Glo Protocol.
- Loo, L. W., & Wang, H. (2018). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Diseases, 4(1), 12-23.
- Wenglowsky, S., Ahrendt, K. A., Buckmelter, A. J., Feng, B., Gloor, S. L., Gradl, S., ... & Wen, Z. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & medicinal chemistry letters, 21(18), 5533-5537.
- Knaus, E. E., & Kumar, P. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 16(10), 1185-1205.
- ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and....
- Wisdomlib. (2025). COX 2 pathway: Significance and symbolism.
- ResearchGate. (n.d.). SAR of the synthesized compounds on COX-2 selectivity.
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- ResearchGate. (n.d.). Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway....
- National Center for Biotechnology Information. (n.d.). The JAK/STAT Pathway.
- Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Cancer letters, 553, 215985.
- ResearchGate. (n.d.). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which....
- Shutterstock. (n.d.). 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures.
- ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.
- Maccari, R., & Ottanà, R. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-93.
- Liang, X., Huang, Y., Zang, J., Gao, Q., Xu, W., Wang, B., & Zhang, Y. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 9(11), 1138-1143.
- Wikipedia. (n.d.). MAPK/ERK pathway.
- Caballero, J., Alzate-Morales, J. H., & Vergara-Jaque, A. (2011). Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole derivatives as inhibitors of B-Raf kinase by using docking, molecular dynamics, QM/MM, and fragment-based de novo design: study of binding mode of diastereomer compounds.
- Guda, F., & Al-Salahi, R. (2024).
- ResearchGate. (n.d.). SAR of in vitro COX-2 selectivity, NF-κB and ACE-1 inhibitory activity....
- Li, X., Wang, Y., & Zhang, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(9), 1045-1065.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., El-Din, M. M. G., & Abdel-Moneim, D. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245842.
- Trif, M., & Tero-Vescan, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5709.
- Ielo, L., & Sinicropi, M. S. (2021).
- (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research.
- Becker, F., Schäkermann, S., Koul, A., Flender, O., & Gütschow, M. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 17(2), e202100582.
- Singh, P., & Kaur, M. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. mdpi.com [mdpi.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole derivatives as inhibitors of B-Raf kinase by using docking, molecular dynamics, QM/MM, and fragment-based de novo design: study of binding mode of diastereomer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. promega.com [promega.com]
- 27. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 28. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
A Comparative Guide to Catalysts for Pyrazole Functionalization: Efficacy, Mechanisms, and Experimental Protocols
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for efficient and selective methods to functionalize this heterocyclic core. The direct functionalization of pyrazole C-H bonds presents a more atom-economical and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] This guide provides an in-depth comparison of the leading catalytic systems for pyrazole functionalization, offering experimental insights and data to inform your selection of the most effective catalyst for your synthetic goals.
The Landscape of Pyrazole Functionalization: An Overview
The inherent electronic properties of the pyrazole ring, with its electron-rich and electron-deficient centers, present both opportunities and challenges for regioselective functionalization.[2] The N1-H and the C3, C4, and C5 positions are all potential sites for modification. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations. Transition metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, have dominated the field.[1] More recently, organocatalysts and photoredox catalysts have emerged as powerful, milder alternatives.[3][4]
This guide will dissect the efficacy of these catalyst classes in key pyrazole functionalization reactions, including:
-
C-H Arylation: The direct formation of C-C bonds between the pyrazole core and aryl groups.
-
C-H Alkenylation and Alkylation: The introduction of alkenyl and alkyl moieties.
-
Annulation Reactions: The construction of fused ring systems.
-
C-N Bond Formation: The direct introduction of nitrogen-containing functional groups.
Palladium Catalysis: The Workhorse of Pyrazole Functionalization
Palladium catalysts are arguably the most versatile and widely employed for pyrazole functionalization, particularly for C-H arylation.[5][6] The pyrazole ring itself can act as a directing group, facilitating C-H activation at various positions.[5][7]
Mechanism of Action: A Look at Directed C-H Activation
Palladium-catalyzed C-H functionalization often proceeds through a concerted metalation-deprotonation (CMD) pathway. The pyrazole's nitrogen atom coordinates to the palladium center, directing the catalyst to a specific C-H bond for activation. This is followed by oxidative addition of the coupling partner (e.g., an aryl halide) and reductive elimination to furnish the functionalized pyrazole and regenerate the active palladium catalyst.[8]
Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation of pyrazoles.
Comparative Efficacy of Palladium Catalysts
| Catalyst System | Reaction Type | Typical Yields | Key Advantages | Limitations |
| Pd(OAc)₂ / Ag₂O | sp³ C-H Arylation | Good | First example of pyrazole-directed sp³ C-H functionalization.[5] | Requires stoichiometric silver oxidant. |
| Pd(OAc)₂ / Pyridine | C-H Alkenylation | Good to Excellent | Enables oxidative alkenylation with a variety of functional groups.[9] | May require an oxidant like Cu(OAc)₂. |
| PdCl₂ / Ag₂CO₃ | Nondirected C-5 Olefination | High (83%) | Allows for functionalization at the C-5 position without a directing group.[10] | Requires a silver salt. |
| Pd-NHC Complexes | Suzuki-Miyaura Cross-Coupling of N-Acylpyrazoles | Good | Enables C-N bond cleavage and C-C bond formation of planar amides.[11] | Limited to N-acylpyrazoles. |
Experimental Protocol: Palladium-Catalyzed sp³ C-H Arylation [5]
-
To a reaction vessel, add the N-alkylpyrazole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05-0.10 equiv), and Ag₂O (2.0 equiv).
-
Add acetic acid or a mixture of acetic acid and hexafluoroisopropanol as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 h).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper Catalysis: A Cost-Effective and Green Alternative
Copper catalysts have gained significant traction for pyrazole functionalization due to their low cost, low toxicity, and ability to mediate reactions under milder, often aerobic, conditions.[12][13] They are particularly effective for C-N bond formation and annulation reactions.
Mechanism of Action: Aerobic Oxidative C-N Bond Formation
Copper-catalyzed C-N bond formation often proceeds through a mechanism involving the aerobic oxidation of a hydrazine derivative in the presence of the copper catalyst. This generates a reactive intermediate that undergoes cyclization to form the pyrazole ring. The use of molecular oxygen from the air as the terminal oxidant makes these processes environmentally benign.[13]
Caption: Experimental workflow for copper-catalyzed aerobic synthesis of pyrazoles.
Comparative Efficacy of Copper Catalysts
| Catalyst System | Reaction Type | Typical Yields | Key Advantages | Limitations |
| Cu(OAc)₂ / DABCO / O₂ | Aerobic C(sp²)-H Amination | High | Simple, practical, and highly efficient under mild, aerobic conditions.[12][14] | Substrate scope may be limited. |
| Cu(OTf)₂ | C-N Dehydrogenative Cross-Coupling | Moderate | Mild reaction conditions for the synthesis of trisubstituted pyrazoles.[15] | Moderate yields. |
| Copper-catalyzed | Cascade Annulation | Good | Rapid assembly of pyrano[2,3-c]pyrazoles.[16] | Specific to the synthesis of fused systems. |
Experimental Protocol: Copper-Catalyzed Aerobic Synthesis of Pyrazoles [13]
-
In a reaction tube, combine the starting hydrazone (0.2 mmol), Cu(OAc)₂ (10 mol %), and DABCO (30 mol %).
-
Add DMSO (2 mL) as the solvent.
-
Stir the mixture at 100 °C under an oxygen atmosphere (1 atm) for 12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Rhodium and Nickel Catalysis: Expanding the Synthetic Toolbox
Rhodium and nickel catalysts offer unique reactivity profiles for pyrazole functionalization, enabling transformations that are often challenging with palladium or copper systems.
Rhodium Catalysis: Masters of Annulation and C-H Activation
Rhodium catalysts, particularly [RhCp*] complexes, are highly effective for C-H activation and subsequent annulation reactions with alkynes and alkenes to construct complex fused heterocyclic systems.[17][18][19]
Key Features of Rhodium Catalysis:
-
High Regioselectivity: Often directs functionalization to specific C-H bonds.
-
Annulation Reactions: Excellent for constructing fused ring systems through reactions with alkynes.[20]
-
C-H Activation: Efficiently activates C-H bonds for coupling with various partners.[21]
Nickel Catalysis: An Emerging Powerhouse
Nickel catalysis is a rapidly developing area for pyrazole functionalization, offering a cost-effective alternative to palladium for cross-coupling reactions.[22][23] Nickel catalysts have shown promise in C-N cross-coupling and one-pot synthesis of pyrazoles.[24][25]
Key Features of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
C-N Cross-Coupling: Effective for the coupling of pyrazoles with aryl amines.[23]
-
One-Pot Syntheses: Enables the efficient construction of pyrazole cores from simple starting materials in a single step.[24][25]
Comparative Efficacy of Rhodium and Nickel Catalysts
| Catalyst System | Reaction Type | Typical Yields | Key Advantages |
| [Rh(MeCN)₃Cp][PF₆]₂* | C-H Functionalization with Alkynes | Good to High | Effective for the synthesis of pyrazoloisoquinolines.[17][18] |
| Rh(III)-catalyzed | Direct C-H Activation | Moderate | Tolerates various functional groups under mild conditions.[21] |
| Ni(II)-catalyzed / Photocatalyst | C-N Cross-Coupling | Moderate to Good | Green, regioselective approach in water under air.[23] |
| Heterogeneous Nickel-based | One-Pot Pyrazole Synthesis | Good to Excellent | Reusable catalyst, environmentally friendly method.[24][25] |
The Rise of Photocatalysis: A Green and Mild Approach
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for pyrazole functionalization.[3][4] This approach utilizes light energy to drive chemical reactions under exceptionally mild conditions, often at room temperature.
Mechanism of Action: Harnessing Light Energy
In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then participates in the desired bond-forming reaction.[26]
Caption: General workflow for visible-light photoredox catalysis in pyrazole functionalization.
Comparative Efficacy of Photocatalytic Systems
| Photocatalyst System | Reaction Type | Typical Yields | Key Advantages |
| Organophotoredox Catalyst (e.g., 9,10-phenanthrenedione) | Functionalization with Pyrazolones | Moderate to Excellent | Inexpensive, simple, and uses air as the terminal oxidant.[27] |
| Ir(ppy)₃ / Ru(bpy)₃Cl₂ | [4 + 1] Annulation | Good to Excellent | Enables formal [4 + 1] annulation to access complex pyrazole scaffolds.[26] |
| Visible Light / Air | Aerobic Annulation | Good to Excellent | Environmentally benign, uses air as the terminal oxidant.[28] |
Experimental Protocol: Visible-Light Photocatalytic Aerobic Annulation [28]
-
Combine the hydrazine (1.0 equiv) and Michael acceptor (1.2 equiv) in a reaction vessel.
-
Add the photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O, 1-2 mol %) and a suitable solvent (e.g., acetonitrile).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The field of pyrazole functionalization has witnessed remarkable progress, driven by the development of novel and efficient catalytic systems.
-
Palladium catalysts remain the gold standard for a wide range of C-H functionalization reactions, offering high efficiency and broad substrate scope.[5][6][29]
-
Copper catalysts provide a cost-effective and environmentally friendly alternative, particularly for C-N bond formation and aerobic oxidations.[12][13][15]
-
Rhodium and nickel catalysts are expanding the synthetic possibilities, enabling unique annulation reactions and providing more sustainable options for cross-coupling.[17][21][22][23]
-
Photocatalysis represents the frontier of green and mild synthetic methodologies, with immense potential for the development of novel and selective pyrazole functionalization strategies.[3][4][26]
The choice of catalyst will ultimately depend on the specific transformation desired, the functional group tolerance required, and considerations of cost and sustainability. As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more selective, efficient, and versatile catalysts for the functionalization of this invaluable heterocyclic scaffold.
References
- Daugulis, O. et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
- Zhang, J. et al. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Organic Letters. [Link]
- Macgregor, S. A. et al. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry. [Link]
- Rao, Y. et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
- Macgregor, S. A. et al. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry. [Link]
- Rao, Y. et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
- Hajra, A. et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
- Kim, I. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Kumar, A. et al. (2018).
- Sanyal, U. et al. (2020). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl. Scilit. [Link]
- Request PDF. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Kim, I. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Joo, J. M. et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]
- Joo, J. M. et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]
- Rao, Y. et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
- Hajra, A. et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update.
- Li, X. et al. (2019). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]
- Wang, D. et al. (2021). Pyrazole-Mediated On-Surface Synthesis of Nickel/Nickel Oxide Hybrids for Efficient Urea-Assisted Hydrogen Production. Nano Letters. [Link]
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality.
- Bentabed, A. et al. (2021). Synthetic strategies of pyrazole‐directing C−H activation.
- Macgregor, S. A. et al. (2015). Combined experimental and computational investigations of rhodium-catalysed C-H functionalisation of pyrazoles with alkenes. Chemistry – A European Journal. [Link]
- Chen, G. et al. (2013). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Barata-Vallejo, S. et al. (2021). Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones.
- Gulías, M. et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters. [Link]
- Tsurugi, H. & Mashima, K. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
- Stradiotto, M. et al. (2019). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
- Hajra, A. et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters. [Link]
- Xiao, W. et al. (2016).
- Al-Masry, Z. et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molbank. [Link]
- Sharma, K. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
- Wang, Z. et al. (2022). Copper-Catalyzed Cascade Annulation of o-Hydroxyphenyl Propargylamines with Pyrazolin-5-ones to Access Pyrano[2,3-c]pyrazoles. The Journal of Organic Chemistry. [Link]
- Garg, N. K. et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
- Liu, P. N. et al. (2018). Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. Organic Letters. [Link]
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed, Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
- Kubota, K. & Itami, K. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
- Gulías, M. et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters. [Link]
- Frantz, D. E. et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. [Link]
- Darkwa, J. (2016). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
- Al-Masry, Z. et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
- Wang, Y. et al. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]
- Wuest, F. (2021).
- Jana, U. et al. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters. [Link]
- Control experiments to evaluate the roles of the pyrazole motif and the electron-withdrawing CF 3 group.
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of functionalized pyrazoles <i>via</i> copper-catalyzed <i>C</i>-<i>N</i> dehydrogenative cross-coupling for prostate cancer therapy by inhibiting tubulin polymerization [morressier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Combined experimental and computational investigations of rhodium-catalysed C - H functionalisation of pyrazoles with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. d-nb.info [d-nb.info]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification
Introduction: The Critical Role of Pyrazole Quantification
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and material sciences.[1][2] From anti-inflammatory drugs to potent pesticides, the biological activity of pyrazole-containing molecules is well-documented.[3][4] However, the synthesis of these compounds, such as through the Knorr pyrazole synthesis, can often lead to the formation of regioisomers—molecules with the same chemical formula but different arrangements of atoms.[1] The presence and concentration of these isomers, along with the parent compound, can significantly impact a product's efficacy, safety, and regulatory compliance.[1]
Therefore, the ability to accurately and reliably quantify pyrazoles is not merely an academic exercise; it is a critical requirement for quality control, process optimization, pharmacokinetic analysis, and ensuring environmental safety.[1][5] This guide provides an in-depth comparison of validated analytical methods for pyrazole quantification, grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and validating the appropriate analytical technique for their specific needs.
The Regulatory Framework: A Foundation of Trustworthiness
Any discussion of method validation must begin with the internationally harmonized standards that ensure data integrity and reliability. The International Council for Harmonisation (ICH) provides the definitive guidance on this topic, specifically in its Q2(R2) guideline, "Validation of Analytical Procedures."[6][7] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[7] This is achieved by assessing a specific set of performance characteristics.
The core validation parameters, as defined by the ICH, form a self-validating system where each parameter contributes to the overall demonstration of the method's suitability.[8][9][10]
Core Analytical Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often expressed as percent recovery.[8]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Caption: Interrelationship of ICH Q2(R2) validation parameters.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a workhorse technique for the quantification of moderately polar compounds like many pyrazole derivatives. Its widespread availability, robustness, and cost-effectiveness make it an attractive first choice for routine analysis of bulk drug substances and formulations.
Causality Behind Experimental Choices
-
Column Selection: The choice of a stationary phase is critical. A C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules.[5] For specific applications, columns with low silanol activity, like a Newcrom R1, can be chosen to improve peak shape and reduce tailing for basic compounds like pyrazole.[11]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic modifier like acetonitrile (ACN) or methanol.[3][11] The ratio is optimized to achieve adequate retention and separation. The addition of an acidifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial.[5] It serves to protonate residual silanols on the column, minimizing undesirable interactions, and to ensure the analyte is in a single ionic form, resulting in sharper, more symmetrical peaks. Formic acid is preferred for Mass Spectrometry (MS) compatibility as TFA can cause ion suppression.[11]
-
Detection: UV-Vis detection is common. The detection wavelength is selected at the absorbance maximum (λmax) of the pyrazole derivative to ensure the highest sensitivity.[5] A Photo Diode Array (PDA) detector is advantageous as it can acquire the full UV spectrum, aiding in peak purity assessment and identification.[12]
Experimental Protocol: A Validated RP-HPLC-PDA Method
This protocol is adapted from validated methods for pyrazole derivatives.[5][12]
-
System Preparation:
-
HPLC System: A standard HPLC system with a PDA detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Prepare a 75:25 (v/v) mixture of Acetonitrile and 0.1% TFA in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[5]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 40°C.[5]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in a 100 mL volumetric flask with methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[5]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the established linearity range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Analysis:
-
Injection: Inject 20 µL of each standard and sample solution.[5]
-
Data Acquisition: Record the chromatograms and measure the peak area at the analyte's λmax (e.g., 237 nm or 333 nm depending on the derivative).[5][12]
-
Quantification: Construct a calibration curve by plotting peak area versus concentration of the working standards. Determine the concentration of the pyrazole in the sample from this curve.[5]
-
Typical Validation Data for RP-HPLC Methods
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | r² > 0.999 | 2.5 - 50 µg/mL[5][12] |
| Correlation Coefficient (r²) | > 0.999 | 0.9994[12] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[5] |
| Precision (%RSD) | ≤ 2% | < 2%[12] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 2.43 µg/mL[5][12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 7.38 µg/mL[5][12] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many pyrazoles.[1] It offers exceptional separation efficiency and definitive identification through mass spectral fragmentation patterns, which is particularly crucial for distinguishing between isomers.
Causality Behind Experimental Choices
-
When to Choose GC-MS: GC-MS is the method of choice when dealing with complex industrial mixtures where regioisomers are present.[1] The high resolving power of capillary GC columns is often superior to HPLC for separating compounds with very similar physicochemical properties. It is also highly effective for analyzing pyrazole-based pesticides in complex matrices like tea leaves.[13][14]
-
Definitive Identification: While HPLC retention time provides one data point for identification, GC-MS provides two: retention time and a mass spectrum. The fragmentation pattern of a molecule in the MS source is a unique fingerprint, allowing for unambiguous identification, even if two isomers co-elute. High-Resolution TOFMS can further enhance this by providing exact mass measurements, allowing for the separation of analyte ions from matrix interferences with very similar nominal masses.[13]
-
Sample Preparation: The key is to dissolve the sample in a solvent compatible with the GC inlet and column. A common approach is to dissolve the sample in a minimal amount of a polar solvent like methanol and then dilute it with a more volatile, less polar solvent like dichloromethane.[1]
Caption: General workflow for GC-MS analysis of pyrazoles.
Experimental Protocol: A Validated GC-MS Method for Isomer Analysis
This protocol is based on a method for analyzing industrial pyrazole mixtures.[1]
-
System Preparation:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Optimize a temperature gradient to separate the isomers of interest. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 450.
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Acquire data in full scan mode.
-
Identification: Identify peaks by comparing their retention times and mass spectra to those of authenticated reference standards. For unknown isomers, analyze the fragmentation patterns.
-
Quantification: Create calibration curves for each isomer using reference standards. Quantify the isomers in the sample by comparing their peak areas to the respective calibration curves.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in highly complex matrices like soil, food, or biological fluids, LC-MS/MS is the gold standard.[15][16] It combines the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality Behind Experimental Choices
-
The Challenge of Polar Pyrazoles: Small, polar pyrazoles, such as the soil nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP), are notoriously difficult to retain on standard reversed-phase columns.[17][18] This poor retention means they elute very early, often with the solvent front and a large mass of co-extracted matrix components, leading to significant ion suppression and unreliable quantification.
-
The Solution: Ion-Pair Chromatography: To overcome poor retention, ion-pair reagents can be added to the mobile phase. These reagents, such as perfluoroalkanoic acids (e.g., perfluorooctanoic acid), have a charged head that pairs with the protonated pyrazole and a non-polar tail that interacts strongly with the C18 stationary phase.[17][18] This dramatically increases the retention time of the analyte, moving it away from the matrix interferences at the start of the chromatogram.[17][18]
-
The Challenge of Matrix Effects: Even with improved chromatography, co-eluting matrix components can interfere with the ionization process in the MS source, either suppressing or enhancing the analyte signal.[15] This is a major source of inaccuracy.
-
The Solution: Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and analyte loss during sample preparation is to use a SIL-IS (e.g., 3,4-DMP-¹⁵N₂).[17] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the exact same matrix effects and extraction inefficiencies. By measuring the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate and precise quantification.
Experimental Protocol: A Validated Ion-Pair LC-MS/MS Method
This protocol is adapted from a high-sensitivity method for analyzing 3,4-DMP in soil.[17][18]
-
System Preparation:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenomenex Kinetex C18 (50 × 3 mm, 2.6 µm).[17]
-
Mobile Phase A: Water with 0.1% perfluorooctanoic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from the matrix.
-
Flow Rate: 0.4 mL/min.
-
-
Sample and Standard Preparation:
-
Soil Extraction: Extract soil samples using an appropriate solvent (e.g., acetonitrile/water).
-
Internal Standard Spiking: Spike all samples, standards, and blanks with a known concentration of the SIL-IS (3,4-DMP-¹⁵N₂) at the beginning of the preparation process.
-
Calibration Standards: Prepare calibration standards in a matrix-free solvent and/or a representative blank matrix extract.
-
-
MS/MS Analysis:
-
Ionization: Use positive mode ESI.
-
MRM Transitions: Optimize the MRM transitions for both the analyte and the SIL-IS. For example:
-
Quantification: Create a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the standards. Calculate the concentration of the analyte in the samples using this curve. The use of an ion-pair reagent and a SIL-IS can result in a 10-fold improvement in the limit of quantitation and recoveries of 101–107%.[17][18]
-
Comparative Guide & Method Selection
Choosing the right analytical method depends on a careful consideration of the analytical problem. The following table and decision-making guide are designed to assist in this process.
Performance Comparison of Analytical Techniques
| Feature | RP-HPLC-UV/PDA | GC-MS | Ion-Pair LC-MS/MS |
| Selectivity | Moderate | High (excellent for isomers) | Very High |
| Sensitivity (LOQ) | µg/mL range[5][12] | ng/mL (ppb) range[13] | pg/mL (ppt) range[17] |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Primary Application | Purity, assay of bulk drug & formulations | Isomer separation, volatile impurities | Trace quantification in complex matrices |
| Cost | Low | Medium | High |
| Throughput | High | Medium | Medium |
| Key Advantage | Simplicity, cost-effective | Isomer separation, definitive ID | Ultimate sensitivity and selectivity |
| Key Limitation | Limited selectivity in complex matrices | Analyte must be volatile/thermostable | High cost, potential for ion suppression |
digraph "Method_Selection_Flowchart" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start: Define Analytical Goal"]; Q_Matrix [shape=diamond, style=filled, fillcolor="#FBBC05", label="Is the sample matrix\ncomplex (soil, food, biofluid)?"]; Q_Isomers [shape=diamond, style=filled, fillcolor="#FBBC05", label="Is separation of\nregioisomers critical?"]; Q_Concentration [shape=diamond, style=filled, fillcolor="#FBBC05", label="Is the target concentration\nin the low ppb (ng/mL)\nor ppt (pg/mL) range?"];
Method_LCMSMS [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Use Ion-Pair LC-MS/MS"]; Method_GCMS [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Use GC-MS"]; Method_HPLC [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Use RP-HPLC-UV/PDA"];
Start -> Q_Matrix; Q_Matrix -> Method_LCMSMS [label="Yes"]; Q_Matrix -> Q_Isomers [label="No"]; Q_Isomers -> Method_GCMS [label="Yes"]; Q_Isomers -> Q_Concentration [label="No"]; Q_Concentration -> Method_LCMSMS [label="Yes"]; Q_Concentration -> Method_HPLC [label="No\n(e.g., % level assay)"]; }
Caption: Decision guide for selecting an analytical method.
Conclusion
The validation of an analytical method for pyrazole quantification is a systematic process that ensures the generated data is accurate, reliable, and fit for its intended purpose. The choice between RP-HPLC, GC-MS, and LC-MS/MS is dictated by the specific requirements of the analysis, including the complexity of the sample matrix, the need for isomeric separation, and the required sensitivity.
-
RP-HPLC remains a robust and accessible method for routine quality control of simpler samples.
-
GC-MS provides unparalleled capability for separating and identifying volatile isomers, a common challenge in pyrazole chemistry.
-
LC-MS/MS , particularly when enhanced with techniques like ion-pair chromatography and stable isotope-labeled internal standards, offers the ultimate performance for trace-level quantification in the most challenging matrices.
By understanding the causality behind the experimental choices for each technique and adhering to the validation framework established by regulatory bodies like the ICH, researchers can develop and implement analytical methods with the highest degree of scientific integrity. This ensures the quality and safety of pyrazole-containing products and provides a solid foundation for scientific discovery and development.
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Separation Science Plus, 8.
- Sahu, S. K., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications.
- JEOL Ltd. (2009). Quantitative analysis of pyrazole pesticides in tea leaf using FastGC-HRTOFMS.
- National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
- JEOL Ltd. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
- PubMed Central. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation.
- ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- MDPI. (n.d.). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents.
- Chromatography Today. (2014). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives.
- Chromatography Today. (2014). Improving LC–MS/MS Analyses in Complex Food Matrices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jeol.com [jeol.com]
- 14. jeol.com [jeol.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Pyrazole Compounds
Introduction: The Growing Importance of Pyrazole Scaffolds and the Imperative of Accurate Cytotoxicity Profiling
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1] The development of novel pyrazole-based compounds as potential therapeutics necessitates a thorough evaluation of their cytotoxic profiles.[1][2] This guide provides a comparative analysis of key cytotoxicity assays, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for evaluating novel pyrazole compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a framework for data interpretation, ensuring the generation of robust and reliable results.
The choice of a cytotoxicity assay is not merely a matter of procedural convenience; it is a critical decision that can profoundly impact the interpretation of a compound's biological activity.[3] A multi-faceted approach, employing assays that probe different cellular mechanisms of toxicity, is essential for a comprehensive understanding.[3] This guide will focus on three widely used assays that measure distinct cellular endpoints: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Comparative Analysis of Core Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay depends on the specific research question, the anticipated mechanism of action of the pyrazole compound, and the experimental throughput requirements.[4][5][6] Below is a comparative overview of the MTT, LDH, and Caspase-3/7 assays.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[7]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[8]
-
Causality of Experimental Choice: This assay is often chosen for initial screening of large compound libraries due to its simplicity, cost-effectiveness, and amenability to high-throughput screening (HTS).[6] It provides a general overview of a compound's effect on cell proliferation and viability.
-
Limitations and Considerations: The MTT assay can be influenced by compounds that affect cellular metabolism without directly causing cell death.[9] For instance, a compound that enhances metabolic activity might mask underlying cytotoxicity. Conversely, a compound that inhibits mitochondrial function will show a cytotoxic effect in this assay, even if the cell membrane remains intact. Therefore, results from the MTT assay should ideally be confirmed with an orthogonal method.[10]
Lactate Dehydrogenase (LDH) Assay: A Direct Measure of Cell Membrane Damage
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12]
-
Principle: When the cell membrane is compromised, LDH is released into the cell culture medium.[11] The assay measures the enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product.[13] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.
-
Causality of Experimental Choice: The LDH assay is a direct measure of cytotoxicity, specifically necrosis or late-stage apoptosis, where membrane integrity is lost.[12] It is a valuable tool for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[9]
-
Limitations and Considerations: The LDH assay does not detect early apoptotic events where the cell membrane is still intact.[14] Additionally, serum in the culture medium can contain LDH, leading to high background levels.[10] It is crucial to include appropriate controls, such as a no-cell control and a maximum LDH release control (cells lysed with a detergent).
Caspase-3/7 Assay: A Specific Marker of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents, including some pyrazole derivatives, exert their effects.[2][15][16] Caspases are a family of proteases that play a central role in the execution of apoptosis.[17]
-
Principle: Caspase-3 and Caspase-7 are key executioner caspases.[18] The assay utilizes a substrate, typically a peptide sequence like DEVD, conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[17][19][20] In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the reporter and generating a detectable signal that is proportional to caspase activity.[19][21]
-
Causality of Experimental Choice: This assay is highly specific for apoptosis and can detect this cell death pathway earlier than assays that measure membrane integrity.[18] It is an essential tool for elucidating the mechanism of action of novel pyrazole compounds that are suspected to induce apoptosis.[2][16]
-
Limitations and Considerations: The Caspase-3/7 assay will not detect other forms of cell death, such as necrosis or autophagy.[12] The timing of the assay is also critical, as caspase activation is a transient event.[18]
Data Presentation: A Comparative Summary
For ease of comparison, the key features of these assays are summarized in the table below.
| Feature | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase function. | Measures the release of lactate dehydrogenase from damaged cell membranes. | Measures the activity of executioner caspases involved in apoptosis. |
| Endpoint | Cell viability/proliferation. | Cell membrane integrity (cytotoxicity). | Apoptosis. |
| Detection Method | Colorimetric. | Colorimetric or Fluorometric. | Fluorometric or Luminescent. |
| Advantages | Simple, inexpensive, high-throughput. | Direct measure of cytotoxicity, distinguishes from cytostatic effects. | Highly specific for apoptosis, early detection. |
| Limitations | Indirect measure of viability, susceptible to metabolic interference. | Does not detect early apoptosis, potential for high background from serum. | Does not detect other cell death mechanisms, transient signal. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the MTT and LDH assays. These protocols are intended as a starting point and may require optimization for specific cell lines and pyrazole compounds.[7]
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
LDH Assay Protocol
This protocol is for a colorimetric LDH assay in a 96-well plate format.
-
Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol. It is crucial to set up three control wells for each condition:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the MTT and LDH assays.
Caption: Workflow for the LDH Cytotoxicity Assay.
Mechanism of Pyrazole-Induced Cytotoxicity: A Focus on Apoptosis
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. [2][16][22]A simplified signaling pathway illustrating this process is shown below. Understanding this pathway is crucial for interpreting the results of apoptosis-specific assays like the Caspase-3/7 assay.
Caption: Simplified Apoptotic Pathway Induced by Pyrazole Compounds.
Conclusion: Towards a Comprehensive Cytotoxicity Profile
The robust evaluation of novel pyrazole compounds requires a thoughtful and multi-pronged approach to cytotoxicity testing. Relying on a single assay can provide an incomplete or even misleading picture of a compound's biological effects. [3]By combining a metabolic assay like MTT for initial screening with a direct cytotoxicity assay like LDH and a mechanism-specific assay like the Caspase-3/7 assay, researchers can build a comprehensive and reliable cytotoxicity profile. This integrated approach, grounded in a solid understanding of the principles and limitations of each method, is essential for advancing the development of promising new pyrazole-based therapeutics.
References
- Lactate Concentration assay (LDH method). Protocols.io. [Link]
- High-Throughput Cell Toxicity Assays.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]
- High-Throughput Cell Toxicity Assays. PubMed. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Aragen. [Link]
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]
- Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. PubMed. [Link]
- M.
- High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- Validation Study on Five Cytotoxicity Assays by JSAAE II.
- Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
- Validation Study on Five Cytotoxicity Assays by JSAAE I.
- Validation Study of In Vitro Cytotoxicity Test Methods.
- Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Bentham Science. [Link]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. NUI Galway. [Link]
- Schematic representation of MTT assay protocol.
- MTT Assay Protocol. Cyrusbio. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 20. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 21. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing inhibitors that target a wide array of enzymes and receptors. From the well-known anti-inflammatory drug Celecoxib to numerous agents in clinical development for cancer and neurodegenerative diseases, pyrazole-containing pharmaceuticals have demonstrated significant therapeutic impact. The ability of the pyrazole core to act as a bioisostere for other aromatic rings, while also providing crucial hydrogen bond donor and acceptor capabilities, makes it a focal point of structure-based drug design.
Computational methods, particularly molecular docking, are indispensable in the rational design of these novel therapeutics. Docking simulations predict how a small molecule (ligand), such as a pyrazole derivative, will bind to the active site of a target protein. This provides invaluable insights into the binding affinity and the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. Such in-silico studies allow researchers to prioritize which derivatives to synthesize and test in the lab, saving significant time and resources.
This guide provides a comprehensive framework for conducting comparative docking studies of pyrazole derivatives against therapeutically relevant targets. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present comparative data to guide researchers in this field.
Pillar I: Strategic Selection of Therapeutic Targets for Pyrazole Derivatives
The broad pharmacological profile of pyrazole derivatives means they can be directed against numerous protein families. The choice of target is the foundational step and dictates the entire downstream workflow. Key target classes for pyrazole inhibitors include:
-
Protein Kinases: These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Many pyrazole derivatives have been designed to inhibit kinases like EGFR, VEGFR, CDK2, and BRAF by competing with ATP at its binding site.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. The pyrazole scaffold is central to many selective COX-2 inhibitors.
-
Other Therapeutic Targets: The versatility of the pyrazole core extends to targets for neurodegenerative diseases (e.g., Acetylcholinesterase), infectious diseases (e.g., Tyrosyl-tRNA synthetase), and metabolic disorders.
For the purpose of this guide, we will focus on a comparative study against Cyclooxygenase-2 (COX-2) , a well-validated and structurally characterized target for pyrazole-based inhibitors.
Pillar II: A Self-Validating Protocol for Molecular Docking
Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed to be self-validating, ensuring that the results are reliable and reproducible.
Experimental Protocol: Step-by-Step Molecular Docking Workflow
1. Target Protein Preparation
-
Rationale: The initial crystal structure obtained from the Protein Data Bank (PDB) is a static image and not ready for docking. It must be "cleaned" to correct for missing atoms, add charges, and define the precise area of interest.
-
Procedure:
-
Obtain Crystal Structure: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) from the PDB (e.g., PDB ID: 3LN1).
-
Prepare the Protein: Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or MOE:
-
Remove all non-essential water molecules and heteroatoms (except cofactors if relevant).
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign atomic charges using a standard force field (e.g., Kollman charges).
-
Save the prepared protein in the required file format (e.g., PDBQT for AutoDock).
-
-
2. Ligand Preparation
-
Rationale: Ligands (the pyrazole derivatives) must be converted from 2D drawings to 3D structures with correct stereochemistry and assigned atomic charges to accurately simulate their behavior in 3D space.
-
Procedure:
-
Draw 2D Structures: Sketch the pyrazole derivatives of interest using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Charges and Define Rotatable Bonds: Assign partial charges (e.g., Gasteiger charges). Identify and set the rotatable bonds, which allows the docking algorithm to explore different conformations of the ligand.
-
3. Docking Protocol Validation (The Trustworthiness Check)
-
Rationale: Before docking novel compounds, you must prove that your docking setup can accurately reproduce a known binding pose. This is the most critical step for validating the entire procedure.
-
Procedure:
-
Extract the Co-crystallized Ligand: From the original PDB file (3LN1), extract the known inhibitor (Celecoxib).
-
Re-dock the Ligand: Dock this extracted ligand back into the active site of the prepared COX-2 protein using your chosen software (e.g., AutoDock Vina).
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Acceptance Criteria: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that your docking protocol is reliable and can accurately predict the binding mode.
-
4. Comparative Docking Simulation
-
Rationale: With a validated protocol, you can now confidently dock your series of novel pyrazole derivatives to compare their potential efficacy.
-
Procedure:
-
Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the entire binding pocket of the target protein. The dimensions should be large enough to allow the ligands to move and rotate freely.
-
Run Docking Simulations: Systematically dock each prepared pyrazole derivative into the defined grid box using software like AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore various ligand conformations and orientations.
-
Analyze Results: For each ligand, the software will generate multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Workflow Visualization
The entire process can be visualized as a logical flow, ensuring a systematic and reproducible study design.
Caption: Workflow for a Validated Comparative Docking Study.
Pillar III: Data Presentation and Authoritative Analysis
Clear presentation of quantitative data is crucial for comparing the performance of different derivatives. The analysis should then connect these numerical results to the underlying molecular interactions.
Quantitative Data Summary
The results of the docking simulations should be summarized in a clear, comparative table. This allows for at-a-glance evaluation of the ligand series.
| Derivative ID | Structure (Scaffold) | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| Celecoxib (Ref.) | Phenylsulfonamide Pyrazole | -12.05 | Arg513, His90 | Val349, Leu352, Val523, Phe518 |
| Derivative A | Pyrazole-Carboxamide | -9.8 | Arg120, Tyr355 | Leu384, Val523, Met522 |
| Derivative B | 1,3,4-Triarylpyrazole | -10.5 | Gln192, Arg513 | Val349, Leu531, Ala527 |
| Derivative C | Pyrazole-Thioamide | -9.2 | Ser353 | Leu352, Phe518, Trp387 |
Note: The data above is representative and collated from principles of pyrazole-COX interactions. Binding scores and residues are illustrative examples based on published studies.
Analysis of Binding Modes and Structure-Activity Relationships (SAR)
The true value of docking lies in understanding why certain derivatives bind more strongly than others. By visualizing the docked poses, we can derive crucial Structure-Activity Relationships (SAR).
-
Hydrogen Bonding: For COX-2, interactions with residues like Arg513 , His90 , and Arg120 are critical. The nitrogen atoms of the pyrazole ring and polar substituents (e.g., sulfonamide, carboxamide) can act as hydrogen bond acceptors or donors, anchoring the ligand in the active site.
-
Hydrophobic Interactions: The COX-2 active site has a large hydrophobic pocket. Aromatic rings and alkyl groups on the pyrazole scaffold form favorable van der Waals interactions with residues like Val523 , Ala527 , and Leu352 . The presence of a bulky group, such as the trifluoromethyl on Celecoxib, often enhances binding by occupying a specific sub-pocket.
-
SAR Insights: From the table, we can hypothesize that the phenylsulfonamide group in the reference drug is highly effective at forming a key hydrogen bond with Arg513. Derivative B, a triarylpyrazole, likely achieves its strong binding by optimizing hydrophobic contacts within the active site. In contrast, Derivative C may have a less optimal orientation, resulting in a weaker binding score. This analysis directly guides the next cycle of drug design: for instance, one might combine the carboxamide of Derivative A with the aryl substitutions of Derivative B to create a potentially more potent inhibitor.
Visualization of Molecular Interactions
A conceptual diagram illustrates the key types of interactions that stabilize the ligand within the protein's active site.
Caption: Key interactions between a pyrazole ligand and COX-2.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating framework for the comparative molecular docking of pyrazole derivatives. By adhering to a systematic protocol—from target preparation and protocol validation to detailed analysis of binding interactions—researchers can generate reliable in-silico data. This data is not an end in itself but a powerful tool to formulate testable hypotheses and guide the rational design of the next generation of pyrazole-based therapeutics. The insights gained from these comparative studies are fundamental to optimizing lead compounds, enhancing target selectivity, and ultimately accelerating the drug discovery pipeline.
References
- Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S. I., & El-Hallouty, S. M. (2018). Kinase Inhibitory Activities
A Researcher's Guide to Assessing the Anti-Inflammatory Potential of Novel Compounds Compared to Known Drugs
<_>
In the quest for novel therapeutics, a rigorous and multi-faceted approach to assessing the anti-inflammatory potential of new chemical entities (NCEs) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of investigational compounds against established anti-inflammatory drugs. By integrating in vitro and in vivo methodologies, we can build a robust data package that elucidates mechanisms of action and informs preclinical development.
The Inflammatory Cascade: A Complex Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for host defense and tissue repair, its dysregulation can lead to chronic inflammatory diseases.[1] The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Two pivotal pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
-
NF-κB Pathway: This transcription factor family plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][4][5][6][7] Its activation is a hallmark of many inflammatory conditions.
-
MAPK Pathway: This signaling cascade is involved in a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.[3][8][9] Key kinases in this pathway, such as p38 and JNK, are critical for the production of inflammatory mediators.
Established anti-inflammatory drugs target various points within this cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10][11][12][13][14] Corticosteroids, on the other hand, exert their potent anti-inflammatory effects by binding to intracellular receptors, which then modulate the transcription of a wide range of genes, including those involved in the inflammatory response.[15][16][17][18]
Foundational In Vitro Assessment: A Step-by-Step Approach
Initial screening of NCEs typically begins with a battery of in vitro assays. These cell-based and cell-free systems offer a cost-effective and high-throughput means to assess cytotoxicity and primary anti-inflammatory activity.[1]
Cytotoxicity Assessment: The Gatekeeper Assay
Before evaluating anti-inflammatory effects, it is crucial to determine the concentration range at which the NCE is not toxic to cells. The MTT assay is a widely used colorimetric method for this purpose.[19][20]
Experimental Protocol: MTT Assay for Cell Viability [19][21][22]
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NCE and control compounds (e.g., vehicle, known cytotoxic agent) for a predetermined duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan product.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Quantifying the Inflammatory Response: Key Biomarkers
A cornerstone of in vitro anti-inflammatory assessment is the use of a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce an inflammatory response in immune cells like macrophages.[23][24][25][26][27] The ability of an NCE to suppress the production of key inflammatory mediators is then quantified.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
a. Nitric Oxide (NO) Production:
Nitric oxide is a key signaling molecule in inflammation. Its overproduction by inducible nitric oxide synthase (iNOS) contributes to tissue damage. The Griess assay is a simple and common method to measure nitrite, a stable and quantifiable breakdown product of NO.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Sample Collection: After LPS stimulation and NCE treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
b. Pro-inflammatory Cytokine Production:
Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying their levels.[28]
Experimental Protocol: Cytokine ELISA [29][30][31]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[29]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin conjugate.
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve.
Comparative Data Analysis: In Vitro
The data obtained from these assays should be compiled to compare the efficacy of the NCE with well-characterized anti-inflammatory drugs.
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) | CC50 (µM) | Selectivity Index (CC50/IC50 for NO) |
| NCE-X | 5.2 | 8.1 | 6.5 | >100 | >19.2 |
| Ibuprofen | 25.8 | 35.2 | 30.1 | >200 | >7.8 |
| Dexamethasone | 0.1 | 0.05 | 0.08 | >50 | >500 |
Table 1. Hypothetical comparative in vitro anti-inflammatory activity.
Moving to In Vivo Models: Assessing Efficacy in a Complex System
While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of the inflammatory response in a living organism.[1] Therefore, progressing promising NCEs to in vivo models is a critical step.
Carrageenan-Induced Paw Edema: A Classic Model of Acute Inflammation
The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[32][33][34][35][36][37] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation.[35]
Experimental Protocol: Carrageenan-Induced Paw Edema [32][33]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory environment.
-
Compound Administration: Administer the NCE, vehicle, or a standard drug (e.g., indomethacin) orally or via intraperitoneal injection.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Experimental Workflow: In Vivo Acute Inflammation Model
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Data Analysis: In Vivo
The in vivo data will provide a direct comparison of the NCE's efficacy against a known standard in a live animal model.
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle | - | 0% |
| NCE-X | 10 | 25% |
| 30 | 48% | |
| 100 | 65% | |
| Indomethacin | 10 | 55% |
Table 2. Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
Delving Deeper: Mechanistic Insights
To build a comprehensive profile of an NCE, it is essential to investigate its impact on the key signaling pathways that drive inflammation.
Signaling Pathways in Inflammation
Caption: Simplified overview of key inflammatory signaling pathways.
Techniques such as Western blotting can be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK) in cell lysates following LPS stimulation and NCE treatment. A reduction in the phosphorylation of these proteins would provide strong evidence for the NCE's mechanism of action.
Conclusion: A Holistic Approach to Anti-Inflammatory Drug Discovery
The journey from a novel compound to a potential therapeutic is long and requires a systematic and rigorous evaluation process. By employing a combination of well-validated in vitro and in vivo models, researchers can effectively assess the anti-inflammatory potential of NCEs and benchmark their performance against established drugs. This multi-tiered approach, from initial cytotoxicity screening to mechanistic studies, provides the critical data necessary to make informed decisions and advance the most promising candidates toward clinical development.
References
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Google.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- The mechanisms of action of NSAIDs in analgesia. (n.d.). PubMed.
- Mechanism of action of nonsteroidal anti-inflammatory drugs. (n.d.). PubMed.
- MTT assay. (n.d.). Wikipedia.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls - NCBI Bookshelf.
- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy.
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC - PubMed Central.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Corticosteroids - mechanisms of action. (1996). Australian Prescriber.
- Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse.
- The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC - NIH.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers.
- MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne.
- Corticosteroid Mechanism of Action. (2025). YouTube.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray.
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC.
- Mechanism of Action of Corticosteroids. (n.d.). Pharmacology.
- Corticosteroids-Mechanisms of Action in Health and Disease. (n.d.). PMC - PubMed Central.
- Corticosteroid. (n.d.). Wikipedia.
- MAPK Signaling: Inflammatory Cytokines Pathway. (n.d.). R&D Systems.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology.
- Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
- MAPK signaling in inflammation-associated cancer development. (n.d.). PMC - NIH.
- Cytokine ELISA Protocol. (n.d.). BD Biosciences.
- Cytokine ELISA Protocol. (n.d.). BD Biosciences.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- CYTOKINE ELISA. (2011). Bowdish Lab.
- NF-κB. (n.d.). Wikipedia.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate.
- Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. (n.d.). MDPI.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate.
- LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central.
- Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). PubMed.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Molecular Mechanisms Regulating LPS-Induced Inflammation in the Brain. (n.d.). Frontiers.
- ELISA Kits: Assays For Quantifying Cytokine Release. (n.d.). R&D Systems.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 15. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corticosteroid - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Molecular Mechanisms Regulating LPS-Induced Inflammation in the Brain [frontiersin.org]
- 28. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. bowdish.ca [bowdish.ca]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. criver.com [criver.com]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides essential, step-by-step procedures for the proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 199682-73-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and an understanding of the compound's chemical nature.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][4]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[5][6]
The pyrazole moiety, a stable aromatic heterocyclic ring, is a common scaffold in pharmaceuticals and agrochemicals.[7][8] The aromatic aldehyde group, while less reactive than its aliphatic counterparts due to resonance stabilization, still presents chemical reactivity that must be managed during disposal.[7][9]
Table 1: Hazard Information Summary
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritation (Category 2) | Dermal contact |
| Causes serious eye irritation | Serious Eye Irritation (Category 2/2A) | Eye contact |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Cat. 3) | Inhalation |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE must be worn:
-
Eye Protection : Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards are required.[1][2]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection : A laboratory coat must be worn to prevent skin contact.[1]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Decontamination : If there was any personal contact with the chemical, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Remove any contaminated clothing.
Disposal Procedures: A Step-by-Step Guide
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[9] This compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][2][6]
Waste Collection and Segregation
The principle of waste segregation is fundamental to safe laboratory practice. Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Protocol for Waste Collection:
-
Container Selection : Use a dedicated, sealable, and chemically compatible container for the collection of solid this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (199682-73-0), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated and disposed of as hazardous waste in the same designated container.
Empty Container Disposal
Empty containers that once held this compound must also be managed carefully.
Protocol for Empty Container Disposal:
-
Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collection of Rinsate : The rinsate from this process is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.
-
Defacing the Label : After triple rinsing, the original label on the container should be completely defaced or removed.
-
Final Disposal : The triple-rinsed and defaced container can then typically be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines.
The Rationale Behind the Protocol: A Deeper Look
The stability of the pyrazole ring makes it resistant to simple degradation methods.[1] While the aldehyde functional group can be oxidized to a less reactive carboxylic acid or reduced to a primary alcohol, these reactions require the use of additional chemical reagents that would then also need to be disposed of, creating a more complex waste stream. Therefore, the most direct and safest method of disposal is to collect the compound as hazardous waste for professional incineration at a licensed facility. This high-temperature incineration ensures the complete destruction of the molecule, preventing its release into the environment.
Visualizing the Workflow
To provide a clear and logical representation of the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: Rationale for treating the compound as hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde.
- BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- AK Scientific, Inc. Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: this compound.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
- TCI Chemicals. (2025, November 18). Safety Data Sheet: 3-(4-Methoxyphenyl)pyrazole-4-carboxaldehyde.
- Chem-Impex. 3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde.
- Sigma-Aldrich. This compound AldrichCPR.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde.
- JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- WasteWise. Aldehyde Disposal.
- Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-(4-Methoxyphenyl)pyrazole.
- ResearchGate. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- NOP. Treatment and disposal of chemical wastes in daily laboratory work.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- University of Otago. Laboratory chemical waste disposal guidelines.
- JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 3. fiveable.me [fiveable.me]
- 4. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. Compounds like 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde, are valuable intermediates in medicinal chemistry and materials science.[1] While its structure holds promise for discovery, it also presents distinct health and safety challenges that demand a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the specific hazards of this compound, ensuring that every step, from handling to disposal, is underpinned by a deep commitment to safety and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the "What"
Before any PPE is selected, a thorough understanding of the compound's hazard profile is non-negotiable. Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[2] The primary risks are associated with direct contact and inhalation.
The causality is clear: the aldehyde functional group can be reactive, and the aromatic heterocyclic structure can interact with biological systems. This necessitates a multi-faceted protection strategy.
Table 1: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][4][5] |
This hazard profile dictates that our primary goal is to prevent the compound, whether as a solid dust or in solution, from coming into contact with skin and eyes and to avoid its inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
In laboratory safety, PPE is the last line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.
Caption: Step-by-step workflow for handling the compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]
Disposal Plan
Improper disposal can lead to environmental contamination. [8][9]This compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all unused compound and grossly contaminated materials (e.g., weigh paper, contaminated paper towels, used gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazard warnings ("Irritant," "Harmful"). [8]* Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [10]* Final Disposal: All waste must be disposed of through your institution's EHS office or a licensed professional waste disposal company, typically via high-temperature incineration. [4][8]Never dispose of this chemical down the drain or in regular trash. [9] By adhering to this detailed guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). [Link]
- Sviridov, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Journal of Emerging Technologies and Innovative Research (JETIR). (2023).
- Chem-Impex. (n.d.). 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
